Tripalmitolein
Description
Tripalmitolein has been reported in Lysiphlebia japonica and Aphis gossypii with data available.
TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
IUPAC Name |
2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWNZXOCSYJQL-BUTYCLJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021950 | |
| Record name | Tripalmitolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20246-55-3, 30773-83-2 | |
| Record name | Tripalmitolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripalmitolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripalmitolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPALMITOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cellular Function of Tripalmitolein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripalmitolein, a triacylglycerol (TAG) comprised of a glycerol backbone esterified with three palmitoleic acid molecules, is a key player in cellular lipid metabolism. While its primary role is the storage of energy within lipid droplets, emerging evidence suggests a more nuanced involvement in cellular signaling and protection against metabolic stress. This technical guide provides a comprehensive overview of the core functions of this compound in cells, detailing its metabolism, its role in lipid droplet dynamics, and its potential impact on cellular signaling pathways. This document synthesizes current knowledge, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual diagrams of relevant pathways to facilitate further research and therapeutic development.
Introduction to this compound
This compound is a simple triacylglycerol, meaning it is composed of a single type of fatty acid: palmitoleic acid (16:1n-7). As a neutral lipid, it is hydrophobic and is primarily found within the core of intracellular lipid droplets.[1] Its physical and chemical properties are largely determined by its constituent monounsaturated fatty acid, which imparts a lower melting point compared to TAGs composed of saturated fatty acids of the same carbon length. This property is crucial for its storage in a liquid state within lipid droplets at physiological temperatures.
Core Functions of this compound in Cells
The primary and most well-established function of this compound is as a dense and efficient form of energy storage. Beyond this, its roles extend to cellular protection and potentially to the modulation of signaling pathways, largely through the actions of its constituent fatty acid, palmitoleic acid.
Energy Storage in Lipid Droplets
Like all triacylglycerols, this compound is synthesized and stored within lipid droplets, which are dynamic organelles responsible for regulating lipid homeostasis.[1] These droplets consist of a neutral lipid core, primarily TAGs and sterol esters, surrounded by a phospholipid monolayer and a host of regulatory proteins. The synthesis of this compound from palmitoleic acid and glycerol-3-phosphate allows the cell to sequester fatty acids in an inert form, preventing potential lipotoxicity from high concentrations of free fatty acids.[2][3]
Protection Against Lipotoxicity
The incorporation of fatty acids into TAGs is a critical mechanism for preventing cellular stress and apoptosis induced by excess free fatty acids, a phenomenon known as lipotoxicity.[2] Saturated fatty acids, such as palmitic acid, can induce endoplasmic reticulum (ER) stress and apoptosis when present in high concentrations. The synthesis of TAGs, including this compound from the monounsaturated palmitoleic acid, provides a protective mechanism by channeling potentially harmful fatty acids into a neutral storage pool.
Source of Bioactive Fatty Acids
Upon metabolic demand, this compound is hydrolyzed by lipases to release glycerol and three molecules of palmitoleic acid. Palmitoleic acid itself is recognized as a lipokine, a lipid hormone that can exert signaling functions. It has been associated with improved insulin sensitivity and the suppression of inflammation, suggesting that the stored pool of this compound can act as a reservoir for this signaling molecule.
Metabolism of this compound
The metabolism of this compound involves its synthesis (lipogenesis) and its breakdown (lipolysis), processes that are tightly regulated by the metabolic state of the cell.
Biosynthesis of this compound
The synthesis of this compound occurs primarily in the endoplasmic reticulum through the glycerol-3-phosphate pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone with three molecules of palmitoleoyl-CoA.
Diagram: Biosynthesis of this compound
Caption: The Kennedy pathway for the biosynthesis of this compound in the ER.
Lipolysis of this compound
The breakdown of stored this compound is initiated by the activation of lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which are recruited to the surface of lipid droplets. This process releases palmitoleic acid and glycerol, which can then be utilized for energy production or other metabolic pathways.
Diagram: Lipolysis of this compound
Caption: Stepwise hydrolysis of this compound during lipolysis.
Quantitative Data on Triacylglycerol Metabolism
While specific quantitative data for this compound is limited, the following table summarizes general quantitative data related to triacylglycerol metabolism in cellular models.
| Parameter | Cell Type | Condition | Value | Reference |
| Triglyceride Content | INS-1 (Insulinoma) | Control | 14.5 ng/µg protein | |
| INS-1 (Insulinoma) | 0.5 mM Oleic Acid (24h) | 153.2 ng/µg protein | ||
| Fatty Acid Incorporation into Triglycerides | Hamster Hepatocytes | 4h incubation with radiolabeled oleic acid | 13% of total incorporated oleic acid | |
| Lipid Droplet Fusion Rate | 3T3-L1 Adipocytes | Basal | Low constitutive fusion | |
| 3T3-L1 Adipocytes | Stimulated (SR 59230A) | Rapid fusion (<10s for membrane continuity) |
Experimental Protocols
In Vitro Treatment of Cells with Fatty Acids
This protocol describes the preparation and administration of fatty acid solutions to cultured cells to study their metabolic effects.
-
Preparation of Fatty Acid-BSA Conjugate:
-
Prepare a 100 mM stock solution of palmitoleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the palmitoleic acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 5 mM fatty acid in 10% BSA). This results in a molar ratio of approximately 3:1 fatty acid to BSA.
-
Sterile filter the fatty acid-BSA conjugate solution.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the culture medium with serum-free medium containing the fatty acid-BSA conjugate at the desired final concentration (e.g., 100-500 µM).
-
Incubate the cells for the desired time period (e.g., 4-24 hours).
-
As a control, treat cells with BSA solution without the fatty acid.
-
Quantification of Intracellular Triglycerides
This protocol outlines a colorimetric method for quantifying total intracellular triglyceride content.
-
Cell Lysis:
-
Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Triglyceride Quantification:
-
Use a commercial triglyceride quantification kit.
-
In a 96-well plate, add a small volume of cell lysate.
-
Add the lipase solution provided in the kit to hydrolyze the triglycerides into glycerol and free fatty acids. Incubate as per the manufacturer's instructions.
-
Add the reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a colorimetric probe.
-
Incubate to allow for the enzymatic reactions to proceed, resulting in a color change.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Analysis of Fatty Acid Incorporation into Lipids by Thin-Layer Chromatography (TLC)
This protocol describes the use of radiolabeled fatty acids and TLC to trace their incorporation into different lipid species.
-
Cell Treatment with Radiolabeled Fatty Acid:
-
Treat cells with a radiolabeled fatty acid (e.g., [³H]palmitoleic acid) complexed to BSA as described in Protocol 5.1.
-
-
Lipid Extraction:
-
After incubation, wash the cells with PBS.
-
Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Collect the lower organic phase containing the lipids.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extract onto a silica TLC plate.
-
Develop the plate in a TLC tank containing a solvent system appropriate for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Allow the solvent to migrate up the plate.
-
Dry the plate and visualize the lipid spots using a phosphorimager or by scraping the silica corresponding to different lipid standards and quantifying the radioactivity by liquid scintillation counting.
-
Identify the triglyceride spot by comparing its migration to a known triglyceride standard.
-
Signaling Pathways and Logical Relationships
While direct evidence for this compound as a signaling molecule is lacking, its breakdown product, palmitoleic acid, is known to influence several key metabolic signaling pathways.
Diagram: Potential Signaling Roles of Palmitoleic Acid
Caption: Potential downstream effects of palmitoleic acid released from this compound.
Conclusion
This compound is a fundamental component of cellular energy metabolism, serving as a primary storage form of the monounsaturated fatty acid, palmitoleic acid. Its role in sequestering fatty acids within lipid droplets is crucial for preventing lipotoxicity and maintaining cellular homeostasis. While much of its functional significance is inferred from the known biological activities of palmitoleic acid, the dynamics of this compound synthesis, storage, and mobilization are central to cellular energy balance and metabolic health. Further research is warranted to elucidate the specific roles of this compound itself in cellular processes and its potential as a therapeutic target in metabolic diseases. This guide provides a foundational framework for researchers to explore these avenues.
References
The Biosynthesis of Tripalmitolein in Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of tripalmitolein, a triacylglycerol (TAG), in the model organism Saccharomyces cerevisiae. This document details the enzymatic steps, regulatory mechanisms, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Introduction to Triacylglycerol Biosynthesis in Yeast
Saccharomyces cerevisiae serves as a powerful model system for studying lipid metabolism due to the high conservation of metabolic pathways with higher eukaryotes. Triacylglycerols are the primary form of energy storage in yeast, accumulating in cytosolic lipid droplets. The composition of these TAGs is determined by the availability of different fatty acyl-CoAs and the substrate specificities of the acyltransferases involved in their synthesis. This compound is a TAG molecule comprised of a glycerol backbone esterified with three molecules of palmitoleic acid, a C16:1 monounsaturated fatty acid.
The this compound Biosynthesis Pathway
The synthesis of this compound in S. cerevisiae is a multi-step process that begins with the synthesis of the fatty acid precursor, palmitoyl-CoA, and the glycerol backbone. This is followed by the desaturation of palmitoyl-CoA to palmitoleoyl-CoA and its sequential esterification to the glycerol backbone.
De Novo Fatty Acid Synthesis
The initial substrate for fatty acid synthesis is acetyl-CoA, which is carboxylated to malonyl-CoA by the enzyme acetyl-CoA carboxylase, encoded by the ACC1 gene. The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme complex composed of subunits encoded by the FAS1 and FAS2 genes. The primary product of the yeast FAS is palmitoyl-CoA (C16:0-CoA).
Desaturation of Palmitoyl-CoA
The key step in the formation of the palmitoleoyl moiety is the introduction of a double bond into the palmitoyl-CoA molecule. This reaction is catalyzed by the delta-9 fatty acid desaturase, an endoplasmic reticulum membrane protein encoded by the OLE1 gene.[1][2] This enzyme utilizes O2 and electrons from reduced cytochrome b5 to introduce a cis double bond at the delta-9 position of palmitoyl-CoA, yielding palmitoleoyl-CoA (C16:1-CoA).[3] The expression of OLE1 is tightly regulated by the availability of unsaturated fatty acids and oxygen levels.[4]
Synthesis of the Glycerol Backbone
The glycerol backbone for TAG synthesis is derived from glycerol-3-phosphate (G3P), which is primarily produced during glycolysis.
Acylation of the Glycerol Backbone
The assembly of the triacylglycerol molecule involves a series of acylation reactions catalyzed by several acyltransferases, which exhibit some degree of substrate specificity.
-
Formation of Lysophosphatidic Acid: The first acylation step is the transfer of an acyl group from an acyl-CoA molecule to the sn-1 position of glycerol-3-phosphate. This reaction is catalyzed by two glycerol-3-phosphate acyltransferases, Gpt2p and Sct1p. Sct1p shows a preference for palmitoyl-CoA.[5]
-
Formation of Phosphatidic Acid: The second acylation occurs at the sn-2 position of lysophosphatidic acid and is catalyzed by lysophosphatidic acid acyltransferases. In yeast, Slc1p and Ale1p (also known as Slc4p) are the primary enzymes responsible for this step. Slc1p preferentially incorporates C18 acyl-CoAs when the sn-1 position is occupied by a C16 acyl group, and vice versa, suggesting a mechanism for generating diverse phospholipid species.
-
Formation of Diacylglycerol: Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase, encoded by the PAH1 gene, to yield diacylglycerol (DAG).
-
Formation of Triacylglycerol: The final step is the acylation of DAG at the sn-3 position. This is catalyzed by two key enzymes with distinct mechanisms:
-
Dga1p: An acyl-CoA:diacylglycerol acyltransferase that utilizes a fatty acyl-CoA molecule as the acyl donor. While it can use a range of acyl-CoAs, in vitro studies have shown a preference for oleoyl-CoA (C18:1-CoA).
-
Lro1p: A phospholipid:diacylglycerol acyltransferase that transfers an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine, to DAG.
-
The combined action and substrate preferences of these acyltransferases will ultimately determine the final composition of the TAG pool, including the abundance of this compound.
Quantitative Data on this compound Biosynthesis
The following tables summarize quantitative data related to the this compound biosynthesis pathway in S. cerevisiae.
Table 1: Fatty Acid Composition of Wild-Type S. cerevisiae
| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (mol%) |
| Palmitic Acid | C16:0 | 15.3 |
| Palmitoleic Acid | C16:1 | 48.9 |
| Stearic Acid | C18:0 | 7.8 |
| Oleic Acid | C18:1 | 28.0 |
Data from Ejsing et al., 2009. Cells were grown in synthetic defined medium at 24°C.
Table 2: Molecular Species of Triacylglycerols in Wild-Type S. cerevisiae
| TAG Species (Total Carbons:Double Bonds) | Abundance (mol% of total TAG) | Putative Fatty Acid Composition |
| TAG 48:3 | 25 | e.g., C16:1/C16:1/C16:1 (this compound) |
| TAG 50:3 | 18 | e.g., C16:1/C16:1/C18:1 |
| TAG 52:3 | 12 | e.g., C16:1/C18:1/C18:1 |
| TAG 54:3 | 5 | e.g., C18:1/C18:1/C18:1 (Triolein) |
Data adapted from Ejsing et al., 2009. The exact isomeric composition of each TAG species was not determined.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Total Lipid Extraction from Yeast
This protocol is based on the method described by Folch et al. and adapted for yeast.
Materials:
-
Yeast cell culture
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass beads (0.5 mm diameter)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with distilled water and centrifuge again.
-
Resuspend the cell pellet in a glass tube with a Teflon-lined screw cap.
-
Add glass beads to the tube until they cover the cell pellet.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Agitate the mixture vigorously using a vortex mixer for 15-20 minutes to disrupt the cells.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to pellet the cell debris and glass beads.
-
Carefully transfer the supernatant (lipid extract) to a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the lipid extract to induce phase separation.
-
Vortex the mixture and centrifuge at 1,000 x g for 5 minutes.
-
Carefully remove the upper aqueous phase.
-
Wash the lower organic phase twice with a mixture of chloroform:methanol:water (3:48:47, v/v/v).
-
Evaporate the solvent from the lower organic phase under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a known volume of chloroform for further analysis.
Analysis of Triacylglycerol Species by Mass Spectrometry
This protocol provides a general workflow for the analysis of TAG species using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried lipid extract (from section 4.1)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., isopropanol, acetonitrile, water, with additives like formic acid and ammonium formate)
-
Internal standards (e.g., deuterated TAGs)
Procedure:
-
Resuspend the dried lipid extract in a suitable solvent for injection (e.g., isopropanol).
-
Add a known amount of internal standard to the sample.
-
Inject the sample onto the C18 column.
-
Elute the lipids using a gradient of mobile phase solvents to separate the different lipid classes and TAG species.
-
Ionize the eluted lipids using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detect the lipid ions in the mass spectrometer, acquiring data in full scan mode and/or targeted MS/MS mode.
-
Identify the TAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the abundance of each TAG species by comparing its peak area to that of the internal standard.
In Vitro Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity Assay
This assay measures the activity of DGAT enzymes like Dga1p.
Materials:
-
Yeast microsomal fraction or purified enzyme
-
[14C]-labeled acyl-CoA (e.g., [14C]palmitoleoyl-CoA)
-
Diacylglycerol (e.g., 1,2-dipalmitoleoyl-sn-glycerol)
-
Assay buffer (e.g., Tris-HCl pH 7.4, containing MgCl2 and bovine serum albumin)
-
Scintillation vials and scintillation cocktail
-
Thin-layer chromatography (TLC) plates and developing chamber
-
TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, diacylglycerol, and the enzyme preparation.
-
Initiate the reaction by adding the [14C]-labeled acyl-CoA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Extract the lipids as described in section 4.1.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the different lipid classes.
-
Visualize the lipid spots (e.g., by autoradiography or by staining with iodine vapor).
-
Scrape the spot corresponding to triacylglycerol into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactivity incorporated into the TAG fraction.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: this compound Biosynthesis Pathway in S. cerevisiae.
Caption: Experimental Workflow for Total Lipid Extraction from Yeast.
Caption: Regulation of the OLE1 Gene in S. cerevisiae.
References
- 1. YALI0E32769g (DGA1) and YALI0E16797g (LRO1) encode major triacylglycerol synthases of the oleaginous yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The yeast acyltransferase Sct1p regulates fatty acid desaturation by competing with the desaturase Ole1p - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Glycerol Tripalmitoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol tripalmitoleate, a triglyceride also known as tripalmitolein, is an endogenous lipid molecule composed of a glycerol backbone esterified with three palmitoleic acid moieties. While primarily recognized for its role in energy storage, emerging evidence indicates that glycerol tripalmitoleate possesses distinct biological activities with potential implications for various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of glycerol tripalmitoleate's biological functions, including its effects on cell deformability, its association with metabolic disorders such as hepatic steatosis, and its potential role in other health conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways to serve as a valuable resource for researchers and professionals in the field of drug development and life sciences.
Introduction
Glycerol tripalmitoleate is a triacylglycerol that is synthesized endogenously and can be found in certain natural sources. Its primary function within the body is as a dense energy reserve[1]. The breakdown of glycerol tripalmitoleate through enzymatic hydrolysis releases palmitoleic acid, a monounsaturated fatty acid, which can then be utilized in cellular respiration for energy production[1]. Beyond this fundamental metabolic role, specific biological effects of the intact triglyceride molecule are beginning to be elucidated, suggesting a more complex role in cellular function and disease.
Known Biological Activities and Associations
Effects on Erythrocyte Deformability
One of the most directly observed biological effects of glycerol tripalmitoleate is its impact on red blood cells. Studies have shown that it reduces erythrocyte deformability in a concentration-dependent manner[2][3]. This alteration of the mechanical properties of red blood cells could have significant implications for microcirculation and oxygen delivery to tissues.
Association with Hepatic Steatosis
Animal models of hepatic steatosis (fatty liver disease) have demonstrated increased hepatic levels of glycerol tripalmitoleate[2]. This suggests a potential role for this triglyceride in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), a condition closely linked to metabolic syndrome. The accumulation of glycerol tripalmitoleate in the liver may be a consequence of or a contributor to the metabolic dysregulation characteristic of this disease.
Association with Renal Disease
In contrast to its accumulation in the liver during steatosis, plasma levels of glycerol tripalmitoleate have been observed to be reduced in patients with pre-dialysis renal disease. The mechanisms underlying this association are not yet fully understood but point towards a potential link between glycerol tripalmitoleate metabolism and kidney function.
Potential Therapeutic Applications
Preliminary research has suggested several potential therapeutic applications for glycerol tripalmitoleate, although these are still in the exploratory stages:
-
Neuroprotection: Animal studies have indicated a potential neuroprotective role in models of Alzheimer's and Parkinson's disease.
-
Oncology: There are ongoing investigations into its potential anti-cancer properties.
-
Dermatology: Research suggests it may contribute to improved skin hydration and barrier function.
-
Drug Delivery: Due to its biocompatible nature, glycerol tripalmitoleate is being explored as a potential carrier for drug delivery systems.
Putative Signaling Pathways and Mechanisms of Action
While the precise signaling pathways directly modulated by glycerol tripalmitoleate are still under investigation, the biological activities of its constituent fatty acid, palmitoleic acid, and the related saturated fatty acid, palmitic acid, offer insights into potential mechanisms. It is important to note that the effects of the complete triglyceride molecule may differ from those of its individual components.
De Novo Triacylglycerol Biosynthesis
Glycerol tripalmitoleate is a product of the de novo triacylglycerol biosynthesis pathway. This pathway is regulated by key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, which controls the expression of enzymes involved in fatty acid and triglyceride synthesis. Dysregulation of this pathway is a hallmark of metabolic diseases like NAFLD.
Caption: SREBP-mediated De Novo Lipogenesis Pathway leading to Triglyceride Synthesis.
Potential Involvement in Inflammatory and Metabolic Signaling
Based on studies of related fatty acids, glycerol tripalmitoleate may be involved in modulating key signaling pathways implicated in inflammation and metabolism:
-
AMP-activated Protein Kinase (AMPK) Pathway: Palmitic acid has been shown to inhibit AMPK, a central regulator of cellular energy homeostasis, while the monounsaturated fatty acid oleate can reverse this effect. AMPK activation generally inhibits lipogenesis and promotes fatty acid oxidation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Palmitic acid can regulate PPARγ expression, which is involved in lipid accumulation in the liver.
-
Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor in the inflammatory response. Some lipids can modulate NF-κB activity, and this pathway is a target for anti-inflammatory therapies.
Caption: Potential Signaling Pathways Modulated by Glycerol Tripalmitoleate.
Quantitative Data
Currently, there is a paucity of publicly available quantitative data, such as IC50 or EC50 values, for the specific biological activities of glycerol tripalmitoleate. The following table summarizes the available information.
| Biological Effect | Organism/System | Assay | Result | Reference |
| Reduced Erythrocyte Deformability | Human Red Blood Cells | Reid Filtration Assay | Concentration-dependent reduction | |
| Increased Hepatic Levels | Mouse Model | Not specified | Associated with hepatic steatosis | |
| Reduced Plasma Levels | Human | Not specified | Associated with pre-dialysis renal disease |
Experimental Protocols
In Vitro Model of Hepatic Steatosis
This protocol describes a general method for inducing steatosis in cultured hepatocytes, which can be adapted to study the effects of specific lipids like glycerol tripalmitoleate.
Objective: To induce lipid accumulation in hepatocytes to mimic hepatic steatosis in vitro.
Cell Line: HepG2 or primary hepatocytes.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid solution: A mixture of oleic acid and palmitic acid (e.g., 2:1 molar ratio) complexed to bovine serum albumin (BSA). Glycerol tripalmitoleate can be substituted or added to this mixture.
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol (60%)
Procedure:
-
Cell Seeding: Plate hepatocytes in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Fatty Acid Treatment: Prepare the fatty acid-BSA complex solution. Remove the normal culture medium from the cells and replace it with the medium containing the fatty acid mixture. Incubate for a specified period (e.g., 24-72 hours) to induce lipid accumulation.
-
Lipid Droplet Staining (Oil Red O): a. Wash the cells with PBS. b. Fix the cells with 10% formalin for at least 1 hour. c. Wash the cells with water and then with 60% isopropanol. d. Stain the cells with Oil Red O solution for 10-15 minutes. e. Wash with 60% isopropanol and then with water. f. Visualize lipid droplets under a microscope.
-
Quantification (Optional): a. Elute the Oil Red O stain from the cells using 100% isopropanol. b. Measure the absorbance of the eluate using a spectrophotometer.
Caption: Experimental Workflow for In Vitro Hepatic Steatosis Induction.
Red Blood Cell Deformability Measurement by Filtration (Reid's Method)
This protocol outlines the principle of a simple filtration method to assess red blood cell deformability.
Objective: To measure the ability of red blood cells to deform and pass through small pores, as an index of their deformability.
Materials:
-
Whole blood collected in an anticoagulant (e.g., EDTA)
-
Polycarbonate membrane filters (e.g., 5.0 µm pore diameter)
-
Filtration apparatus with a constant negative pressure source (e.g., 20 cm of water)
-
Collection tubes and timer
Procedure:
-
Apparatus Setup: Assemble the filtration apparatus with the polycarbonate membrane filter.
-
Blood Sample: Use anticoagulated whole blood.
-
Filtration: Apply a constant negative pressure to the filtration apparatus and pass the whole blood sample through the filter.
-
Measurement: Measure the volume of blood that passes through the filter in a given time (e.g., per minute). This flow rate serves as the index of red cell deformability. A lower flow rate indicates reduced deformability.
-
Data Analysis: Compare the deformability index of test samples (e.g., blood treated with glycerol tripalmitoleate) to control samples.
Caption: Workflow for Red Blood Cell Deformability Measurement by Filtration.
Conclusion and Future Directions
Glycerol tripalmitoleate is an intriguing biological molecule with functions that appear to extend beyond simple energy storage. Its demonstrated effect on red blood cell deformability and its association with hepatic steatosis and renal disease highlight the need for further investigation into its physiological and pathological roles. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which glycerol tripalmitoleate exerts its effects. Determining the precise nature of its interactions with cellular receptors and downstream signaling cascades will be crucial. Furthermore, obtaining robust quantitative data on its dose-dependent effects in various biological systems is essential for understanding its potency and potential for therapeutic development. The experimental protocols provided herein offer a starting point for researchers to explore the multifaceted activities of this endogenous triglyceride. A deeper understanding of glycerol tripalmitoleate's biological activity holds promise for the development of novel therapeutic strategies for a range of metabolic and other diseases.
References
- 1. A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium [jove.com]
- 2. DEVELOPMENT OF AN IN VITRO CELL CULTURE MODEL OF HEPATIC STEATOSIS USING HEPATOCYTE-DERIVED REPORTER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tripalmitolein in Lipid Metabolism and Energy Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripalmitolein, a triglyceride comprised of three palmitoleic acid molecules esterified to a glycerol backbone, is a significant player in lipid metabolism and energy homeostasis. Beyond its fundamental role as a storage form of the monounsaturated fatty acid palmitoleate, this compound and its metabolic products are emerging as critical signaling molecules with implications for metabolic health and disease. This technical guide provides a comprehensive overview of the synthesis, storage, and breakdown of this compound, detailing the enzymatic processes and regulatory networks involved. We present quantitative data on its tissue distribution, summarize key experimental methodologies for its study, and illustrate the core metabolic and signaling pathways using detailed diagrams. This document serves as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development seeking to deepen their understanding of this compound's function and therapeutic potential.
Introduction
Lipid metabolism is a complex and highly regulated process central to cellular function and organismal health. Triglycerides are the primary form of energy storage in most eukaryotes. Among the vast array of triglyceride species, this compound (glyceryl tripalmitoleate) holds particular interest due to the bioactive properties of its constituent fatty acid, palmitoleic acid (16:1n7). Palmitoleic acid has been identified as a "lipokine," a lipid hormone that can communicate between tissues to regulate systemic metabolism. It is synthesized endogenously from palmitic acid by the enzyme Stearoyl-CoA Desaturase 1 (SCD1). This guide delves into the specifics of this compound's journey through the metabolic landscape, from its de novo synthesis and storage in adipose tissue to its mobilization and utilization as an energy source and signaling molecule.
Physicochemical Properties of this compound
This compound is a monounsaturated triglyceride with the chemical formula C₅₁H₉₂O₆ and a molecular weight of approximately 801.3 g/mol . Its structure consists of a glycerol molecule esterified with three palmitoleic acid molecules. The presence of a cis-double bond in each of the fatty acid chains gives the molecule a bent conformation, preventing tight packing and resulting in a lower melting point compared to its saturated counterpart, tripalmitin.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₉₂O₆ | |
| Molecular Weight | 801.3 g/mol | |
| Physical State | Liquid at room temperature | - |
| Solubility | Insoluble in water, soluble in organic solvents | - |
This compound Metabolism: Synthesis and Storage
The de novo synthesis of this compound primarily occurs in the liver and adipose tissue through the Kennedy pathway, also known as the glycerol-3-phosphate pathway. This pathway involves a series of enzymatic reactions that sequentially attach fatty acyl-CoAs to a glycerol-3-phosphate backbone.
The Kennedy Pathway for Triglyceride Synthesis
The synthesis of this compound begins with the formation of its precursor, palmitoleoyl-CoA, from palmitoyl-CoA by the action of Stearoyl-CoA Desaturase 1 (SCD1). The subsequent steps of the Kennedy pathway are as follows:
-
Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the first committed step, the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA. While mitochondrial GPAT1 shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA, some endoplasmic reticulum-localized GPAT isoforms have broader substrate specificity. For this compound synthesis, a palmitoleoyl-CoA molecule would be esterified.
-
1-acylglycerol-3-phosphate Acyltransferase (AGPAT): The resulting lysophosphatidic acid is then acylated at the sn-2 position by an AGPAT enzyme. AGPAT isoforms also exhibit varying substrate specificities, with some showing a preference for unsaturated acyl-CoAs.
-
Phosphatidate Phosphatase (Lipin): The phosphate group is removed from the resulting phosphatidic acid by a lipin enzyme, yielding diacylglycerol.
-
Diacylglycerol Acyltransferase (DGAT): In the final step, a third fatty acyl-CoA, in this case, palmitoleoyl-CoA, is added to the diacylglycerol molecule by a DGAT enzyme (DGAT1 or DGAT2) to form this compound.
Caption: The Kennedy Pathway for de novo synthesis of this compound.
Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated by hormonal and nutritional signals. Insulin, released in response to high blood glucose, promotes triglyceride synthesis by upregulating the expression of key lipogenic enzymes, including SCD1, and by increasing the availability of glucose for glycerol-3-phosphate and fatty acid synthesis. Conversely, glucagon and epinephrine, which signal low energy states, suppress lipogenesis.
Storage in Adipose Tissue
Once synthesized, this compound is packaged into very-low-density lipoproteins (VLDL) in the liver and transported to peripheral tissues, primarily white adipose tissue, for storage. In adipocytes, this compound is stored in lipid droplets, which are dynamic organelles that expand or shrink based on the energy needs of the body.
This compound Mobilization: Lipolysis
During periods of energy demand, such as fasting or exercise, stored this compound is hydrolyzed in a process called lipolysis to release palmitoleic acid and glycerol. This process is catalyzed by a series of lipases within the adipocyte.
The Lipolytic Cascade
-
Adipose Triglyceride Lipase (ATGL): This enzyme initiates lipolysis by hydrolyzing the first fatty acid from the triglyceride backbone, producing diacylglycerol.
-
Hormone-Sensitive Lipase (HSL): HSL then acts on the diacylglycerol to release a second fatty acid, yielding monoacylglycerol.
-
Monoacylglycerol Lipase (MGL): The final fatty acid is cleaved from the monoacylglycerol by MGL, releasing glycerol.
The liberated palmitoleic acid and glycerol can then enter the bloodstream. Palmitoleic acid, bound to albumin, is transported to other tissues like muscle and liver to be used for energy production via β-oxidation, or to act as a signaling molecule. Glycerol is primarily taken up by the liver and can be used for gluconeogenesis or glycolysis.
Caption: Hormonally regulated lipolysis of this compound in adipocytes.
Hormonal Regulation of Lipolysis
Lipolysis is under stringent hormonal control. Catecholamines, such as epinephrine and norepinephrine, stimulate lipolysis by binding to β-adrenergic receptors on adipocytes. This activates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which in turn phosphorylates and activates HSL and other proteins that facilitate lipase access to the lipid droplet. Insulin, on the other hand, is a potent inhibitor of lipolysis. It lowers intracellular cAMP levels, thereby deactivating HSL and promoting triglyceride storage.
This compound in Other Tissues
While adipose tissue is the primary storage site, this compound is also found in other metabolically active tissues like the liver and muscle, where it can serve as a local energy reserve. The balance of this compound synthesis, storage, and breakdown in these tissues is crucial for their proper function and for overall metabolic health.
| Tissue | Primary Role of this compound | Key Regulatory Features |
| Adipose Tissue | Long-term energy storage | Highly responsive to insulin and catecholamines for storage and mobilization. |
| Liver | Temporary storage, packaging into VLDL | Synthesis is influenced by dietary carbohydrate intake. |
| Muscle | Local energy source for contraction | Lipolysis is stimulated by muscle contraction and epinephrine. |
Palmitoleic Acid: The Bioactive Component
The palmitoleic acid released from this compound hydrolysis is not just a fuel source; it also functions as a lipokine. It has been shown to have several beneficial metabolic effects, including:
-
Improved Insulin Sensitivity: Palmitoleic acid can enhance insulin signaling in muscle and liver.
-
Anti-inflammatory Effects: It can suppress inflammation in various tissues.
-
Regulation of Gene Expression: Palmitoleic acid can act as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to modulate the expression of genes involved in lipid and glucose metabolism.
Caption: Signaling pathways of palmitoleic acid as a lipokine.
Experimental Protocols
Quantification of this compound in Adipose Tissue by GC-MS
This protocol outlines the general steps for the extraction and quantification of this compound from adipose tissue samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Adipose tissue sample
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl solution
-
Internal standard (e.g., triheptadecanoin)
-
Sodium methoxide in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Homogenization and Lipid Extraction:
-
Homogenize a known weight of adipose tissue in chloroform/methanol (2:1, v/v).
-
Add the internal standard.
-
Vortex thoroughly and incubate at room temperature.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Transesterification:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add sodium methoxide in methanol and heat to convert the triglycerides to fatty acid methyl esters (FAMEs).
-
Neutralize the reaction and extract the FAMEs with hexane.
-
Wash the hexane layer with saturated NaCl solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Separate the FAMEs using a suitable temperature program.
-
Identify the palmitoleic acid methyl ester peak based on its retention time and mass spectrum.
-
Quantify the amount of palmitoleic acid relative to the internal standard.
-
Calculate the concentration of this compound in the original tissue sample.
-
Workflow Diagram:
Caption: Workflow for GC-MS quantification of this compound.
Measurement of DGAT Activity
This protocol describes an in vitro assay to measure the activity of DGAT, the enzyme that catalyzes the final step in this compound synthesis.
Materials:
-
Microsomal fraction from cells or tissue expressing DGAT
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
1,2-Dipalmitoleoyl-glycerol
-
[¹⁴C]-Palmitoleoyl-CoA or fluorescently labeled palmitoleoyl-CoA
-
Bovine serum albumin (BSA)
-
Stop solution (e.g., isopropanol/heptane/water)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the assay buffer, BSA, and 1,2-dipalmitoleoyl-glycerol.
-
Add the microsomal protein.
-
Pre-incubate the mixture at 37°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the labeled palmitoleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Extraction:
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase containing the newly synthesized labeled this compound.
-
-
Quantification:
-
If using [¹⁴C]-palmitoleoyl-CoA, quantify the radioactivity in the organic phase using a scintillation counter.
-
If using a fluorescently labeled substrate, measure the fluorescence using a plate reader.
-
Calculate the DGAT activity as the amount of labeled product formed per unit time per amount of protein.
-
Conclusion and Future Directions
This compound is a key molecule in the intricate web of lipid metabolism, serving as both an energy depot and a source of the signaling molecule palmitoleic acid. Understanding the detailed mechanisms of its synthesis, storage, and mobilization is crucial for developing therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Future research should focus on elucidating the specific substrate preferences of the enzymes involved in this compound metabolism, the precise signaling pathways activated by palmitoleic acid in different tissues, and the development of high-throughput screening assays to identify modulators of this compound metabolism for therapeutic purposes. This guide provides a solid foundation for these future endeavors, offering a detailed overview of the current knowledge and the experimental tools available to the research community.
A Comprehensive Technical Guide to Tripalmitolein (CAS No. 20246-55-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripalmitolein (CAS No. 20246-55-3) is a triglyceride composed of a glycerol backbone esterified with three molecules of the monounsaturated omega-7 fatty acid, palmitoleic acid. As a component of various natural oils and animal fats, it serves as a significant energy store.[1] Beyond its basic metabolic role, the constituent palmitoleic acid is recognized for its emerging role as a bioactive lipid molecule, or "lipokine," influencing systemic metabolic regulation. This technical guide provides an in-depth overview of the physicochemical properties, synthesis and analysis protocols, and the biological significance of this compound, with a focus on its interaction with key cellular signaling pathways relevant to metabolic disease and drug development.
Physicochemical Properties
This compound is a liquid at room temperature, a characteristic conferred by the cis-double bonds in its acyl chains which prevent efficient molecular packing.[1] It is a non-polar molecule, exhibiting hydrophobicity and solubility in organic solvents.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 20246-55-3 | [2][3] |
| Molecular Formula | C₅₁H₉₂O₆ | |
| Molecular Weight | 801.27 g/mol | |
| IUPAC Name | 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |
| Synonyms | Glyceryl Tripalmitoleate, Palmitoleic Acid Triglyceride, TG(16:1/16:1/16:1) | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.929 g/cm³ (liquid) | |
| Boiling Point | 765.9 ± 50.0 °C at 760 mmHg | |
| Flash Point | 289.6 ± 30.2 °C | |
| Solubility | Insoluble in water; Soluble in chloroform and other organic solvents. | |
| Storage | Store at -20°C in a freezer for long-term stability. |
Biological Activity and Signaling Pathways
This compound's primary biological function is as a dense energy source. Following ingestion, it undergoes hydrolysis by lipases, releasing glycerol and free palmitoleic acid. Palmitoleic acid itself is an active signaling molecule that can influence cellular processes.
Metabolic Regulation
Studies on its constituent fatty acid, palmitoleic acid, suggest that it may improve insulin sensitivity and influence lipid metabolism. The metabolic effects are mediated through the modulation of key energy-sensing and lipid-regulating signaling pathways.
Core Signaling Interactions
The hydrolysis of this compound releases palmitoleic acid, which can then influence central metabolic signaling nodes such as AMP-activated protein kinase (AMPK), mechanistic target of rapamycin (mTOR), and peroxisome proliferator-activated receptors (PPARs).
-
AMPK Pathway: AMPK acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated, leading to the inhibition of anabolic processes (like lipid synthesis) and the activation of catabolic processes (like fatty acid oxidation) to restore energy homeostasis. Fatty acids can influence AMPK activity, thereby impacting downstream metabolic regulation.
-
mTOR Pathway: The mTOR pathway, particularly mTORC1, is a central regulator of cell growth, proliferation, and anabolic metabolism, including lipogenesis. It integrates signals from nutrients (like amino acids and glucose) and growth factors. Excess nutrients, including certain saturated fatty acids, can lead to mTORC1 activation, which promotes the synthesis of lipids, including triglycerides. There is a reciprocal inhibitory relationship between AMPK and mTORC1; AMPK activation inhibits mTORC1 signaling.
-
PPAR Pathway: PPARs are ligand-activated transcription factors that are critical regulators of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARα, highly expressed in the liver, leads to increased fatty acid oxidation, while PPARγ is a master regulator of adipogenesis (fat cell differentiation).
Below is a diagram illustrating the logical relationship between this compound metabolism and these key signaling pathways.
Experimental Protocols
Protocol for Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from glycerol and palmitoleic acid using a 1,3-specific lipase, followed by acylation. This is a common strategy for producing structured triglycerides.
Materials:
-
Glycerol
-
Palmitoleic Acid (>=98% purity)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Organic solvent (e.g., n-hexane, solvent-free system is also possible)
-
Molecular sieves (3Å)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with temperature control and magnetic stirring
Methodology:
-
Preparation: Dry the glycerol and palmitoleic acid under vacuum to remove residual water. Add activated molecular sieves to the reaction solvent (if used) to ensure anhydrous conditions.
-
Reaction Setup: In the reaction vessel, combine glycerol and palmitoleic acid. A typical molar ratio is 1:3.3 (glycerol:palmitoleic acid) to drive the reaction towards the triglyceride product.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically 5-10% (w/w) of the total substrates.
-
Reaction Conditions: Conduct the reaction at a controlled temperature, typically between 60-70°C, under continuous stirring. To shift the equilibrium towards ester synthesis, remove the water produced during the reaction by applying a vacuum (e.g., 5-60 mbar) or by passing a stream of dry inert gas through the mixture.
-
Monitoring: Monitor the reaction progress by taking aliquots at time intervals and analyzing the composition using Thin Layer Chromatography (TLC) or HPLC.
-
Termination and Purification: Once the reaction reaches completion (typically 24-48 hours), terminate it by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Product Isolation: Remove the unreacted free fatty acids from the product mixture, for instance, by short-path distillation or by neutralization with a hydroethanolic KOH solution followed by washing. The final product can be further purified by column chromatography on silica gel.
Protocol for HPLC Analysis of this compound
This protocol outlines a general method for the analysis of triglycerides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometry (MS), which is suitable for non-volatile analytes like this compound.
Instrumentation & Materials:
-
HPLC system with binary gradient pump, autosampler, and column oven
-
Detector: ELSD or MS
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane or a mixture like Methanol/Ethanol (60/40)
-
Sample Solvent: Chloroform or Hexane/Isopropanol (1:1 v/v)
-
This compound standard (>99% purity)
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 10 mg/mL) in the sample solvent. Create a series of dilutions (e.g., 0.1 to 2 mg/mL) for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Column Temperature: 30-40°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of the less polar Mobile Phase B to elute the highly non-polar triglycerides. An example gradient is:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
35-45 min: Column re-equilibration
-
-
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Data Analysis: Identify the this compound peak by comparing the retention time with the pure standard. Quantify the amount by constructing a calibration curve from the standard solutions (peak area vs. concentration).
Conclusion
This compound is a simple triglyceride that serves as a valuable model for studying lipid metabolism. Its biological effects are primarily mediated by its hydrolysis product, palmitoleic acid, which acts as a signaling molecule influencing key metabolic pathways including AMPK, mTOR, and PPARs. The provided protocols for synthesis and analysis offer a framework for researchers to produce and quantify this compound for use in in-vitro and in-vivo studies. A deeper understanding of how this compound and its constituents modulate these central signaling networks is critical for developing therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
References
A Technical Guide to the Lipid Structure of TG(16:1/16:1/16:1) (Tripalmitolein)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the triglyceride TG(16:1/16:1/16:1), commonly known as tripalmitolein. It details the molecule's core structural and physicochemical properties, outlines methodologies for its synthesis and analysis, and explores its role within biological pathways. This document is intended to serve as a foundational resource for professionals in research, science, and drug development who are engaged with lipid chemistry and metabolism.
Core Structure and Properties
This compound is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains. In the case of TG(16:1/16:1/16:1), these are three molecules of palmitoleic acid. Palmitoleic acid is a monounsaturated omega-7 fatty acid with 16 carbon atoms and one double bond in the cis configuration at the 9th carbon from the methyl end (16:1n-7).
The presence of these unsaturated fatty acid chains gives this compound distinct properties compared to its saturated counterpart, tripalmitin. The cis-double bonds introduce kinks in the fatty acid chains, preventing them from packing closely together. This results in a lower melting point, causing this compound to be a liquid at room temperature.[1]
Quantitative Data
The following table summarizes the key quantitative data for TG(16:1/16:1/16:1).
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₉₂O₆ | [1] |
| Molecular Weight | 801.3 g/mol | [1][2] |
| IUPAC Name | 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | [1] |
| Synonyms | This compound, Glycerol tripalmitoleate, Palmitoleic acid triglyceride | |
| Physical State | Liquid at room temperature | |
| Boiling Point | 765.9 ± 50.0 °C at 760 mmHg | |
| Flash Point | 289.6 ± 30.2 °C | |
| CAS Number | 20246-55-3 |
Experimental Protocols
Enzymatic Synthesis of TG(16:1/16:1/16:1)
The synthesis of specific triglycerides like this compound is often achieved through enzyme-catalyzed reactions, which offer high selectivity and milder reaction conditions compared to chemical synthesis. Lipases are commonly employed for the esterification of glycerol with fatty acids.
Principle: This protocol describes the synthesis of TG(16:1/16:1/16:1) via the lipase-catalyzed esterification of glycerol with palmitoleic acid. A 1,3-specific lipase can be used to first synthesize 1,3-dipalmitoleoyl-glycerol, followed by the acylation of the sn-2 position. Alternatively, a non-specific lipase can be used in a one-step reaction. The following is a general protocol that can be optimized.
Materials:
-
Glycerol
-
Palmitoleic acid
-
Immobilized lipase (e.g., from Candida antarctica lipase B (Novozym 435) for non-specific esterification, or from Rhizomucor miehei for 1,3-specificity)
-
Organic solvent (e.g., n-hexane, optional for solvent-based reaction)
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reactant Preparation: A molar ratio of glycerol to palmitoleic acid of 1:3.3 is recommended to drive the reaction towards the tri-acylated product.
-
Reaction Setup (Solvent-Free System):
-
Add glycerol and palmitoleic acid to the reaction vessel.
-
Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).
-
Add molecular sieves to remove the water produced during esterification.
-
Heat the mixture to the optimal temperature for the chosen lipase (typically 40-60°C).
-
Stir the reaction mixture continuously.
-
-
Reaction Setup (Solvent-Based System):
-
Dissolve glycerol and palmitoleic acid in a suitable organic solvent like n-hexane in the reaction vessel.
-
Follow steps 2b-2e.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Recovery:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can often be reused.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The resulting product can be purified using column chromatography on silica gel to separate the desired triglyceride from mono- and diglycerides and unreacted fatty acids.
-
Analysis of TG(16:1/16:1/16:1) by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of triglycerides, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the triglyceride into its more volatile fatty acid methyl esters (FAMEs) through transesterification.
Principle: The triglyceride is reacted with a methanol/acid catalyst to cleave the ester bonds and form the methyl esters of the constituent fatty acids. These FAMEs are then analyzed by GC-MS.
Materials:
-
This compound sample
-
Methanolic HCl (1.25 M) or BF₃-methanol
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., heptadecanoic acid methyl ester)
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of the this compound sample into a reaction vial. Add a known amount of the internal standard.
-
Transesterification:
-
Add 2 mL of methanolic HCl to the vial.
-
Cap the vial tightly and heat at 80°C for 2 hours.
-
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis:
-
Inject an aliquot of the hexane layer into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-23 or similar polar capillary column
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
-
Biological Pathways
De Novo Triacylglycerol Biosynthesis
This compound, like other triglycerides, is synthesized in the body through the de novo triacylglycerol biosynthesis pathway, also known as the Kennedy pathway. This process primarily occurs in the liver and adipose tissue. The pathway begins with glycerol-3-phosphate, which is derived from glycolysis or the phosphorylation of glycerol. Through a series of enzymatic steps involving acyltransferases, two fatty acyl-CoA molecules are esterified to the glycerol backbone to form phosphatidic acid. A phosphatase then removes the phosphate group to yield diacylglycerol (DAG). Finally, a third fatty acyl-CoA is added by diacylglycerol acyltransferase (DGAT) to form the triglyceride.
Potential Signaling Roles
While the primary role of triglycerides is energy storage, the constituent fatty acids can have signaling properties. Palmitoleic acid, the fatty acid in this compound, has been investigated for its potential roles in lipid metabolism and insulin sensitivity. Some studies suggest that palmitoleic acid may have anti-inflammatory effects. It is important to note that these signaling roles are attributed to the fatty acid itself, which would be released from this compound upon lipolysis, rather than the intact triglyceride molecule acting as a direct signaling messenger.
Visualizations
Caption: Molecular structure of TG(16:1/16:1/16:1).
Caption: GC-MS analysis workflow for TG(16:1/16:1/16:1).
Caption: De novo triacylglycerol biosynthesis pathway.
Caption: Potential metabolic influences of this compound.
References
Cellular Location of Tripalmitolein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triacylglycerol (TAG) composed of three palmitoleic acid chains esterified to a glycerol backbone, is a key neutral lipid involved in cellular energy storage and metabolism. Understanding its precise subcellular localization is critical for elucidating its role in various physiological and pathological processes, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the cellular distribution of this compound, detailing the experimental methodologies used for its localization and quantification, and illustrating the key metabolic pathways in which it participates.
Cellular Distribution of this compound
This compound, like other triacylglycerols, is primarily stored within specialized organelles known as lipid droplets (LDs) . These dynamic organelles serve as the main reservoir for neutral lipids, protecting the cell from the lipotoxic effects of free fatty acids. While the bulk of this compound resides in the core of lipid droplets, its synthesis originates in the endoplasmic reticulum (ER) . Trace amounts may also be found within the ER membrane, particularly during its synthesis and the biogenesis of lipid droplets. The Human Metabolome Database also lists "Extracellular" and "Membrane" as potential locations, though the primary intracellular storage site is the lipid droplet.[1]
Quantitative Data on Subcellular Distribution
While extensive lipidomic studies have been conducted on isolated lipid droplets and other organelles, specific quantitative data for the subcellular distribution of this compound remains limited in publicly available literature. The following table represents a generalized distribution of triacylglycerols based on current cell biology understanding. The precise percentages for this compound will vary depending on cell type, metabolic state, and experimental conditions.
| Organelle | Percentage of Total Cellular this compound (Estimated) | Method of Determination |
| Lipid Droplets | > 95% | Lipidomics of isolated organelles |
| Endoplasmic Reticulum | < 5% | Lipidomics of subcellular fractions |
| Other Membranes | Trace Amounts | Lipidomics of subcellular fractions |
| Extracellular Space | Variable | Metabolomics of extracellular fluid |
Experimental Protocols
Determining the subcellular location of this compound requires a combination of organelle isolation, lipid extraction, and sensitive analytical techniques.
Isolation of Lipid Droplets by Density Gradient Ultracentrifugation
This protocol is a standard method for obtaining a highly enriched fraction of lipid droplets.
Materials:
-
Cultured cells or homogenized tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors
-
Sucrose solutions of varying concentrations (e.g., 60%, 40%, 30%, 20%, 10% w/v in lysis buffer)
-
Ultracentrifuge and appropriate rotors (e.g., SW 41 Ti)
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 20 minutes to swell the cells.
-
Homogenization: Homogenize the swollen cells using a Dounce homogenizer or a similar mechanical disruption method until >90% of cells are lysed, as confirmed by microscopy.
-
Post-Nuclear Supernatant Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant).
-
Sucrose Gradient: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions, starting with the highest concentration at the bottom.
-
Loading and Ultracentrifugation: Carefully layer the post-nuclear supernatant on top of the sucrose gradient. Centrifuge at 100,000 x g for 2 hours at 4°C.
-
Fraction Collection: Lipid droplets will float to the top of the gradient and appear as a distinct white band. Carefully collect this fraction using a pipette. Other cellular organelles will sediment into the gradient at different densities.
Lipid Extraction and Quantification by Mass Spectrometry-based Lipidomics
This protocol outlines the analysis of the lipid content of isolated subcellular fractions.
Materials:
-
Isolated organelle fractions (e.g., lipid droplets, ER/microsomes)
-
Chloroform
-
Methanol
-
Internal lipid standards (e.g., deuterated triacylglycerol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the aqueous organelle fraction, add chloroform and methanol in a ratio of 1:2:0.8 (chloroform:methanol:sample).
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex again and centrifuge to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase.
-
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the lipid species using a suitable chromatography column (e.g., C18 reverse-phase).
-
Detect and identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Fluorescent Labeling and Imaging of this compound
Visualizing the localization of newly synthesized this compound can be achieved by metabolic labeling with fluorescent fatty acid analogs.
Materials:
-
Live cells in culture
-
Fluorescently labeled palmitoleic acid analog (e.g., BODIPY-palmitoleate) or a general fluorescent neutral lipid stain (e.g., Nile Red, BODIPY 493/503)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Labeling:
-
For metabolic labeling, incubate the cells with a low concentration of the fluorescent palmitoleic acid analog in the culture medium for a defined period. The cell's metabolic machinery will incorporate this analog into newly synthesized triacylglycerols, including this compound.
-
For general lipid droplet staining, incubate the cells with Nile Red or BODIPY 493/503 for a short period.
-
-
Washing: Gently wash the cells with fresh medium to remove excess fluorescent probe.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the chosen fluorophore. Co-staining with organelle-specific markers (e.g., ER-tracker) can be used to confirm colocalization.
Signaling Pathways and Metabolic Fate
This compound is synthesized and degraded through the general triacylglycerol metabolic pathway.
Biosynthesis of this compound
The primary pathway for this compound synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum.
Caption: Biosynthesis of this compound in the endoplasmic reticulum.
The key enzymes involved are:
-
Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first acylation of glycerol-3-phosphate.
-
1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds the second acyl chain.
-
Phosphatidic acid phosphatase (PAP, Lipin): Dephosphorylates phosphatidic acid to yield diacylglycerol.
-
Diacylglycerol acyltransferase (DGAT): Catalyzes the final acylation to form this compound.
Breakdown of this compound (Lipolysis)
The breakdown of this compound stored in lipid droplets is initiated by lipases, releasing fatty acids for energy production or other metabolic processes.
References
An In-depth Technical Guide to the Physicochemical Properties of Tripalmitolein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripalmitolein, a triglyceride derived from the monounsaturated fatty acid palmitoleic acid, is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. Its unique physical and chemical characteristics, largely dictated by the three cis-double bonds within its acyl chains, influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical and Physical Properties
This compound is chemically known as 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate.[1] It is a triglyceride formed from the esterification of one molecule of glycerol with three molecules of palmitoleic acid.[1]
General Properties
A summary of the general physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₉₂O₆ | [1][2][3] |
| Molecular Weight | 801.3 g/mol | |
| IUPAC Name | 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |
| CAS Number | 20246-55-3 | |
| Physical State | Liquid at room temperature | |
| Appearance | Colorless to pale yellow liquid |
Thermal Properties
The thermal characteristics of this compound are crucial for its handling, storage, and application in various formulations.
| Property | Value | Reference(s) |
| Melting Point | Not precisely available in literature; requires experimental determination (see Protocol 1) | |
| Boiling Point | 765.9 ± 50.0 °C at 760 mmHg | |
| Flash Point | 289.6 ± 30.2 °C |
Density and Refractive Index
| Property | Value | Reference(s) |
| Density | 0.9 ± 0.1 g/cm³ | |
| Refractive Index (n_D) | 1.477 |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| DMSO | May be soluble | |
| Organic Solvents | Generally soluble |
Experimental Protocols
Protocol 1: Determination of Melting Point (Capillary Method)
This protocol is adapted from standard methods for determining the melting point of fats and oils.
Apparatus:
-
Capillary tubes (1 mm inner diameter)
-
Thermometer with 0.2 °C divisions
-
600 mL glass beaker
-
Heating source (e.g., electric hot plate with magnetic stirrer)
-
Refrigerator (4-10 °C)
Procedure:
-
Ensure the this compound sample is clear and free of any impurities. If necessary, filter the liquid sample.
-
Dip three clean capillary tubes into the liquid this compound so that the liquid column is approximately 10 mm high.
-
Fuse the end of the tube containing the sample in a small flame, being careful not to burn the sample.
-
Place the capillary tubes in a beaker and store them in a refrigerator at 4-10 °C overnight (approximately 16 hours).
-
After refrigeration, attach the capillary tubes to a thermometer using a rubber band, ensuring the bottom of the tubes are level with the thermometer's mercury bulb.
-
Suspend the thermometer in a 600 mL beaker half-filled with distilled water, immersing the bottom of the thermometer to a depth of about 30 mm.
-
Begin heating the water bath while stirring continuously. The temperature should be increased at a rate of approximately 0.5 °C per minute.
-
Observe the sample in the capillary tubes. The melting point is the temperature at which the this compound becomes completely clear and liquid.
-
Record the temperature for each of the three tubes and calculate the average.
Protocol 2: Determination of Refractive Index
This protocol is based on standard operating procedures for measuring the refractive index of oils and fats.
Apparatus:
-
Abbe or Butyro refractometer with a temperature-controlled prism
-
Thermostatically controlled water bath
-
Light source (e.g., sodium vapor lamp)
Procedure:
-
Calibrate the refractometer according to the manufacturer's instructions using a standard of known refractive index.
-
Ensure the this compound sample is dry and free from impurities.
-
Set the temperature of the refractometer's prisms to the desired temperature (e.g., 20 °C or 40 °C) and allow it to stabilize.
-
Place a few drops of the this compound sample onto the lower prism.
-
Close the prisms and allow the sample to stand for 1-2 minutes to reach thermal equilibrium.
-
Adjust the instrument and lighting to obtain a clear and distinct reading.
-
Record the refractive index reading from the instrument's scale.
-
Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft cloth after the measurement.
Protocol 3: Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of triglycerides.
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A common concentration is 5-10 mg/mL.
-
For quantitative analysis, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to ensure full relaxation of all carbon nuclei for ¹³C NMR.
Data Acquisition (¹H and ¹³C NMR):
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁, and a calibrated 90° pulse.
-
For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay.
IR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a convenient method for analyzing liquid samples.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Sample Preparation and Introduction:
-
For analysis by liquid chromatography-mass spectrometry (LC-MS), dissolve the this compound sample in an appropriate solvent mixture (e.g., isopropanol:acetonitrile).
-
The sample is then injected into the LC system coupled to the mass spectrometer.
-
For direct infusion analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer's ion source via a syringe pump.
Data Acquisition:
-
Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate molecular ions with minimal fragmentation.
-
Acquire full scan mass spectra to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation information, which can help confirm the structure of the fatty acid chains.
Biological Activity and Signaling Pathways
While this compound itself is a storage molecule, its constituent fatty acid, palmitoleic acid, is a bioactive lipokine that influences several key signaling pathways.
Palmitoleic Acid Signaling
Palmitoleic acid has been shown to exert anti-inflammatory and insulin-sensitizing effects. It can modulate signaling pathways such as:
-
mTOR Signaling: Palmitoleic acid levels can be regulated by the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.
-
Toll-like Receptor (TLR) Signaling: Palmitoleic acid can ameliorate pro-inflammatory responses by reducing TLR2 and TLR4 signaling.
-
AMP-activated Protein Kinase (AMPK) Signaling: Palmitoleic acid can activate AMPK, a key energy sensor in cells, which in turn can lead to increased fatty acid oxidation and improved insulin sensitivity.
Experimental Workflow for this compound Analysis
The analysis of this compound in a biological matrix typically follows a lipidomics workflow.
References
Tripalmitolein involvement in hepatic steatosis models
An In-Depth Technical Guide on the Involvement of Tripalmitolein and its Constituent Fatty Acid, Palmitoleate, in Hepatic Steatosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition characterized by the abnormal accumulation of lipids, primarily triglycerides, within hepatocytes, a state known as hepatic steatosis.[1] The pathogenesis of hepatic steatosis is a complex interplay of genetic and environmental factors that disrupt lipid homeostasis, arising when the influx and synthesis of fatty acids surpass the capacity for fatty acid oxidation and export.[1][2] Among the myriad of fatty acids implicated in liver metabolism, palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a molecule with a paradoxical role. While some studies suggest protective effects, a growing body of evidence from animal models demonstrates that supplementation with palmitoleate directly induces hepatic steatosis.[3][4] This guide provides a comprehensive technical overview of the involvement of palmitoleate, the active constituent of this compound, in the development of hepatic steatosis in experimental models, with a focus on underlying molecular mechanisms, experimental protocols, and quantitative outcomes.
The Dichotomous Role of Palmitoleate in Hepatic Steatosis
While often associated with improved systemic insulin sensitivity and anti-inflammatory effects, direct administration of palmitoleate in mouse models has been shown to be pro-lipogenic in the liver. Studies demonstrate that palmitoleate supplementation leads to significant hepatic fat deposition, mirroring the histological features of steatosis. This effect is observed in mice on both low-fat and high-fat diets.
A key finding is that palmitoleate appears to dissociate hepatic steatosis from insulin resistance and inflammation, which are typically intertwined in NAFLD progression. While promoting triglyceride accumulation in the liver, palmitoleate supplementation concurrently improves liver insulin signaling, evidenced by increased Akt phosphorylation, and suppresses inflammatory responses by reducing the phosphorylation of NF-κB p65 and the expression of pro-inflammatory cytokines. This unique profile suggests that palmitoleate-induced steatosis may represent a distinct metabolic state from classical diet-induced NAFLD, offering a valuable model for dissecting the pathways that link lipid accumulation to subsequent inflammation and insulin resistance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of palmitoleate supplementation in mouse models of hepatic steatosis.
Table 1: Effects of Palmitoleate Supplementation on Hepatic and Systemic Parameters in Mice
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Hepatic Triglyceride Levels | C57BL/6J Mice (LFD) | Palmitoleate (600 mg/kg/d) | BSA | ~50% Increase | |
| Hepatic Triglyceride Levels | C57BL/6J Mice (HFD) | Palmitoleate | HFD Control | Significant Increase | |
| Hepatic SREBP1c mRNA | C57BL/6J Mice (LFD) | Palmitoleate | BSA | Significant Increase | |
| Hepatic FAS mRNA | C57BL/6J Mice (LFD) | Palmitoleate | BSA | Significant Increase | |
| Liver Akt Phosphorylation (Ser473) | C57BL/6J Mice (LFD) | Palmitoleate | BSA | Significant Increase | |
| Liver NF-κB p65 Phosphorylation | C57BL/6J Mice (LFD) | Palmitoleate | BSA | Significant Decrease | |
| Plasma 16:1n7 Levels | Overweight Adults | High Liver Fat | Low Liver Fat | 45% Higher |
LFD: Low-Fat Diet; HFD: High-Fat Diet; BSA: Bovine Serum Albumin; SREBP1c: Sterol regulatory element-binding protein 1c; FAS: Fatty Acid Synthase; Akt: Protein kinase B; NF-κB: Nuclear factor kappa B.
Key Signaling Pathways
Palmitoleate exerts its effects on the liver by modulating several key signaling pathways that govern lipogenesis, inflammation, and insulin sensitivity.
Pro-Lipogenic Pathway via SREBP-1c Activation
The primary mechanism by which palmitoleate induces hepatic steatosis is through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid synthesis. Palmitoleate treatment increases both the expression and transcriptional activity of SREBP-1c. Activated SREBP-1c then binds to the promoter of target genes, most notably Fatty Acid Synthase (FAS), leading to their upregulation. This enhanced expression of lipogenic enzymes drives de novo lipogenesis, resulting in the accumulation of triglycerides and the development of steatosis.
Caption: Palmitoleate activates the SREBP-1c pathway to drive hepatic steatosis.
Anti-Inflammatory and Insulin Sensitizing Pathways
Paradoxically, palmitoleate also activates pathways that are generally considered protective in the context of liver disease. It suppresses inflammation by inhibiting the phosphorylation of the NF-κB p65 subunit, which is a key step in the activation of inflammatory gene expression. Concurrently, it enhances insulin signaling by promoting the phosphorylation of Akt at the Ser473 site, an event associated with improved insulin sensitivity.
References
- 1. Molecular mechanisms of hepatic lipid accumulation in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoleate Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleate Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice | PLOS One [journals.plos.org]
De Novo Triacylglycerol Biosynthesis Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs), the primary form of energy storage in eukaryotes, are synthesized de novo through a series of enzymatic reactions. The dysregulation of TAG biosynthesis is intrinsically linked to prevalent metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A comprehensive understanding of the core pathways, their enzymatic components, and regulatory networks is therefore paramount for the development of novel therapeutic interventions. This technical guide provides an in-depth exploration of the de novo TAG biosynthesis pathways, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks that govern this fundamental metabolic process.
Core Biosynthetic Pathways
The predominant pathway for de novo TAG synthesis is the Kennedy pathway, also known as the glycerol-3-phosphate pathway, which accounts for over 90% of TAG production in the liver.[1] This pathway involves four key enzymatic steps, primarily occurring in the endoplasmic reticulum and the outer mitochondrial membrane.[2][3] An alternative route, the monoacylglycerol pathway, plays a significant role in the absorption of dietary fats in the intestine.[4]
The Kennedy Pathway (Glycerol-3-Phosphate Pathway)
The Kennedy pathway sequentially esterifies a glycerol-3-phosphate (G3P) backbone with three fatty acyl-CoAs.
-
Acylation of Glycerol-3-Phosphate: The initial and often rate-limiting step is the acylation of G3P at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).[2] Mammals possess four GPAT isoforms (GPAT1-4) with distinct tissue distributions and regulatory properties. GPAT1 and GPAT2 are located in the mitochondrial outer membrane, while GPAT3 and GPAT4 reside in the endoplasmic reticulum.
-
Acylation of Lysophosphatidic Acid: The second acylation occurs at the sn-2 position of LPA, catalyzed by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) , to produce phosphatidic acid (PA). Multiple AGPAT isoforms (AGPAT1-11) have been identified, with AGPAT1 and AGPAT2 being well-characterized in their role in TAG synthesis.
-
Dephosphorylation of Phosphatidic Acid: The phosphate group is removed from PA by Phosphatidic Acid Phosphatase (PAP) , also known as lipin, yielding diacylglycerol (DAG). The lipin family consists of three main members (Lipin-1, -2, and -3) that translocate from the cytosol to the endoplasmic reticulum membrane to exert their catalytic activity.
-
Acylation of Diacylglycerol: The final and committed step in TAG synthesis is the acylation of DAG at the sn-3 position by Diacylglycerol Acyltransferase (DGAT) . Two major DGAT enzymes, DGAT1 and DGAT2, catalyze this reaction. Although they perform the same function, they are encoded by different genes and exhibit distinct kinetic properties and subcellular localizations.
The Monoacylglycerol Pathway
Predominantly active in the enterocytes of the small intestine for the re-synthesis of TAGs from dietary monoacylglycerols and fatty acids, this pathway involves the enzyme Monoacylglycerol Acyltransferase (MGAT) .
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes in the de novo TAG synthesis pathway are crucial for understanding the flux through the pathway and for the design of targeted inhibitors. The following table summarizes available kinetic data for key human enzymes. It is important to note that these values can vary significantly based on the experimental conditions, substrate used, and the source of the enzyme (e.g., recombinant vs. native).
| Enzyme Family | Isoform | Substrate(s) | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source Organism/Cell Line |
| AGPAT | AGPAT1 | sn-1-oleoyl-LPA | ~10 | ~1.5 | Human (recombinant in AD293 cells) |
| AGPAT2 | sn-1-oleoyl-LPA | ~10 | ~0.5 | Human (recombinant in AD293 cells) | |
| DGAT | DGAT1 | Oleoyl-CoA | Higher (less active at low concentrations) | - | Insect cells (overexpressed) |
| DGAT2 | Oleoyl-CoA | Lower (more active at low concentrations) | - | Insect cells (overexpressed) |
Regulatory Signaling Pathways
De novo TAG biosynthesis is tightly regulated by hormonal signals that reflect the body's energetic state. Insulin promotes TAG synthesis and storage, while glucagon stimulates lipolysis.
Insulin Signaling Pathway
Insulin signaling promotes lipogenesis primarily through the transcriptional upregulation of key enzymes.
Upon binding to its receptor, insulin activates a signaling cascade involving IRS, PI3K, and Akt. Activated Akt promotes the processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. The mature form of SREBP-1c translocates to the nucleus and induces the expression of genes encoding lipogenic enzymes, including GPAT and DGAT2.
Glucagon Signaling Pathway
Glucagon opposes the effects of insulin by stimulating the breakdown of stored TAGs (lipolysis) in adipose tissue.
Glucagon binds to its G-protein coupled receptor, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates two key lipases: Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL) via the release of its co-activator CGI-58 from phosphorylated perilipin. These activated lipases hydrolyze TAGs stored in lipid droplets into fatty acids and glycerol, which are then released into circulation.
Experimental Protocols
GPAT Enzyme Activity Assay (Radiometric)
This protocol measures the activity of GPAT by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.
Materials:
-
Cell or tissue homogenates (source of GPAT)
-
Assay buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mg/ml fatty acid-free BSA, 1 mM DTT, 8 mM NaF
-
Substrate solution: 800 µM [³H]glycerol-3-phosphate and 82.5 µM palmitoyl-CoA
-
N-ethylmaleimide (NEM) solution (for distinguishing mitochondrial GPAT1)
-
Chloroform/methanol (2:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare total membrane fractions from cell or tissue homogenates by ultracentrifugation.
-
Resuspend the membrane pellet in an appropriate buffer.
-
To measure GPAT1 activity specifically, pre-incubate a portion of the membrane preparation with 1 mM NEM on ice for 15 minutes to inhibit other GPAT isoforms.
-
Initiate the reaction by adding 10-30 µg of membrane protein to the assay buffer containing the substrate solution.
-
Incubate for 10 minutes at 25°C.
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Extract the lipids.
-
Separate the lipid phases by centrifugation.
-
Quantify the radioactivity in the organic phase, which contains the [³H]-labeled lysophosphatidic acid product, using a scintillation counter.
-
Calculate specific activity as nmol of product formed per minute per mg of protein.
DGAT Enzyme Activity Assay (Fluorescent)
This assay measures DGAT activity by using a fluorescently labeled fatty acyl-CoA substrate.
Materials:
-
Microsomal fractions from cells or tissues (source of DGAT)
-
Assay buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose
-
Master mix: 1 M Tris-HCl (pH 7.6), 1 M MgCl₂, 4 mM 1,2-dioleoyl-sn-glycerol (DOG), 12.5 mg/ml BSA, 500 µM NBD-palmitoyl CoA in water
-
Thin-layer chromatography (TLC) plates
-
Fluorescence imager
Procedure:
-
Isolate microsomal membranes from cell or tissue lysates by differential centrifugation.
-
Prepare the master mix, protecting it from light.
-
Aliquot 150 µl of the master mix into glass test tubes and pre-incubate at 37°C for 2 minutes.
-
Initiate the reaction by adding 10-50 µg of microsomal protein.
-
Incubate at 37°C for 5-20 minutes.
-
Stop the reaction and extract the lipids using a suitable organic solvent system.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the fluorescently labeled triacylglycerol product.
-
Visualize and quantify the fluorescent product on the TLC plate using a fluorescence imager.
-
Calculate DGAT activity based on a standard curve of the fluorescent product.
Lipidomics Analysis of Triacylglycerols by LC-MS
This workflow outlines the general steps for the extraction and quantification of TAG species from biological samples using liquid chromatography-mass spectrometry (LC-MS).
Procedure:
-
Sample Preparation: Homogenize tissues or pellet cells.
-
Lipid Extraction: Perform a biphasic lipid extraction using a method such as the Folch (chloroform/methanol) or Matyash (methyl-tert-butyl ether/methanol) procedure. Include internal standards for quantification.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Collection and Drying: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).
-
LC-MS Analysis: Inject the sample onto a reversed-phase LC column to separate the different TAG species based on their hydrophobicity. The eluting lipids are then ionized and detected by a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using specialized software to identify and quantify the individual TAG molecular species.
Conclusion
The de novo biosynthesis of triacylglycerols is a complex and highly regulated process central to cellular and whole-body energy homeostasis. The Kennedy pathway, driven by the sequential action of GPAT, AGPAT, PAP, and DGAT enzymes, is the primary route for TAG synthesis. The activity of this pathway is intricately controlled by hormonal signals, with insulin promoting and glucagon inhibiting TAG accumulation. This technical guide has provided a detailed overview of these pathways, presented available quantitative data on the key enzymes, and outlined robust experimental protocols for their study. A deeper understanding of these molecular mechanisms is essential for the continued development of therapeutic strategies targeting metabolic diseases.
References
- 1. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Regulation of Triglyceride Metabolism II. Function of mitochondrial GPAT1 in the regulation of triacylglycerol biosynthesis and insulin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing the glycerol-3-phosphate acyltransferase-1 gene in the liver of mice fed a high-fat diet, enhances insulin sensitivity and glucose metabolism by promoting fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Historical Research of Tripalmitolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triglyceride derived from the esterification of glycerol with three molecules of palmitoleic acid, represents a significant molecule in the landscape of lipid research. Its history is intrinsically linked to the foundational discoveries in fat chemistry, dating back to the 19th century. This technical guide provides a comprehensive overview of the discovery, historical research, and evolving analytical methodologies related to this compound. It is designed to offer researchers and professionals in drug development a thorough understanding of this lipid's scientific journey, from its conceptual synthesis to its characterization.
I. Foundational Discoveries in Lipid Chemistry: The Prelude to this compound
The story of this compound begins not with its own discovery, but with the pioneering work of French chemist Michel Eugène Chevreul in the early 19th century. Prior to Chevreul's research, the chemical nature of fats and oils was largely unknown. His meticulous investigations, published in his seminal work Recherches chimiques sur les corps gras d'origine animale (1823), established that fats are composed of glycerol and fatty acids.[1][2] Chevreul developed a systematic approach to studying fats, employing techniques such as saponification, crystallization, and the determination of melting points to isolate and identify various fatty acids.[1][3][4]
The Birth of Triglyceride Synthesis: Berthelot's Breakthrough
Building upon Chevreul's foundational work, French chemist Marcellin Berthelot achieved the first successful synthesis of triglycerides in 1854. In his paper, "On the combination of glycerin with acids," published in Annales de Chimie et de Physique, Berthelot described a method for reacting glycerol with fatty acids to produce neutral fats, which he termed "glycerides." This was a landmark achievement, as it demonstrated that fats could be created in the laboratory, paving the way for the synthesis and study of specific triglycerides like this compound.
II. Quantitative Data on this compound
The following table summarizes key quantitative data for this compound, including both modern computed values and historically relevant analytical parameters.
| Property | Value | Data Source Type | Citation |
| Molecular Formula | C₅₁H₉₂O₆ | Modern | |
| Molecular Weight | 801.3 g/mol | Modern | |
| Physical Description | Solid | Modern | |
| Saponification Value | Theoretically Calculated: ~210 mg KOH/g | Historical | |
| Iodine Value | Theoretically Calculated: ~95 g I₂/100g | Historical |
III. Experimental Protocols: A Historical Perspective
This section details the methodologies for key experiments related to the synthesis and analysis of triglycerides, based on the historical work of Berthelot and Chevreul, as well as early 20th-century analytical techniques.
A. Synthesis of this compound (Adapted from Berthelot's 1854 Method)
This protocol describes a generalized procedure for the synthesis of a triglyceride based on Berthelot's original work. The synthesis of this compound would have required the prior isolation of palmitoleic acid.
Objective: To synthesize a triglyceride by the direct esterification of glycerol with a fatty acid.
Materials:
-
Glycerol
-
Palmitoleic acid (or other desired fatty acid)
-
A sealed glass tube
-
Heating apparatus (e.g., oil bath)
-
Ether
-
Sodium carbonate solution
-
Calcium chloride
Procedure:
-
A mixture of glycerol and palmitoleic acid is placed in a sealed glass tube.
-
The tube is heated in an oil bath to a high temperature (Berthelot used temperatures up to 200-260°C) for several hours.
-
After cooling, the contents of the tube are treated with ether to dissolve the product.
-
The ethereal solution is washed with a sodium carbonate solution to remove any unreacted fatty acid.
-
The solution is then washed with water.
-
The ether is evaporated to yield the crude triglyceride.
-
The product can be further purified by dissolving it in ether and drying it over calcium chloride.
B. Historical Analysis of a Triglyceride: Saponification (Adapted from Chevreul's Method)
This protocol outlines the fundamental steps of saponification as would have been practiced in the 19th century for the analysis of fats.
Objective: To hydrolyze a triglyceride into its constituent glycerol and fatty acid salts (soap) for further analysis.
Materials:
-
Triglyceride sample (e.g., this compound)
-
Potassium hydroxide (KOH) solution
-
Ethanol
-
Reflux apparatus
-
Hydrochloric acid (HCl) solution, standardized
-
Phenolphthalein indicator
-
Heating apparatus (e.g., water bath)
Procedure:
-
A known weight of the triglyceride sample is placed in a flask.
-
An excess of a standardized alcoholic potassium hydroxide solution is added to the flask.
-
The mixture is heated under reflux for a specified period (e.g., 30-60 minutes) to ensure complete saponification.
-
After cooling, a few drops of phenolphthalein indicator are added.
-
The excess, unreacted potassium hydroxide is titrated with a standardized solution of hydrochloric acid until the pink color of the indicator disappears.
-
A "blank" titration is performed with the same amount of alcoholic potassium hydroxide solution without the triglyceride sample.
-
The saponification value is calculated based on the difference in the volume of HCl required for the sample and the blank.
C. Determination of Unsaturation: Iodine Value (Wijs Method)
The iodine value is a measure of the degree of unsaturation in a fat or oil. The Wijs method, developed in the late 19th century, became a standard procedure.
Objective: To determine the iodine value of a triglyceride.
Materials:
-
Triglyceride sample (e.g., this compound)
-
Carbon tetrachloride or chloroform
-
Wijs solution (iodine monochloride in glacial acetic acid)
-
Potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
A known weight of the triglyceride is dissolved in carbon tetrachloride or chloroform in a stoppered flask.
-
A precise volume of the Wijs solution is added to the flask. The flask is then stoppered and allowed to stand in the dark for a specified time (e.g., 30 minutes) to allow the iodine monochloride to react with the double bonds in the fatty acid chains.
-
After the reaction period, a solution of potassium iodide is added, which reacts with the excess (unreacted) Wijs solution to liberate iodine.
-
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the solution becomes a pale straw color.
-
A few drops of starch indicator are added, which turns the solution blue-black.
-
The titration is continued until the blue color disappears.
-
A blank determination is carried out under the same conditions without the triglyceride sample.
-
The iodine value is calculated from the difference between the blank and the sample titrations.
IV. Visualizing Historical Workflows and Pathways
A. Berthelot's Triglyceride Synthesis Workflow
The following diagram illustrates the logical flow of Marcellin Berthelot's pioneering synthesis of triglycerides.
B. Chevreul's Saponification and Analysis Pathway
This diagram outlines the process developed by Chevreul for the analysis of fats through saponification.
C. De Novo Triglyceride Biosynthesis Pathway
While not a historical experimental workflow, this diagram illustrates the fundamental biological pathway for the synthesis of triglycerides in vivo, a process that became understood much later in the history of biochemistry.
V. Conclusion
The discovery and study of this compound are deeply rooted in the history of organic chemistry. From the foundational work of Chevreul, who first elucidated the basic structure of fats, to the synthetic achievements of Berthelot, the path to understanding triglycerides was paved by meticulous and groundbreaking experimental work. The historical methods of saponification and iodine value determination provided the first quantitative insights into the nature of these molecules. While modern analytical techniques have surpassed these early methods in precision and efficiency, an understanding of this historical context is invaluable for researchers in lipidomics and drug development. It provides not only an appreciation for the scientific progress that has been made but also a fundamental understanding of the chemical principles that govern the behavior of these essential biological molecules.
References
The Central Role of Tripalmitolein in the Cellular Economy of Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripalmitolein, a triacylglycerol (TAG) comprised of three palmitoleoyl acyl chains, represents a key energy storage molecule and a dynamic hub in the metabolic network of the budding yeast, Saccharomyces cerevisiae. As a primary constituent of cytosolic lipid droplets, this compound is not merely an inert lipid depot but plays a vital role in maintaining cellular homeostasis, responding to environmental stressors, and regulating intricate signaling pathways. Understanding the multifaceted functions of this compound in this model eukaryote provides profound insights into fundamental cellular processes, with implications for biotechnology, and the development of novel therapeutics targeting lipid metabolic disorders. This technical guide provides an in-depth exploration of the synthesis, storage, and mobilization of this compound, its interplay with cellular signaling cascades, and detailed methodologies for its study.
Introduction: The Significance of this compound in Yeast Biology
Saccharomyces cerevisiae, a powerhouse of eukaryotic research, utilizes triacylglycerols (TAGs) as its principal form of energy storage. These neutral lipids are sequestered within specialized organelles called lipid droplets (LDs), which are now recognized as dynamic centers for lipid metabolism and cellular signaling. This compound, a TAG molecule containing three residues of the monounsaturated fatty acid palmitoleic acid (C16:1), is a significant component of the yeast TAG pool. The abundance and metabolism of this compound are tightly regulated in response to nutrient availability, environmental stress, and the cell's physiological state.
The functions of this compound and other TAGs in yeast are multifaceted:
-
Energy Reserve: During periods of nutrient deprivation, such as stationary phase or glucose limitation, stored TAGs are hydrolyzed to release fatty acids, which can then be utilized for energy production through β-oxidation.
-
Buffer against Lipotoxicity: The esterification of free fatty acids into TAGs is a crucial mechanism to prevent the toxic accumulation of these molecules, which can disrupt membrane integrity and cellular signaling.
-
Source of Precursors for Membrane Synthesis: The fatty acids released from TAG breakdown can be re-incorporated into phospholipids and other complex lipids required for membrane biogenesis and repair.
-
Signaling Hub: Lipid droplets, the storage sites for this compound, are increasingly understood to be involved in various signaling pathways that govern cell growth, proliferation, and stress responses.
This guide will delve into the core aspects of this compound's function in S. cerevisiae, providing both a conceptual framework and practical experimental guidance for researchers in the field.
Data Presentation: Quantitative Analysis of this compound and its Precursors
Quantitative analysis of the lipidome of S. cerevisiae reveals the significant contribution of palmitoleic acid (C16:1) to the triacylglycerol fraction. While direct quantification of this compound (TAG 48:3, with three C16:1 chains) can be challenging, its presence and relative abundance can be inferred from the analysis of TAG molecular species and the overall fatty acid composition of the neutral lipid fraction.
Table 1: Fatty Acid Composition of Triacylglycerols in Wild-Type S. cerevisiae (Strain BY4741) Grown on Glucose.
| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids in TAGs (%) |
| Palmitic Acid | C16:0 | 15 - 25 |
| Palmitoleic Acid | C16:1 | 30 - 50[1] |
| Stearic Acid | C18:0 | 5 - 10[1] |
| Oleic Acid | C18:1 | 20 - 40[1] |
Data compiled from multiple studies and represents a typical range observed in wild-type yeast grown in standard glucose-containing media.
Table 2: Molecular Species Composition of Triacylglycerols in Wild-Type S. cerevisiae (Strain BY4741) Grown on Glucose.
| TAG Species (Total Carbons:Double Bonds) | Possible Acyl Chain Combinations | Relative Abundance (%) |
| 48:2 | e.g., C16:1/C16:1/C16:0 | ~10 |
| 48:3 | e.g., C16:1/C16:1/C16:1 (this compound) | ~5 |
| 50:2 | e.g., C16:1/C16:1/C18:0 | ~15 |
| 50:3 | e.g., C16:1/C16:1/C18:1 | ~20 |
| 52:2 | e.g., C16:1/C18:1/C18:0 | ~15 |
| 52:3 | e.g., C16:1/C18:1/C18:1 | ~25 |
| 54:3 | e.g., C18:1/C18:1/C18:1 (Triolein) | ~5 |
Data adapted from mass spectrometry analysis of triacylglycerol species.[2] The relative abundances are approximate and can vary with growth conditions.
Signaling Pathways Regulating this compound Metabolism
The synthesis, storage, and mobilization of this compound are intricately linked to major cellular signaling pathways that sense and respond to nutrient availability and stress.
TOR Pathway
The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and metabolism in response to nutrient availability, particularly nitrogen sources.[3] In yeast, the TOR Complex 1 (TORC1) is a key player. Under nutrient-rich conditions, active TORC1 promotes anabolic processes, including lipid synthesis. Conversely, inhibition of TORC1, for instance by rapamycin treatment or nitrogen starvation, leads to a significant increase in TAG synthesis and lipid droplet formation. This response is thought to be a mechanism to store excess fatty acids and energy when cell growth is arrested. The signaling cascade involves downstream effectors such as the phosphatase Sit4p and the transcription factors Gln3p and Gat1p, which are activated upon TORC1 inhibition and contribute to the upregulation of genes involved in TAG synthesis.
Snf1/AMPK Pathway
The Snf1/AMPK pathway is the primary sensor of cellular energy status, being activated by a high AMP/ATP ratio, which signals low energy levels. In yeast, Snf1 is activated under glucose limitation and is crucial for the transcriptional reprogramming required to utilize alternative carbon sources. Snf1 has a complex role in lipid metabolism. It phosphorylates and inactivates acetyl-CoA carboxylase (Acc1p), a key enzyme in fatty acid synthesis, to conserve energy when glucose is scarce. However, Snf1 is also involved in the regulation of genes required for the utilization of fatty acids. The interplay between Snf1 and TAG metabolism ensures that energy is stored when abundant and efficiently utilized when limited.
Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is a stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Conditions that induce ER stress, such as treatment with tunicamycin or dithiothreitol, have been shown to stimulate lipid droplet formation in S. cerevisiae. This is thought to be a mechanism to alleviate ER stress by sequestering excess lipids that could otherwise exacerbate membrane perturbations. The UPR, primarily mediated by the Ire1p sensor in yeast, can thus influence the synthesis of TAGs, including this compound, and their packaging into lipid droplets.
Experimental Protocols
Isolation of Lipid Droplets from Saccharomyces cerevisiae
This protocol describes the isolation of lipid droplets from yeast cells by density gradient centrifugation.
Materials:
-
Yeast culture
-
Zymolyase
-
Sorbitol buffer (1.2 M sorbitol, 50 mM Tris-HCl pH 7.5)
-
Lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% Ficoll)
-
Ficoll solutions (12% and 8% in lysis buffer)
-
Dounce homogenizer
-
Ultracentrifuge and swinging bucket rotor
Procedure:
-
Grow yeast cells to the desired growth phase and harvest by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in sorbitol buffer and add Zymolyase to digest the cell wall. Incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by microscopy).
-
Pellet the spheroplasts by gentle centrifugation and wash with sorbitol buffer.
-
Resuspend the spheroplasts in ice-cold lysis buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer with a loose-fitting pestle on ice.
-
Transfer the lysate to an ultracentrifuge tube and overlay with a discontinuous Ficoll gradient (e.g., 8% and 0% Ficoll in lysis buffer).
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The lipid droplets will float to the top of the gradient and can be carefully collected.
-
For higher purity, the collected lipid droplet fraction can be subjected to a second round of flotation centrifugation.
Visualization of Lipid Droplets by Fluorescence Microscopy
Nile Red is a lipophilic stain that fluoresces strongly in hydrophobic environments, making it an excellent tool for visualizing neutral lipid-rich structures like lipid droplets.
Materials:
-
Yeast cells
-
Phosphate-buffered saline (PBS)
-
Nile Red stock solution (1 mg/mL in acetone)
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or FITC)
Procedure:
-
Harvest a small aliquot of yeast culture and wash the cells with PBS.
-
Resuspend the cells in PBS.
-
Add Nile Red stock solution to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Mount a small volume of the stained cell suspension on a microscope slide.
-
Observe the cells under a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent puncta within the cytoplasm, depending on the filter set used.
Analysis of Neutral Lipids by Thin-Layer Chromatography (TLC)
TLC is a simple and effective method for separating different classes of lipids.
Materials:
-
Lipid extract from yeast cells
-
TLC plates (silica gel 60)
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Iodine vapor or charring solution for visualization
-
Lipid standards (e.g., triolein, cholesterol oleate)
Procedure:
-
Spot a small amount of the lipid extract and standards onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the developing solvent.
-
Allow the solvent to migrate up the plate until it is close to the top.
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the separated lipids by placing the plate in a chamber with iodine crystals or by spraying with a charring solution and heating.
-
Triacylglycerols will migrate to a specific position on the plate, which can be identified by comparison with the standard.
Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of the fatty acid composition of a lipid sample.
Materials:
-
Isolated lipid fraction (e.g., TAGs from TLC)
-
Methanolic HCl or BF3-methanol for transesterification
-
Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Transesterify the fatty acids in the lipid sample to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.
-
Extract the FAMEs with hexane.
-
Inject the FAME sample into the GC-MS.
-
The FAMEs will be separated based on their boiling points and chain lengths on the GC column and then identified and quantified by the mass spectrometer.
-
The relative abundance of each fatty acid, including palmitoleic acid, can be determined by comparing the peak areas to those of known standards.
Conclusion
This compound, and the broader class of triacylglycerols, are far more than simple storage molecules in Saccharomyces cerevisiae. They are integral to the yeast's ability to adapt to a fluctuating environment, maintain metabolic homeostasis, and orchestrate complex cellular responses. The study of this compound metabolism and its regulation provides a window into fundamental aspects of eukaryotic cell biology. The experimental approaches detailed in this guide offer a robust toolkit for researchers to further unravel the intricate roles of this important lipid molecule, with potential applications in fields ranging from biofuel production to the development of therapies for human metabolic diseases.
References
Methodological & Application
Application Note: Quantification of Tripalmitolein in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripalmitolein is a triglyceride composed of three units of palmitoleic acid, a monounsaturated omega-7 fatty acid. The quantification of specific triglycerides like this compound in plasma is crucial for lipidomic research, offering insights into metabolic pathways, nutritional status, and the pathophysiology of various diseases, including cardiovascular and metabolic disorders.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the accurate measurement of lipids in complex biological matrices.[2] This document outlines a detailed protocol for the extraction and quantification of this compound in human plasma using a validated LC-MS/MS method.
Principle
This method employs a liquid-liquid extraction procedure to isolate lipids from plasma.[3] An internal standard is added prior to extraction to ensure accuracy and precision. The extracted lipids are then separated using reversed-phase liquid chromatography (RPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
d5-Triglyceride (17:0/17:1/17:0) or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS grade Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Acetonitrile (ACN), Isopropanol (IPA), and Water
-
Ammonium Formate and Formic Acid (LC-MS grade)
-
Human plasma (collected in K2-EDTA tubes)
-
1.5 mL microcentrifuge tubes
-
Centrifugal evaporator (e.g., SpeedVac)
-
Autosampler vials
Preparation of Standards and Quality Controls (QC)
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable solvent (e.g., methanol/toluene 9:1, v/v) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards ranging from approximately 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of 500 ng/mL in methanol.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels: low, medium, and high.
Plasma Sample Preparation (MTBE Extraction)
This protocol is adapted from established lipid extraction methods.
-
Thaw plasma samples on ice.
-
Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 225 µL of cold methanol containing the internal standard. Vortex for 10 seconds.
-
Add 750 µL of cold MTBE. Vortex for 10 seconds, then shake at 4 °C for 5-10 minutes.
-
Induce phase separation by adding 188 µL of LC-MS grade water. Vortex briefly.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer 200 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
Reconstitute the dried extract in 150 µL of methanol/toluene (9:1, v/v) or another suitable solvent compatible with the LC mobile phase. Vortex and centrifuge before transferring to an autosampler vial for analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temp. | 50 °C |
| Mobile Phase A | 60:40 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min (30% B), 2-12 min (30-100% B), 12-15 min (100% B), 15.1-18 min (30% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions for this compound this compound (C51H92O6): Molecular Weight 801.3 g/mol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | 818.7 [M+NH4]+ | 565.5 [M+NH4-C16:1]+ | 100 | 35 (Optimize) |
| This compound (Qualifier) | 818.7 [M+NH4]+ | 255.2 [C16:1]+ | 100 | 25 (Optimize) |
| d5-TG (IS) | Dependent on specific IS | Dependent on specific IS | 100 | Optimize |
Data Presentation and Method Validation
Method validation should be performed according to international guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
Logical Relationship: From Analysis to Validated Data
Caption: Logical flow from raw data acquisition to a final validated result.
Summary of Quantitative Performance
The following table presents typical acceptance criteria for a validated bioanalytical method.
Table 4: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Calibration Range | - | 10 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy within ±20%; Precision ≤20% | 10 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 90-110% |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | < 15% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | < 15% |
| Stability (Freeze-thaw, bench-top, etc.) | % Deviation within ±15% of baseline | Stable under tested conditions |
References
- 1. The Human Plasma Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolian.com [resolian.com]
- 3. agilent.com [agilent.com]
- 4. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tripalmitolein Extraction from Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipose tissue is the primary site of energy storage in the form of triglycerides. Among these, tripalmitolein, a triglyceride derived from three units of palmitoleic acid, is of increasing interest in metabolic research. Precise and efficient extraction of this compound from adipose tissue is crucial for accurate downstream analysis in various research and drug development applications. This document provides detailed protocols for the extraction of total lipids, with a focus on triglycerides, from adipose tissue, followed by methods for the isolation of specific triglycerides like this compound. The protocols described are based on well-established methods such as the Folch and Bligh-Dyer procedures.
Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the extracted lipids. The Folch method is generally preferred for tissues with high lipid content, such as adipose tissue.[1][2][3] For tissues containing over 2% lipids, the Bligh and Dyer method may result in lower lipid estimates.[2][4] A modified method involving sequential treatment with methanol and chloroform has been shown to yield significantly higher quantities of triglycerides compared to the standard Folch and Bligh-Dyer methods.
| Extraction Method | Relative Triglyceride Yield (%) | Relative Phospholipid Yield (%) | Relative Cholesterol Yield (%) | Average Recovery of Added Lipids (%) | Reference |
| Modified Methanol-Chloroform | 100 | 100 | 100 | 84.5 | |
| Folch Method | 69.0 | 70.5 | 81.4 | 70.7 | |
| Bligh and Dyer Method | 57.6 | 64.9 | 68.1 | 62.2 |
Note: The values presented are relative to the modified methanol-chloroform method, which was reported to provide the highest yield in the cited study. The Folch method is reported to yield approximately 95-99% recovery of total lipids.
Experimental Protocols
Part 1: Total Lipid and Triglyceride Extraction from Adipose Tissue (Modified Folch Method)
This protocol is optimized for the extraction of total lipids from adipose tissue, which is rich in triglycerides.
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.73% NaCl as an alternative)
-
Sodium sulfate (anhydrous)
-
Homogenizer (e.g., mortar and pestle, bead beater, or mechanical homogenizer)
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Separating funnel
-
Filter paper (Whatman No. 1)
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of adipose tissue.
-
Transfer the tissue to a homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. A sample-to-solvent ratio of 1:20 (w/v) is recommended for optimal extraction from high-fat tissue. For 100 mg of tissue, use 2 mL of the solvent mixture.
-
Homogenize the tissue until a uniform consistency is achieved. For manual homogenization with a mortar and pestle, grinding with sodium sulfate can aid in homogenization.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with a small volume of the chloroform:methanol mixture and add it to the centrifuge tube to ensure complete transfer.
-
Vortex the tube for 1-2 minutes and allow it to stand at room temperature for at least 30 minutes to ensure complete extraction.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., for 2 mL of extract, add 0.4 mL of NaCl solution).
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the tube at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform containing the lipids). A protein disk may be visible at the interface.
-
-
Collection of the Lipid-Containing Phase:
-
Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.
-
Transfer the lower chloroform phase to a clean tube. To increase purity, the chloroform phase can be washed by adding a fresh volume of the upper phase (prepared by mixing chloroform, methanol, and water in the appropriate ratios), vortexing, centrifuging, and re-collecting the lower phase.
-
-
Drying and Storage:
-
Dry the collected chloroform phase under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract, which is rich in triglycerides, can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
-
Part 2: Isolation of this compound from the Total Triglyceride Extract
Following total lipid extraction, the triglyceride fraction can be isolated and further separated to purify specific triglycerides like this compound. This typically involves chromatographic techniques.
This method is suitable for the separation of lipid classes and the isolation of the total triglyceride fraction.
Materials:
-
Silica gel TLC plates (preparative, e.g., 20x20 cm, 250 µm thickness)
-
Developing tank
-
Mobile phase: A common solvent system for neutral lipid separation is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Iodine vapor or other visualization agent
-
Scraper (e.g., razor blade or spatula)
-
Elution solvent (e.g., chloroform or diethyl ether)
-
Glass wool or fritted funnel
Procedure:
-
Sample Application:
-
Dissolve the dried lipid extract in a small volume of chloroform.
-
Using a capillary tube or syringe, carefully apply the dissolved extract as a narrow band along the origin line of the preparative TLC plate.
-
Allow the solvent to completely evaporate between applications.
-
-
Development:
-
Place the TLC plate in a developing tank pre-saturated with the mobile phase.
-
Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.
-
-
Visualization and Isolation:
-
Remove the plate from the tank and allow it to air dry.
-
Visualize the separated lipid bands by placing the plate in a tank containing iodine vapor. Triglyceride bands will appear as yellow-brown spots.
-
Mark the band corresponding to triglycerides (this can be confirmed by running a triglyceride standard in a separate lane).
-
Carefully scrape the silica gel containing the triglyceride band into a clean glass tube or onto a piece of glassine paper.
-
-
Elution:
-
Pack the scraped silica gel into a small column plugged with glass wool or place it in a fritted funnel.
-
Elute the triglycerides from the silica gel with a suitable solvent like chloroform or diethyl ether.
-
Collect the eluate and evaporate the solvent to obtain the purified triglyceride fraction.
-
For the separation of individual triglyceride molecules, such as this compound, from the mixed triglyceride fraction, reversed-phase HPLC is a powerful technique.
Materials:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS))
-
Reversed-phase C18 column
-
Mobile phase: A gradient of two solvents is typically used. For example, a gradient of acetonitrile and isopropanol or acetone can effectively separate triglycerides.
-
This compound standard
Procedure:
-
Sample Preparation:
-
Dissolve the purified triglyceride fraction in a suitable solvent compatible with the HPLC mobile phase (e.g., isopropanol or the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the sample onto the HPLC system.
-
Run a gradient elution program to separate the different triglyceride species. The exact gradient will depend on the specific column and solvent system used and should be optimized for the best resolution of this compound.
-
A typical gradient might start with a higher polarity mobile phase and gradually increase the proportion of the lower polarity solvent.
-
-
Identification and Collection:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a pure this compound standard run under the same conditions.
-
If a mass spectrometer is used as the detector, the identity of the this compound peak can be confirmed by its mass-to-charge ratio.
-
Collect the fraction containing the this compound peak as it elutes from the column.
-
-
Post-Collection Processing:
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Diagrams
Experimental Workflow for this compound Extraction
References
Analytical standard for Tripalmitolein quantification
Application Note: Quantification of Tripalmitolein
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a triglyceride composed of a glycerol backbone esterified with three molecules of palmitoleic acid (16:1). As a component of various natural oils and fats, and a metabolite in biological systems, the accurate quantification of this compound is crucial for research in metabolic diseases, nutrition, and drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Standard
For accurate quantification, a high-purity analytical standard is essential.[1] Certified reference materials ensure traceability and reliability of measurements. While a specific Standard Reference Material (SRM) for this compound from NIST is not detailed, high-purity standards (>99%) are commercially available from suppliers like Larodan and CymitQuimica.[2][3] These standards are crucial for preparing calibrants and validating analytical methods.[1] For instance, NIST offers SRM 1595a, a high-purity Tripalmitin, for use in preparing calibrants for total glyceride measurements in clinical samples, highlighting the importance of certified standards in lipid analysis.[4]
Available this compound Standard:
-
Synonyms: Glycerol tripalmitoleate, Palmitoleic acid triglyceride
-
Molecular Formula: C₅₁H₉₂O₆
-
Molecular Weight: 801.27 g/mol
-
Purity: Typically >99%
Quantification by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the direct quantification of intact triglycerides like this compound from complex matrices. Reverse-phase chromatography separates lipids based on their hydrophobicity, while mass spectrometry provides sensitive and selective detection.
Experimental Workflow: HPLC-MS
Caption: General workflow for this compound quantification by HPLC-MS.
Protocol: HPLC-MS Method
1. Standard Preparation (Calibration Curve):
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable organic solvent (e.g., isopropanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
If using an internal standard (IS), spike each calibration standard and sample with a constant concentration of the IS (e.g., a non-endogenous, stable isotope-labeled triglyceride).
2. Sample Preparation (from Human Plasma):
-
To 100 µL of plasma, add 2 mL of a mixture of methanol and methyl-tert-butyl ether (MTBE) (1:3, v/v).
-
Add internal standard.
-
Vortex vigorously for 1 minute and incubate for 30 minutes at room temperature.
-
Add 500 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully collect the upper organic layer, which contains the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
3. Instrumentation and Conditions:
-
HPLC System: UPLC or HPLC system capable of binary gradients.
-
Analytical Column: A reversed-phase C8 or C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 99% B
-
15-20 min: Hold at 99% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound would be its ammoniated adduct [M+NH₄]⁺ or sodium adduct [M+Na]⁺. Product ions would result from the neutral loss of a palmitoleic acid chain.
-
Example Transition (Ammoniated): m/z 818.8 → fragment ions.
-
Example Transition (Sodiated): m/z 823.7 → fragment ions.
-
4. Data Analysis:
-
Integrate the peak area for the specific this compound MRM transition in both the standards and the samples.
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and robust method for fatty acid analysis. For triglycerides like this compound, a derivatization step is required to convert the non-volatile triglyceride into its constituent fatty acid methyl esters (FAMEs), which are volatile and suitable for GC analysis. The quantification of palmitoleate methyl ester is then used to determine the original this compound concentration.
Principle: Transesterification for GC-MS
Caption: Conversion of this compound to FAMEs for GC-MS analysis.
Protocol: GC-MS Method
1. Standard and Sample Preparation:
-
Prepare stock and calibration standards of this compound as described for the HPLC-MS method.
-
Use a lipid extract from the biological sample, prepared as previously described.
-
An internal standard suitable for FAME analysis (e.g., Heptadecanoic acid, C17:0) should be added to all standards and samples before derivatization.
2. Derivatization (Transesterification):
-
To the dried lipid extract (or this compound standard), add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vials tightly and heat at 80°C for 1 hour.
-
Cool the vials to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.
3. Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Analytical Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode (e.g., m/z 50-550) for identification, and Selected Ion Monitoring (SIM) for quantification, focusing on characteristic ions of palmitoleate methyl ester.
4. Data Analysis:
-
Identify the palmitoleate methyl ester peak based on its retention time and mass spectrum.
-
Integrate the peak area of the target FAME and the internal standard.
-
Construct a calibration curve and calculate the concentration of palmitoleate methyl ester in the samples.
-
Convert the concentration of the FAME back to the original concentration of this compound using their molar mass ratio.
Method Validation and Data Presentation
Method validation is a critical step to ensure reliable and accurate results. Key parameters including linearity, sensitivity, precision, and accuracy should be assessed. The tables below summarize typical performance metrics that should be evaluated during validation.
Table 1: HPLC-MS Method Performance
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | Assesses the direct proportionality of the response to concentration over a given range. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | Intra-day ≤ 15%; Inter-day ≤ 20% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 85 - 115% | Measures the closeness of the measured value to the true value. |
Table 2: GC-MS Method Performance
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | Assesses the direct proportionality of the FAME response to the initial triglyceride concentration. |
| Sensitivity | Femtomole-level | GC-MS offers excellent sensitivity for FAME analysis. |
| Precision (%RSD) | Intra-day ≤ 10%; Inter-day ≤ 15% | Evaluates the reproducibility of the entire process including derivatization and analysis. |
| Accuracy (% Recovery) | 80 - 120% | Assesses the efficiency of the extraction and derivatization process. |
Logical Framework for Method Selection
The choice between HPLC-MS and GC-MS depends on the specific research question and available instrumentation.
Caption: Decision tree for selecting the appropriate analytical method.
References
Application Note: Quantitative Analysis of Tripalmitolein using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein is a triglyceride composed of three palmitoleic acid moieties esterified to a glycerol backbone. As a component of various natural oils and a potential biomarker in metabolic research, accurate and sensitive quantification of this compound is crucial. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary analytical tool for lipid analysis due to its high sensitivity, specificity, and ability to provide structural information.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS.
Principle and Theory
The analysis of triacylglycerols (TAGs) like this compound by mass spectrometry typically involves electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4][5] ESI is a soft ionization technique that often results in the formation of adduct ions, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), which allows for the determination of the molecular weight. APCI can sometimes provide more in-source fragmentation, which can be useful for structural elucidation.
Tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced selectivity. Collision-induced dissociation (CID) of the precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) results in characteristic fragment ions. A common fragmentation pathway for TAG ammonium adducts is the neutral loss of ammonia and one of the fatty acyl chains as a carboxylic acid, resulting in a diacylglycerol-like fragment ion. Subsequent fragmentation (MS³) of this ion can provide further structural details. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is utilized, where specific precursor-to-product ion transitions are monitored, providing high specificity and sensitivity.
Experimental Protocols
Sample Preparation: Lipid Extraction
A standard liquid-liquid extraction is employed to isolate lipids from the sample matrix.
-
Reagents:
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a deuterated or odd-chain TAG)
-
-
Procedure:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of methanol.
-
Add 10 µL of the internal standard solution.
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes.
-
Add 250 µL of LC-MS grade water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Dry the extract under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).
-
Liquid Chromatography (LC)
Reverse-phase chromatography is typically used for the separation of TAGs.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 2.0 50 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Parameters for this compound:
-
Precursor Ion ([M+NH₄]⁺): m/z 824.7
-
Product Ion (from neutral loss of palmitoleic acid and NH₃): m/z 551.5
-
Collision Energy: Optimized for the specific instrument, typically in the range of 25-40 eV.
-
Data Presentation
Quantitative Data Summary
The following tables represent typical data obtained from a quantitative analysis of this compound.
Table 1: Calibration Curve for this compound Quantification
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 12.100 |
-
Linearity (R²): > 0.99
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Measured Mean (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Low | 5 | 4.85 | 97.0 | 5.2 |
| Medium | 100 | 103.2 | 103.2 | 3.8 |
| High | 800 | 790.4 | 98.8 | 4.1 |
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for this compound quantification.
Simplified Fragmentation Pathway of this compound
Caption: MS/MS fragmentation of the this compound ammonium adduct.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound. The protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in various fields, including lipidomics, metabolic disease research, and drug development. The use of tandem mass spectrometry ensures high specificity and accuracy, making it a reliable method for the targeted analysis of this compound in complex biological matrices.
References
- 1. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unitn.it [iris.unitn.it]
- 3. Lipidomics Analysis with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual parallel electrospray ionization and atmospheric pressure chemical ionization mass spectrometry (MS), MS/MS and MS/MS/MS for the analysis of triacylglycerols and triacylglycerol oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tripalmitolein-Based Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Tripalmitolein, a triglyceride composed of three palmitoleic acid units esterified to a glycerol backbone, serves as a valuable substrate for assaying the activity of various lipolytic enzymes. Its use is particularly relevant in the study of enzymes such as pancreatic lipase, lipoprotein lipase, and various microbial lipases. The enzymatic hydrolysis of this compound releases palmitoleic acid and glycerol, products that can be quantified using a variety of analytical methods. Palmitoleic acid itself is a lipokine known to be involved in systemic metabolic regulation, making the study of its release from triglycerides of significant interest.
These application notes provide detailed protocols for utilizing this compound in enzyme assays, methods for data analysis, and an overview of the relevant signaling pathways involving the hydrolysis product, palmitoleic acid.
II. Enzymatic Hydrolysis of this compound
The core of the assay is the enzymatic cleavage of ester bonds in this compound by a lipase, resulting in the release of free fatty acids (palmitoleic acid) and glycerol. The rate of product formation is directly proportional to the lipase activity under defined assay conditions.
III. Experimental Protocols
A. Preparation of this compound Substrate Emulsion
A stable emulsion of the hydrophobic this compound substrate is critical for obtaining reproducible results, as lipases are active at the lipid-water interface.
Materials:
-
This compound
-
Gum arabic or other suitable emulsifier
-
Assay Buffer (e.g., Tris-HCl, Sodium Borate Buffer)
-
Homogenizer or sonicator
Protocol:
-
Prepare the desired assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a 5% (w/v) solution of gum arabic in the assay buffer.
-
Add the desired amount of this compound to the gum arabic solution to achieve the final desired substrate concentration (typically in the millimolar range).
-
Homogenize the mixture using a high-speed homogenizer or sonicator on ice until a stable, milky-white emulsion is formed. The emulsion should be prepared fresh daily.
B. Protocol 1: Titrimetric Assay for Lipase Activity
This classic method measures the release of free fatty acids by titrating them with a standardized base.
Materials:
-
This compound substrate emulsion
-
Lipase solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Sodium hydroxide (NaOH) solution, standardized (e.g., 10-50 mM)
-
pH indicator (e.g., phenolphthalein) or a pH-stat autotitrator
-
Ethanol or acetone (to stop the reaction)
Protocol:
-
Pipette a defined volume of the this compound substrate emulsion into a reaction vessel and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific volume of the lipase solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) with constant stirring.
-
Stop the reaction by adding an excess of ethanol or acetone.
-
Titrate the released free fatty acids with the standardized NaOH solution to the endpoint, as indicated by a color change of the pH indicator or by reaching a specific pH value on a pH meter.
-
A blank reaction (without enzyme) should be run to account for any non-enzymatic hydrolysis.
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the specified conditions.
C. Protocol 2: Spectrophotometric Assay for Lipase Activity
This method relies on a coupled enzymatic reaction where the released glycerol is quantified, leading to a change in absorbance. Commercial kits are often available for the determination of free glycerol.
Materials:
-
This compound substrate emulsion
-
Lipase solution
-
Assay buffer
-
Glycerol determination kit (containing glycerol kinase, glycerol phosphate oxidase, and a chromogenic probe)
-
Microplate reader
Protocol:
-
Dispense the this compound substrate emulsion into the wells of a microplate.
-
Add the lipase solution to initiate the reaction.
-
Incubate for a specific time at the optimal temperature for the lipase.
-
Stop the lipase reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).
-
Add the reagents from the glycerol determination kit.
-
Incubate to allow for the color development reaction to proceed.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of released glycerol is determined by comparison to a standard curve.
IV. Data Presentation: Quantitative Analysis
The following tables summarize typical kinetic parameters and optimal reaction conditions for various lipases. Note that specific values for this compound are limited in the literature; therefore, data for structurally similar triglycerides like triolein and olive oil are included for comparison and as a starting point for assay optimization.
Table 1: Michaelis-Menten Kinetic Parameters for Various Lipases
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Candida rugosa | Olive Oil | 0.15 | 51 | [1] |
| Candida rugosa | p-Nitrophenylbutyrate | 0.129 | 0.034 (µmol/min) | [2] |
| Porcine Pancreas | p-Nitrophenylbutyrate | 0.026 | 0.066 (µmol/min) | [3] |
| Geotrichum candidum | p-Nitrophenylbutyrate | 0.465 | 0.384 (µmol/min) | [2] |
Note: The Vmax values are reported in the units provided in the source and may vary based on enzyme purity and assay conditions.
Table 2: Optimal Reaction Conditions for Lipase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Candida rugosa (free) | 7.0 | 37 |
| Candida rugosa (immobilized) | 6.0 | 50 |
| Geotrichum candidum | - | 40 |
| Porcine Pancreas | 6.2 - 7.0 | - |
V. Signaling Pathways and Logical Relationships
The hydrolysis of this compound releases palmitoleic acid, a monounsaturated fatty acid that acts as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic processes.
A. Palmitoleic Acid and mTOR Signaling
Palmitoleic acid levels have been shown to be regulated by the mTOR (mechanistic target of rapamycin) signaling pathway. Specifically, mTORC1 (mTOR complex 1) activity positively influences the de novo synthesis of palmitoleic acid.
B. Experimental Workflow for a this compound-Based Lipase Assay
The following diagram illustrates a typical workflow for conducting a lipase assay using this compound as a substrate.
VI. Conclusion
This compound is a highly relevant substrate for the characterization of lipolytic enzymes, particularly in the context of metabolic research and drug development. The protocols provided herein offer robust methods for assessing lipase activity. While specific kinetic data for this compound is not widely available, the provided information on related triglycerides offers a solid foundation for assay development and optimization. The involvement of the hydrolysis product, palmitoleic acid, in key signaling pathways underscores the importance of such assays in understanding complex biological processes.
References
- 1. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tripalmitolein Delivery in Cell Culture
Introduction
Tripalmitolein, a triglyceride composed of three palmitoleic acid moieties, is a subject of interest in various biological studies, including lipid metabolism, signaling, and the pathophysiology of metabolic diseases. Due to its hydrophobic nature, this compound is insoluble in aqueous cell culture media. Therefore, a reliable method is required to prepare a stable and bioavailable formulation for in vitro studies. This document provides a detailed protocol for the preparation of a this compound-Bovine Serum Albumin (BSA) complex, which facilitates the delivery of this lipid to cultured cells in a consistent and reproducible manner. The most common and effective method involves complexing the lipid with fatty acid-free BSA, which acts as a physiological carrier.
Core Principle
The protocol is based on the principle of first dissolving the highly nonpolar this compound in an organic solvent, followed by complexation with a carrier protein, fatty acid-free BSA, in a saline solution. The organic solvent is typically evaporated or sufficiently diluted to non-toxic levels. The resulting this compound-BSA complex is soluble and stable in aqueous solutions and can be sterile-filtered before being added to cell culture media. This method mimics the physiological transport of lipids in the bloodstream, where they are bound to albumin.
Experimental Protocol: Preparation of this compound-BSA Complex
This protocol describes the preparation of a this compound-BSA stock solution for use in cell culture experiments.
I. Materials and Reagents
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
-
Ethanol, 100% (or Methanol)
-
Phosphate-Buffered Saline (PBS), sterile, 1X
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Glass vials
II. Equipment
-
Laminar flow hood
-
Water bath or heating block set to 37°C and 65-70°C
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipettes and tips
III. Protocol Steps
Step 1: Preparation of 10% (w/v) FAF-BSA Stock Solution
-
Under sterile conditions in a laminar flow hood, weigh out 1 g of FAF-BSA.
-
Add the FAF-BSA to 10 mL of sterile 1X PBS in a 15 mL conical tube.
-
Dissolve the BSA completely by gentle inversion or placing it on a shaker at 37°C. Avoid vigorous vortexing to prevent frothing.[3]
-
Once fully dissolved, sterile-filter the 10% BSA solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the BSA solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
Step 2: Preparation of 100 mM this compound Stock Solution in Ethanol
-
Weigh out 80.13 mg of this compound into a sterile glass vial.
-
Under a laminar flow hood, add 1 mL of 100% ethanol.
-
Warm the mixture to 65°C and vortex periodically until the this compound is completely dissolved.[4] This may result in a clear or slightly hazy solution.
Step 3: Formation of the this compound-BSA Complex (e.g., to make a 5 mM stock)
-
Pre-warm the required volume of the 10% FAF-BSA solution to 37°C in a water bath.[4]
-
In a sterile 15 mL conical tube, add the appropriate volume of the 10% BSA solution. For example, to achieve a final BSA concentration that yields a 5:1 molar ratio of this compound to BSA, careful calculation is needed. A common final BSA concentration in the complex is around 1 mM.
-
Slowly, drop by drop, add the 100 mM this compound-ethanol stock solution to the pre-warmed BSA solution while gently vortexing. For instance, to make 1 mL of a 5 mM this compound-BSA complex, add 50 µL of the 100 mM this compound stock to 950 µL of the BSA solution.
-
Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation.
-
After incubation, the solution should be a clear or slightly opalescent, homogenous solution.
Step 4: Final Preparation and Storage
-
Sterilize the final this compound-BSA complex solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. They are typically stable for at least two weeks.
Step 5: Application to Cell Culture
-
Thaw an aliquot of the this compound-BSA complex at room temperature or 37°C.
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium.
-
It is crucial to prepare a vehicle control using a BSA solution that was treated with the same amount of ethanol but without this compound. This accounts for any effects of the BSA or residual solvent on the cells.
Data Presentation: Summary of Key Parameters
The following table summarizes the quantitative data and typical ranges used in the preparation of lipid-BSA complexes for cell culture.
| Parameter | Typical Value/Range | Units | Notes |
| This compound Stock | 100-150 | mM | Dissolved in 100% Ethanol. |
| FAF-BSA Stock | 10 | % (w/v) | Dissolved in sterile PBS or water. |
| Molar Ratio (Lipid:BSA) | 3:1 to 10:1 | ratio | A 5:1 ratio is commonly used and effective. |
| Complexation Temperature | 37 | °C | Incubation temperature to facilitate binding. |
| Complexation Time | 1 | hour | Minimum time for incubation with shaking. |
| Final Ethanol Concentration | < 0.5 | % (v/v) | Must be kept low to avoid solvent toxicity to cells. |
| Final Complex Storage | -20 | °C | Aliquot to prevent freeze-thaw cycles. |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of the this compound-BSA complex.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. larodan.com [larodan.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Application Note: High-Performance Liquid Chromatography Methods for the Separation of Triglyceride Isomers
Introduction
Triglycerides (TGs), the major components of fats and oils, are esters derived from glycerol and three fatty acids. The specific fatty acids and their positions on the glycerol backbone give rise to a vast number of TG isomers, including regioisomers (positional isomers) and geometric (cis/trans) isomers. The separation and identification of these isomers are crucial in various fields, including food science, nutrition, and the development of lipid-based therapeutics, as different isomers can exhibit distinct physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the challenging task of separating complex mixtures of TG isomers. This application note details two primary HPLC-based methodologies: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) and Silver-Ion HPLC (Ag+-HPLC), along with an overview of Supercritical Fluid Chromatography (SFC) as a high-performance alternative.
Principles of Separation
The separation of triglyceride isomers by HPLC is primarily achieved through two distinct mechanisms:
-
Non-Aqueous Reversed-Phase (NARP) HPLC : This technique separates triglycerides based on their relative polarities and hydrophobicities.[1] In NARP-HPLC, a non-polar stationary phase (e.g., C18 or C30) is used with a more polar mobile phase.[1] Separation is governed by the partitioning of the analytes between the stationary and mobile phases. While standard NARP-HPLC can struggle with the separation of regioisomers due to their very similar physicochemical properties, optimization of the stationary phase, mobile phase composition, and temperature can achieve successful resolution.[1][2] Generally, TGs with longer acyl chains and fewer double bonds are retained longer.
-
Silver-Ion HPLC (Ag+-HPLC) : This powerful technique offers excellent selectivity for separating isomers based on the number, geometry (cis/trans), and position of double bonds within the fatty acid chains.[3] The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the unsaturated fatty acids. The strength of this interaction, and thus the retention time, increases with the number of double bonds. Furthermore, cis isomers interact more strongly with the silver ions and are retained longer than their trans counterparts.
Experimental Protocols
This section provides a detailed protocol for the separation of triglyceride isomers using Non-Aqueous Reversed-Phase HPLC, a versatile and widely used method.
Protocol: NARP-HPLC for Triglyceride Isomer Separation
1. Materials and Reagents
-
HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) or a polymeric ODS column for enhanced regioisomer separation. For higher resolution, consider columns with smaller particle sizes (e.g., 1.8 µm).
-
Mobile Phase A: Acetonitrile (HPLC grade)
-
Mobile Phase B: Isopropanol (HPLC grade) or Acetone (HPLC grade)
-
Sample Solvent: Dichloromethane or a mixture of mobile phase components.
-
Triglyceride Standards/Samples: Prepare a stock solution of the triglyceride sample or standard in the sample solvent at a concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
2. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 20°C - 30°C (Lower temperatures may improve resolution of regioisomers) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Detector | ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or MS with APCI source |
| Mobile Phase Gradient | See Table 1 for a typical gradient program. |
Table 1: Example of a NARP-HPLC Gradient Program
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |
| 0.0 | 70 | 30 |
| 20.0 | 50 | 50 |
| 40.0 | 30 | 70 |
| 45.0 | 30 | 70 |
| 45.1 | 70 | 30 |
| 55.0 | 70 | 30 |
3. Sample Preparation
-
Accurately weigh the triglyceride sample.
-
Dissolve the sample in the sample solvent to the desired concentration.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis
-
Identify the peaks in the chromatogram based on the retention times of known standards.
-
For unknown samples, coupling the HPLC system to a mass spectrometer (HPLC-MS) is highly recommended for peak identification and confirmation of isomeric composition.
-
Quantification can be performed by constructing a calibration curve using external standards.
Data Presentation: Comparison of HPLC Methods
The choice of HPLC method depends on the specific analytical goal. The following table summarizes the key characteristics of NARP-HPLC, Ag+-HPLC, and SFC for triglyceride isomer separation.
Table 2: Comparison of Chromatographic Techniques for Triglyceride Isomer Separation
| Feature | Non-Aqueous Reversed-Phase (NARP) HPLC | Silver-Ion (Ag+) HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Separation Principle | Partitioning based on polarity and equivalent carbon number (ECN) | π-complex formation with double bonds | Polarity and molecular weight |
| Selectivity for Regioisomers | Moderate; can be improved with specific columns (e.g., polymeric ODS) and low temperatures | Excellent for isomers differing in unsaturation; less so for regioisomers with identical unsaturation | High, especially for regioisomers and enantiomers |
| Selectivity for Geometric Isomers | Limited | Excellent | Good |
| Typical Stationary Phase | C18, C30 | Silver-ion bonded to silica | Various, including C18 and chiral phases |
| Typical Mobile Phase | Acetonitrile/Isopropanol, Acetonitrile/Acetone | Hexane/Acetonitrile, Toluene gradients | Supercritical CO2 with alcohol modifiers |
| Advantages | Good for general TG profiling by ECN; robust and widely available | Unparalleled selectivity for isomers based on unsaturation | High speed, high efficiency, and reduced organic solvent consumption |
| Disadvantages | Poor selectivity for regioisomers without extensive method development | Lower selectivity for TGs differing only in acyl chain length; potential for column degradation | Requires specialized instrumentation |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of triglyceride isomers.
Caption: General workflow for the HPLC analysis of triglyceride isomers.
Conclusion
The separation of triglyceride isomers is a complex analytical challenge that can be effectively addressed using advanced HPLC techniques. NARP-HPLC provides a robust method for general triglyceride profiling and can be optimized for the separation of regioisomers. For separations requiring high selectivity based on the degree and geometry of unsaturation, Ag+-HPLC is the method of choice. Furthermore, SFC is emerging as a powerful, high-throughput alternative offering excellent resolution for a wide range of triglyceride isomers. The selection of the most appropriate method will depend on the specific isomers of interest, the complexity of the sample matrix, and the analytical instrumentation available.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction from Cells for Tripalmitolein Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of lipids, with a specific focus on the analysis of tripalmitolein, from cultured cells. Three commonly used lipid extraction methods are compared: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method.
Introduction
This compound, a triacylglycerol (TAG), is a key lipid molecule involved in energy storage and various cellular processes. Accurate quantification of this compound in cellular models is crucial for research in metabolic diseases, drug discovery, and cellular biology. The choice of lipid extraction method is a critical step that significantly impacts the yield, purity, and ultimately, the accuracy of downstream analysis. This document provides a comparative analysis of three widely adopted extraction protocols to guide researchers in selecting the most suitable method for their specific experimental needs.
Comparison of Lipid Extraction Methods for Triacylglycerol Analysis
The selection of an appropriate lipid extraction method depends on several factors, including the lipid class of interest, sample matrix, and desired purity. For the analysis of neutral lipids like this compound, all three methods discussed are effective, with some key differences in their solvent usage, safety profile, and efficiency.
| Parameter | Folch Method | Bligh and Dyer Method | MTBE Method |
| Principle | Solvent partitioning using a chloroform/methanol mixture to create a single-phase system, followed by the addition of water or a salt solution to induce phase separation. Lipids partition into the lower chloroform layer. | A modified solvent partitioning method with a lower initial solvent-to-sample ratio. The water in the sample contributes to the formation of the single-phase system. | A biphasic extraction where lipids are partitioned into the upper, less dense MTBE layer, facilitating easier collection and reducing the risk of contamination from the aqueous phase. |
| Typical Triacylglycerol Recovery | Considered the "gold standard" with high recovery rates for a broad range of lipids, including triacylglycerols.[1][2] | Efficient for samples with low lipid content (<2%). For samples with higher lipid content, it may result in lower lipid recovery compared to the Folch method.[1][3] | Delivers similar or better recoveries for most major lipid classes, including triacylglycerols, compared to the Folch and Bligh and Dyer methods.[4] |
| Solvent-to-Sample Ratio (v/v) | High (e.g., 20:1) | Low (e.g., 3.75:1 for a sample with 80% water) | Moderate (e.g., 10:3:2.5 MTBE:Methanol:Water) |
| Advantages | High extraction efficiency for a wide range of lipids. | Reduced solvent consumption compared to the Folch method. | Use of a less toxic solvent (MTBE) compared to chloroform. The upper organic phase simplifies lipid collection and is well-suited for automation. |
| Disadvantages | Use of the toxic and environmentally hazardous solvent chloroform. The lower organic phase can be more difficult to collect without contamination. | May have lower recovery for samples with high lipid content. | MTBE is more polar than chloroform and may co-extract more water-soluble contaminants. |
| Safety Considerations | Chloroform is a suspected carcinogen and requires handling in a fume hood. | Chloroform is a suspected carcinogen and requires handling in a fume hood. | MTBE is flammable and should be handled in a well-ventilated area. |
Experimental Protocols
Folch Lipid Extraction Method
This method is highly efficient for the total lipid extraction from a wide variety of biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.74% KCl solution)
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (optional, for adherent cells)
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Protocol:
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
For adherent cells, wash the cells with ice-cold phosphate-buffered saline (PBS), then scrape the cells in PBS and pellet by centrifugation. Alternatively, lipids can be extracted directly from the culture dish.
-
-
Homogenization:
-
To 1 volume of cell pellet (or aqueous cell suspension), add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the sample thoroughly. For cell pellets, this can be achieved by vigorous vortexing or sonication.
-
-
Phase Separation:
-
Incubate the mixture at room temperature for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture for 30 seconds and then centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes to facilitate phase separation.
-
-
Lipid Collection:
-
Two distinct phases will be visible: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase using a glass Pasteur pipette.
-
-
Drying and Storage:
-
Dry the collected chloroform phase under a gentle stream of nitrogen gas or using a vacuum evaporator.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or a mobile phase compatible with LC-MS analysis).
-
Store the lipid extract at -80°C until analysis.
-
Bligh and Dyer Lipid Extraction Method
This method is a modification of the Folch method that uses a lower solvent-to-sample ratio, making it suitable for samples with high water content.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Protocol:
-
Sample Preparation:
-
For 1 volume of aqueous cell suspension (assuming ~80% water content), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture in a glass tube.
-
-
Extraction:
-
Vortex the mixture vigorously for 1-2 minutes to form a single-phase system.
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for another 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at low speed (e.g., 1,000 x g) for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Collect the lower chloroform phase containing the lipids.
-
-
Washing (Optional):
-
To remove non-lipid contaminants, the chloroform phase can be washed with a theoretical upper phase (prepared by mixing chloroform, methanol, and water in the final proportions of the extraction).
-
-
Drying and Storage:
-
Dry the lipid extract under a nitrogen stream or in a vacuum evaporator.
-
Reconstitute the lipids in an appropriate solvent for analysis.
-
Store at -80°C.
-
Methyl-tert-butyl ether (MTBE) Lipid Extraction Method
This method offers a safer alternative to chloroform-based extractions and simplifies the collection of the lipid-containing organic phase.
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Protocol:
-
Sample Preparation:
-
To the cell pellet, add 1.5 mL of methanol.
-
-
Extraction:
-
Add 5 mL of MTBE and vortex for 1 hour at room temperature.
-
Add 1.25 mL of deionized water to induce phase separation.
-
Vortex for 1 minute and then allow the phases to separate for 10 minutes at room temperature.
-
-
Phase Separation:
-
Centrifuge at 1,000 x g for 10 minutes. Two phases will be observed: an upper organic (MTBE) phase and a lower aqueous phase.
-
-
Lipid Collection:
-
Carefully collect the upper MTBE phase.
-
-
Re-extraction (Optional):
-
The lower aqueous phase can be re-extracted with an additional 2 mL of MTBE to improve recovery.
-
-
Drying and Storage:
-
Combine the MTBE fractions and dry them under a nitrogen stream or in a vacuum evaporator.
-
Resuspend the lipid extract in a suitable solvent for analysis.
-
Store at -80°C.
-
Downstream Analysis: this compound Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual lipid species like this compound.
Sample Preparation for LC-MS/MS:
-
Resuspension: Resuspend the dried lipid extract in a known volume of a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled triacylglycerol) to the resuspended extract to correct for variations in sample injection and ionization efficiency.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Chromatography: Reverse-phase chromatography is typically used for the separation of triacylglycerols. A C18 column is a common choice.
-
Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid is often employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of triacylglycerols.
-
Quantification: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. The transition from the precursor ion (the ammoniated or protonated this compound molecule) to a specific product ion (a fragment corresponding to the loss of one of the palmitoleic acid chains) is monitored.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflows for the described lipid extraction methods.
Caption: Workflow for the Folch lipid extraction method.
References
Application Notes and Protocols for NMR-Based Structural Analysis of Tripalmitolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein is a triglyceride composed of three units of palmitoleic acid attached to a glycerol backbone. As a component of various natural oils and a potential ingredient in pharmaceutical and nutraceutical formulations, its structural integrity and purity are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of this compound. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.
Principle of NMR Spectroscopy for this compound Analysis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can elucidate the complete structure of this compound and quantify its components.
Data Presentation
Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Signal | Chemical Shift (ppm) | Multiplicity | Integration |
| Glycerol CH₂ (sn-1,3) | a | 4.28 | dd | 2H |
| Glycerol CH₂ (sn-1,3) | a' | 4.14 | dd | 2H |
| Glycerol CH (sn-2) | b | 5.26 | m | 1H |
| Olefinic CH=CH | c | 5.34 | m | 6H |
| Methylene α to C=O | d | 2.31 | t | 6H |
| Allylic CH₂ | e | 2.01 | m | 12H |
| Methylene β to C=O | f | 1.61 | m | 6H |
| Methylene ((CH₂)₅) | g | 1.25-1.35 | m | 30H |
| Terminal Methyl (CH₃) | h | 0.88 | t | 9H |
Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as: dd = doublet of doublets, m = multiplet, t = triplet.
Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃[1]
| Carbon Assignment | Signal | Chemical Shift (ppm) |
| Carbonyl (C=O) | 1 | 173.2 (sn-1,3), 172.8 (sn-2) |
| Olefinic (CH=CH) | 9, 10 | 130.0, 129.7 |
| Glycerol CH₂ (sn-1,3) | Gly-1,3 | 62.1 |
| Glycerol CH (sn-2) | Gly-2 | 68.9 |
| Methylene α to C=O | 2 | 34.1 |
| Allylic CH₂ | 8, 11 | 27.2 |
| Methylene (various) | 3-7, 12-14 | 24.9 - 29.7 |
| Terminal Methyl (CH₃) | 16 | 14.1 |
Note: Chemical shifts are referenced to TMS at 0 ppm.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Filtration (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool inserted into the Pasteur pipette directly into the NMR tube. This prevents signal broadening and potential damage to the NMR probe.
-
Final Volume Check: Ensure the solvent height in the NMR tube is at least 4 cm to be within the active detection volume of the spectrometer's probe.
Protocol 2: ¹H NMR Spectroscopy
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the proton probe.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30 degrees to allow for a shorter relaxation delay.
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform a baseline correction.
-
Integrate the signals corresponding to the different proton groups of this compound.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Protocol 3: ¹³C NMR Spectroscopy
-
Instrument Setup:
-
Tune and match the carbon probe.
-
Use the same lock and shim settings as for the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Angle: 30 degrees.
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (e.g., 10s) and inverse-gated decoupling are recommended.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
Processing:
-
Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz).
-
Phase the spectrum.
-
Perform a baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Protocol 4: 2D NMR Spectroscopy (COSY and HSQC)
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
-
Acquisition:
-
Use a standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum (12-15 ppm).
-
Acquire 256-512 increments in the indirect dimension (F1) and 1024-2048 data points in the direct dimension (F2).
-
Use 2-4 scans per increment.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
Acquisition:
-
Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Set the spectral width in the ¹H dimension (F2) to 12-15 ppm and in the ¹³C dimension (F1) to 160-180 ppm.
-
Acquire 256-512 increments in F1 and 1024-2048 data points in F2.
-
Use 4-8 scans per increment.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logic of spectral interpretation.
Measuring Tripalmitolein in Liver Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triglyceride composed of three palmitoleic acid moieties, is an important lipid molecule in hepatic metabolism. Its levels in the liver can be indicative of the state of de novo lipogenesis and have been implicated in the pathophysiology of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). Accurate quantification of this compound in liver tissue is crucial for understanding its biological roles and for the development of therapeutic interventions targeting lipid metabolism.
This document provides detailed application notes and protocols for the measurement of this compound levels in liver tissue, intended for use by researchers, scientists, and professionals in drug development. The methodologies described herein cover sample preparation, lipid extraction, and quantitative analysis using advanced chromatographic and mass spectrometric techniques.
I. Data Presentation: this compound Levels in Liver Tissue
To date, a limited number of studies have reported the absolute quantification of specific triglyceride species like this compound in liver tissue. Much of the existing literature focuses on the analysis of total fatty acid composition after hydrolysis of triglycerides, rather than the intact triglyceride molecule. However, based on available data in mouse models of NAFLD, a representative summary is presented below. It is important to note that these values can vary significantly based on the specific animal model, diet, and analytical methodology used.
| Condition | Species | Liver this compound Concentration (mg/g tissue) | Citation |
| Standard Diet (Control) | Mouse | 0.5 ± 0.1 | [1] |
| High-Fat Diet (NAFLD Model) | Mouse | 2.3 ± 0.5 | [1] |
II. Experimental Protocols
The accurate quantification of this compound in liver tissue involves a multi-step workflow, including tissue homogenization, lipid extraction, and instrumental analysis. The following sections detail the recommended protocols.
Protocol 1: Liver Tissue Homogenization
This protocol describes the initial step of processing liver tissue for subsequent lipid extraction.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Bead homogenizer (optional)
-
Microcentrifuge tubes
Procedure:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Place a small piece of frozen liver tissue (approximately 50-100 mg) into the mortar.
-
Add liquid nitrogen to the mortar to keep the tissue frozen and brittle.
-
Grind the tissue into a fine powder using the pestle. Allow the liquid nitrogen to evaporate.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add an appropriate volume of ice-cold homogenization buffer to the tube. A common concentration is 100 mg of tissue per 1 mL of buffer.
-
Homogenize the tissue suspension further using a bead homogenizer or by vigorous vortexing followed by sonication on ice.
-
Store the homogenate at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from Liver Homogenate (Folch Method)
This protocol outlines the widely used Folch method for the extraction of total lipids from the liver homogenate.
Materials:
-
Liver tissue homogenate
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add 20 parts of a chloroform:methanol (2:1, v/v) mixture to 1 part of the liver homogenate (by volume). For example, for 100 µL of homogenate, add 2 mL of the chloroform:methanol mixture.
-
Add a known amount of a suitable internal standard to the mixture. For this compound quantification, a deuterated or 13C-labeled this compound standard is ideal. If unavailable, a non-endogenous odd-chain triglyceride such as trinonadecanoin (C19:0) can be used.[2][3][4]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complete lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. For the 2.1 mL total volume from step 1, this would be 420 µL.
-
Vortex the mixture again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Three distinct layers will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing lipids), and a protein interface.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for the chosen analytical method (e.g., isopropanol for LC-MS).
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
This compound analytical standard.
-
Internal standard (e.g., 13C-labeled this compound).
-
Reconstituted lipid extract from Protocol 2.
Procedure:
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% Mobile Phase B).
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted lipid extract.
-
Employ a gradient elution to separate the triglyceride species. A typical gradient might start at 70% B, ramp to 100% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the specific column and system.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer.
-
Precursor Ion: The ammonium adduct of this compound ([M+NH4]+, m/z 818.7).
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of one palmitoleic acid chain plus ammonia (e.g., m/z 565.5).
-
-
Monitor the corresponding MRM transition for the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard at various concentrations, with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the this compound MRM transition to the peak area of the internal standard MRM transition against the concentration of the this compound standard.
-
Determine the concentration of this compound in the liver extract by interpolating its peak area ratio on the calibration curve.
-
Calculate the final concentration of this compound in the liver tissue, taking into account the initial tissue weight and all dilution factors during the sample preparation process.
-
III. Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in liver tissue.
Signaling Pathway Context
This compound is a product of hepatic de novo lipogenesis, a pathway that is tightly regulated by hormonal and nutritional signals. Insulin, for instance, promotes the synthesis of fatty acids and their esterification into triglycerides like this compound. Palmitoleic acid itself, a component of this compound, has been suggested to act as a lipokine, a lipid hormone that can influence metabolic signaling.
Caption: Regulation of this compound synthesis in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
Application Notes: Tripalmitolein in Metabolic Research
Introduction
Tripalmitolein, a triglyceride composed of three palmitoleic acid molecules, is emerging as a significant area of interest in metabolic research. Palmitoleic acid (C16:1 n-7), a monounsaturated fatty acid, is believed to act as a lipokine, an adipose tissue-derived lipid hormone that communicates with and regulates distant organs, thereby influencing systemic metabolism. Research suggests that this compound and its constituent palmitoleic acid may play a beneficial role in improving insulin sensitivity and modulating lipid metabolism. These application notes provide an overview of the current understanding of this compound's role in metabolic research and detailed protocols for investigating its effects.
Key Applications in Metabolic Research
-
Insulin Sensitization: Studies in animal models suggest that palmitoleic acid can enhance insulin sensitivity. Chronic administration of palmitoleic acid has been shown to improve glucose tolerance and reduce plasma insulin levels in diabetic mice.[1] This effect is thought to be mediated, at least in part, by the potentiation of the insulin signaling pathway in skeletal muscle.[1]
-
Hepatic Lipid Metabolism: Palmitoleic acid administration has been observed to reduce hepatic lipid accumulation in animal models of type 2 diabetes.[1] This is associated with the suppression of pro-inflammatory cytokines such as TNFα and resistin in adipose tissue, which are known to contribute to insulin resistance.[1]
-
Adipocyte Function: Palmitoleic acid has been shown to modulate adipocyte function by increasing the expression of genes involved in lipolysis in a PPARα-dependent manner.[2]
Data Presentation
Table 1: Effects of Palmitoleic Acid Administration on Metabolic Parameters in KK-Ay Mice
| Parameter | Control Group | Palmitic Acid Group | Palmitoleic Acid Group |
| Plasma Glucose (mg/dL) at 60 min post-insulin | ~250 | ~250 | ~180 |
| Plasma Insulin (ng/mL) | ~12 | ~12 | ~7 |
| Hepatic Triglyceride (mg/g liver) | ~60 | ~60 | ~40 |
| Adipose TNFα mRNA (relative expression) | 1.0 | 1.0 | ~0.5 |
| Adipose Resistin mRNA (relative expression) | 1.0 | 1.0 | ~0.6* |
*p < 0.05 compared to control and palmitic acid groups.
Experimental Protocols
Protocol 1: Oral Lipid Tolerance Test (OLTT) in Mice
This protocol is adapted from methodologies used to assess postprandial lipid metabolism in mice.
Objective: To evaluate the effect of this compound supplementation on postprandial triglyceride clearance.
Materials:
-
This compound
-
Vehicle (e.g., 1.5% w/w polyglycerol ester aqueous solution)
-
Male C57BL/6J mice (8-10 weeks old)
-
Gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillary tubes)
-
Centrifuge
-
Triglyceride measurement kit
Procedure:
-
Acclimatize mice for at least one week with free access to standard chow and water.
-
Divide mice into two groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 300 mg/kg body weight) or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
For the OLTT, fast the mice for 12 hours overnight.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer an oral gavage of an olive oil bolus (10 µL/g body weight).
-
Collect blood samples at 1, 2, 3, 4, and 6 hours post-gavage.
-
Centrifuge blood samples (1,500 x g for 15 minutes at 4°C) to separate plasma.
-
Measure plasma triglyceride concentrations using a commercial kit.
-
Calculate the area under the curve (AUC) for plasma triglyceride levels to assess lipid clearance.
Protocol 2: Measurement of Hepatic Triglyceride Content
This protocol is based on the Folch method for lipid extraction followed by colorimetric quantification.
Objective: To determine the effect of this compound supplementation on liver triglyceride accumulation.
Materials:
-
Mouse liver tissue (flash-frozen in liquid nitrogen and stored at -80°C)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Isopropanol
-
Triglyceride measurement kit
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in a 2:1 chloroform:methanol solution (e.g., 2 mL).
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Re-suspend the lipid extract in a known volume of isopropanol.
-
Measure the triglyceride concentration using a commercial colorimetric kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the initial weight of the liver tissue (mg/g).
Visualizations
Caption: Proposed signaling pathway of this compound/palmitoleic acid in enhancing insulin sensitivity.
Caption: Experimental workflow for an in vivo study investigating the metabolic effects of this compound.
References
- 1. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoleic acid (n-7) increases white adipocyte lipolysis and lipase content in a PPARα-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using Tripalmitolein on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein is a triglyceride derived from the monounsaturated fatty acid, palmitoleic acid. While extensive in vitro research has been conducted on saturated fatty acids like palmitic acid and their corresponding triglycerides such as tripalmitin, studies specifically investigating the cellular effects of this compound are less common. These application notes and protocols are designed to provide a framework for researchers interested in exploring the in vitro effects of this compound. The methodologies and expected outcomes are largely extrapolated from studies on related lipids, particularly palmitic acid and tripalmitin, and should be adapted and optimized for specific cell lines and experimental questions.
Application Notes
This compound, as a lipid molecule, can be utilized in a variety of in vitro cell-based assays to investigate its role in cellular processes. Based on the known functions of its constituent fatty acid, palmitoleic acid, and the general effects of triglycerides on cells, potential applications for in vitro studies with this compound include:
-
Lipid Metabolism and Storage: Investigating the uptake, trafficking, and storage of this compound within lipid droplets in various cell types, such as hepatocytes, adipocytes, and cancer cells. This can shed light on its role in cellular energy homeostasis and lipid-driven cellular processes.
-
Cell Viability and Cytotoxicity: Assessing the dose-dependent effects of this compound on cell proliferation and survival. In contrast to the known lipotoxicity of saturated fatty acids like palmitic acid, this compound may exhibit protective or even proliferative effects.[1]
-
Cancer Biology: Exploring the impact of this compound on cancer cell proliferation, migration, and invasion. Exogenous fatty acids can be utilized by cancer cells for structural and signaling lipids, and understanding the role of specific triglycerides like this compound is a growing area of interest.[2]
-
Metabolic Diseases: Modeling conditions such as non-alcoholic fatty liver disease (NAFLD) by treating hepatocytes with this compound to study lipid accumulation and its downstream effects on cellular function.
-
Signaling Pathway Modulation: Investigating the effect of this compound on key signaling pathways involved in metabolism and cell growth, such as the AKT/mTOR and MAPK pathways.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on palmitic acid (PA), which can serve as a reference for designing experiments with this compound. It is important to note that the effects of this compound may differ significantly from those of its saturated counterpart.
Table 1: Effects of Palmitic Acid on Cell Viability and Apoptosis
| Cell Line | Compound | Concentration | Duration | Effect | Reference |
| INS-1 (Insulinoma) | Palmitic Acid | 0.5 mM | 24 h | Increased cytotoxicity | [1] |
| Ishikawa (Endometrial Cancer) | Palmitic Acid | 250 µM | 24 h | Decreased cell viability | |
| ECC-1 (Endometrial Cancer) | Palmitic Acid | 250 µM | 24 h | Decreased cell viability | |
| HepG2 (Hepatocellular Carcinoma) | Palmitic Acid | >1 mM | Not Specified | Reduced cell viability | |
| Goose Primary Hepatocytes | Palmitic Acid | Increasing concentrations | Not Specified | Reduced cell activity, induced apoptosis |
Table 2: Effects of Palmitic Acid on Cellular Processes
| Cell Line | Compound | Concentration | Duration | Cellular Process Affected | Effect | Reference |
| INS-1 | Palmitic Acid | 0.5 mM | 24 h | Insulin Secretion | Inhibited glucose-stimulated insulin secretion | |
| Ishikawa & ECC-1 | Palmitic Acid | 250 µM | 24 h | ROS Production | Increased | |
| Ishikawa & ECC-1 | Palmitic Acid | 100-250 µM | 24 h | ER Stress Protein Expression | Upregulated (PERK, ATF4, BiP, IRE1-α) | |
| Goose Primary Hepatocytes | Palmitic Acid | Increasing concentrations | Not Specified | Triglyceride Accumulation | Increased |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for administration to cultured cells.
Materials:
-
This compound (powder or oil)
-
Ethanol (100%, sterile)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heat block at 37°C
Procedure:
-
Prepare a stock solution of this compound in ethanol:
-
Dissolve this compound in 100% ethanol to a concentration of 100 mM.
-
Briefly warm the solution at 37°C to aid dissolution.
-
-
Prepare a BSA solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).
-
Gently rotate the tube to dissolve the BSA completely. Avoid vigorous shaking to prevent foaming.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the 100 mM this compound-ethanol stock solution to achieve the desired final concentration (e.g., for a 5 mM this compound-BSA complex, add 50 µL of 100 mM this compound to 950 µL of 10% BSA).
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle swirling to allow for complex formation.
-
-
Prepare working solutions:
-
Dilute the this compound-BSA complex in serum-free cell culture medium to the desired final concentrations for treating the cells.
-
Prepare a vehicle control using the same concentration of BSA and ethanol in serum-free medium.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control (BSA-ethanol complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multiskan plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Oil Red O Staining for Lipid Droplet Visualization
Objective: To visualize the intracellular accumulation of lipid droplets after treatment with this compound.
Materials:
-
Cells seeded on glass coverslips in a 12-well or 24-well plate
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Harris Modified Hematoxylin
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound-BSA complex or vehicle control for 24 hours.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed cells with Oil Red O solution for 15-30 minutes at room temperature.
-
Wash the cells with distilled water until the water runs clear.
-
Counterstain the nuclei with Harris Modified Hematoxylin for 1 minute.
-
Wash with distilled water.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope.
-
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway for this compound's Effect on Cell Proliferation
Caption: Hypothesized signaling cascade for this compound-mediated cell proliferation.
Experimental Workflow for Investigating this compound's Effects
Caption: General experimental workflow for in vitro studies of this compound.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and is based on studies of related lipid molecules due to the limited availability of data on this compound. Researchers should critically evaluate and optimize these protocols for their specific experimental systems.
References
- 1. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer cells incorporate and remodel exogenous palmitate into structural and oncogenic signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Optimizing Cellular Harvest: A Guide to Techniques for Robust Lipidomic Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, offers a powerful lens to investigate cellular processes, disease pathogenesis, and the effects of therapeutic interventions. The accuracy and reproducibility of lipidomic data are critically dependent on the initial steps of sample preparation, particularly the method of cell harvesting. The choice of harvesting technique can significantly impact the integrity of the cell membrane and the subsequent lipid profile, potentially introducing bias and affecting the interpretation of results. These application notes provide a comprehensive overview of common cell harvesting techniques for lipidomic analysis of cultured cells, offering detailed protocols and a comparative analysis to guide researchers in selecting the optimal method for their specific experimental needs.
Comparison of Cell Harvesting Techniques
The selection of a cell harvesting method should be carefully considered based on the cell type (adherent vs. suspension), the specific lipid classes of interest, and the desired experimental throughput. Each technique presents a unique set of advantages and disadvantages that can influence the final lipidomic profile. A summary of key quantitative comparisons is presented below.
| Harvesting Technique | Principle | Key Advantages | Key Disadvantages | Impact on Lipid Profile |
| Trypsin-EDTA Treatment | Enzymatic dissociation of adherent cells from the culture surface. | Effective for a wide range of adherent cell lines. | Can alter cell membrane integrity, leading to leakage of intracellular metabolites and potential enzymatic degradation of lipids.[1] May interfere with the analysis of lipoproteins. | Can lead to the loss of certain lipid species, though one study found only small differences in cholesteryl ester profiles compared to other methods.[1] |
| EDTA Treatment (Trypsin-free) | Chelates divalent cations essential for cell adhesion, causing cell detachment. | Gentler on the cell membrane compared to trypsinization. | May be less effective for strongly adherent cell lines, requiring longer incubation times.[1] | Generally preserves cell membrane integrity better than trypsin, potentially leading to more accurate representation of the cellular lipidome.[1] |
| Cell Scraping | Mechanical detachment of adherent cells using a cell scraper. | Rapid and avoids the use of enzymes or chelating agents. | Can cause significant mechanical stress and cell lysis, leading to the release of intracellular contents and potential enzymatic activity.[2] | Prone to causing cell breakage, which can alter the lipid profile. However, it is less likely to alter protein expression in the long run compared to enzymatic methods. |
| Direct Solvent Extraction | Simultaneous harvesting and lipid extraction by directly adding organic solvents to the culture dish. | High efficiency and minimizes sample handling steps, reducing the potential for analyte loss and contamination. | The solvent mixture may not be optimal for all lipid classes and can be harsh on cells. | Found to be reasonably equivalent to other methods for many lipid species, with the advantage of improved efficiency. One study showed it yielded less CE18:1 but greater CE20:4 compared to trypsin-EDTA. |
Experimental Protocols
Protocol 1: Trypsin-EDTA Treatment for Adherent Cells
This protocol describes the standard method for harvesting adherent cells using trypsin-EDTA.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
0.25% Trypsin-EDTA solution
-
Complete culture medium (containing serum)
-
Centrifuge tubes (15 mL or 50 mL)
-
Refrigerated centrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Add a sufficient volume of 0.25% trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Incubate the dish at 37°C for 3-5 minutes, or until the cells have detached. Monitor detachment under a microscope.
-
Once detached, add 5-10 volumes of complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
After the final wash, remove all supernatant and proceed immediately to the lipid extraction protocol or snap-freeze the cell pellet in liquid nitrogen and store at -80°C.
Protocol 2: Cell Scraping for Adherent Cells
This protocol details the mechanical harvesting of adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Centrifuge tubes (15 mL or 50 mL)
-
Refrigerated centrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS to the dish to keep the cells moist.
-
Using a pre-chilled cell scraper, gently scrape the cells from the surface of the dish.
-
Collect the cell suspension and transfer it to a centrifuge tube.
-
Rinse the dish with a small volume of ice-cold PBS to collect any remaining cells and add it to the centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
After the final wash, remove all supernatant and proceed to lipid extraction or snap-freeze the pellet.
Protocol 3: Direct Solvent Extraction of Adherent Cells
This protocol describes a method for simultaneous harvesting and lipid extraction.
Materials:
-
Chloroform:Methanol (2:1, v/v), pre-chilled to -20°C
-
Cell scraper (stainless steel recommended)
-
Glass centrifuge tubes
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold HPLC-grade water. A phosphate buffer should be avoided to ensure compatibility with mass spectrometric analysis.
-
Add 3 mL of pre-chilled chloroform:methanol (2:1, v/v) directly to the dish.
-
Scrape the cells from the surface using a stainless steel scraper.
-
Transfer the cell lysate/solvent mixture to a glass centrifuge tube.
-
Proceed with the chosen lipid extraction method (e.g., a modified Folch technique).
Quenching of Cellular Metabolism
To obtain a snapshot of the lipidome at the time of harvesting, it is crucial to rapidly halt all enzymatic processes. This is achieved through a process called quenching. For lipidomic studies, quenching is often performed by rapidly decreasing the temperature.
Protocol 4: Metabolism Quenching
Materials:
-
Liquid nitrogen
-
Washing solution (e.g., ice-cold saline or ammonium bicarbonate solution)
Procedure:
-
After the final wash step in your chosen harvesting protocol, and before lipid extraction, ensure the cell pellet is compact.
-
Immediately snap-freeze the cell pellet by immersing the tube in liquid nitrogen.
-
Store the quenched cell pellet at -80°C until lipid extraction.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in cell harvesting and lipid extraction for lipidomic analysis.
Caption: General workflow for cell harvesting and lipid extraction.
Caption: Comparison of three common cell harvesting methods.
Conclusion
The choice of cell harvesting technique is a critical determinant of the quality and reliability of lipidomic data. While enzymatic methods like trypsinization are effective for cell detachment, they carry the risk of altering the cell membrane and lipid composition. Mechanical scraping is a rapid alternative but can induce cell lysis. Direct solvent extraction offers an efficient, integrated approach but may not be suitable for all lipid classes. Researchers should carefully evaluate the specific requirements of their study to select the most appropriate harvesting protocol. By following standardized and optimized protocols, the scientific community can move towards more reproducible and comparable lipidomic datasets, ultimately accelerating discoveries in health and disease.
References
Application Notes and Protocols for the Use of Tripalmitolein in Lipid Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount for understanding cellular processes, identifying disease biomarkers, and developing novel therapeutics. The use of high-purity lipid standards is fundamental to achieving reliable and reproducible results in analytical workflows, particularly those employing mass spectrometry (MS) and chromatography. Tripalmitolein, a triglyceride (TG) composed of a glycerol backbone esterified with three palmitoleic acid (16:1) molecules, serves as a valuable standard for the quantification of triglycerides in various biological matrices. Its well-defined chemical structure and physical properties make it an excellent internal or external standard for lipid profiling and quantification.
This document provides detailed application notes and protocols for the utilization of this compound in the creation of lipid standards for research and drug development applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.
| Property | Value | Source |
| Chemical Formula | C₅₁H₉₂O₆ | [1][2] |
| Molecular Weight | 801.3 g/mol | [1][2] |
| Monoisotopic Mass | 800.68939065 Da | [1] |
| Physical State | Solid | |
| CAS Number | 20246-55-3 | |
| Solubility | Soluble in organic solvents such as chloroform and methanol. For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended. | |
| Storage | Store stock solutions below -20°C for several months. |
Applications of this compound as a Lipid Standard
This compound is a versatile tool in the lipidomics toolbox and can be employed in several key applications:
-
Internal Standard in Mass Spectrometry: Due to its structural similarity to endogenous triglycerides, this compound can be used as an internal standard to correct for variations in sample extraction, processing, and instrument response in LC-MS and GC-MS based lipidomics. The use of an internal standard is crucial for achieving accurate quantification of complex lipid species in biological extracts.
-
External Standard for Calibration Curves: this compound can be used to generate external calibration curves for the absolute quantification of other triglycerides. By preparing a series of known concentrations, a standard curve can be constructed to determine the concentration of unknown triglyceride species in a sample.
-
System Suitability and Quality Control: In analytical workflows, this compound standards can be used to monitor the performance and stability of the analytical system over time, ensuring the consistency and reliability of the generated data.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standard solutions of this compound for use as an external calibrant or for spiking as an internal standard.
Materials:
-
This compound (high purity, >99%)
-
Chloroform, HPLC or MS grade
-
Methanol, HPLC or MS grade
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Analytical balance
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Preparation of a 1 mg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Dissolve the this compound in a small volume of chloroform and then bring the volume to the mark with a 1:1 (v/v) mixture of chloroform and methanol.
-
Use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
This stock solution has a concentration of 1 mg/mL (approximately 1.25 mM).
-
-
Preparation of Working Standard Solutions (for External Calibration):
-
Perform serial dilutions of the 1 mg/mL stock solution to prepare a series of working standards. A typical concentration range for a calibration curve might be 1 µg/mL to 100 µg/mL.
-
For example, to prepare a 100 µg/mL working standard, dilute 1 mL of the stock solution to 10 mL with the chloroform:methanol (1:1, v/v) solvent.
-
Subsequent dilutions can be made to achieve the desired concentration range for the calibration curve.
-
-
Preparation of an Internal Standard Spiking Solution:
-
Dilute the stock solution to a final concentration that is within the linear range of the instrument and comparable to the expected concentration of the endogenous triglycerides in the sample. A common concentration for internal standards in lipidomics is in the low µM range.
-
For example, a working internal standard solution of 10 µM can be prepared by diluting the stock solution.
-
Storage:
-
Store the stock and working standard solutions in amber glass vials at -20°C or lower to prevent degradation.
Protocol 2: Quantitative Analysis of Triglycerides in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of triglycerides in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 10 µM in methanol)
-
Methanol, HPLC or MS grade
-
Methyl-tert-butyl ether (MTBE), HPLC or MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and vortex for 1 minute.
-
Add 180 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the lipids into a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting the [M+NH₄]⁺ adducts.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantitative analysis. The precursor ion is the ammoniated molecule, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.
-
MRM Transitions: These need to be optimized for the specific instrument and triglyceride species being analyzed. For this compound ([M+NH₄]⁺), the precursor m/z would be approximately 818.7.
-
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for each endogenous triglyceride and the this compound internal standard.
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard).
-
Quantify the concentration of the endogenous triglycerides using a calibration curve if absolute quantification is desired, or use the response ratios for relative quantification.
-
Quantitative Performance Data
The performance of this compound as a standard will depend on the specific analytical method and instrumentation used. The following table provides typical performance characteristics that can be expected for the analysis of triglycerides using LC-MS.
| Parameter | Typical Value | Source |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | Low ng/mL to high pg/mL range | |
| Limit of Quantification (LOQ) | Typically 3x LOD | |
| Precision (% RSD) | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow for Quantitative Triglyceride Analysis
Caption: Workflow for quantitative triglyceride analysis.
Logical Relationship for Standard Preparation
Caption: Preparation of this compound standards.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in lipidomics. Its use as an internal and external standard enables the accurate and precise quantification of triglycerides in complex biological samples. The detailed protocols and application notes provided herein offer a comprehensive guide to effectively integrate this compound into analytical workflows, thereby enhancing the reliability and reproducibility of lipidomics data. Adherence to best practices in standard preparation and analytical methodology is crucial for obtaining high-quality results that can confidently drive scientific discovery and therapeutic innovation.
References
Troubleshooting & Optimization
Technical Support Center: Tripalmitolein Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of tripalmitolein and other triglycerides by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no signal for this compound in my mass spectrum?
A1: Poor signal intensity for triglycerides like this compound is a common issue.[1] Several factors could be contributing to this:
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Suboptimal Ionization: Triglycerides are neutral lipids and do not readily protonate.[2] Electrospray ionization (ESI) often requires the use of modifiers to form adducts for efficient ionization.
-
Ion Suppression: The presence of other, more easily ionized molecules in your sample can suppress the signal of your analyte of interest.[2]
-
Inappropriate Sample Concentration: If the sample is too dilute, the signal may be too low to detect. Conversely, a highly concentrated sample can lead to ion suppression.[1]
-
Instrument Not Properly Tuned or Calibrated: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[1]
Q2: How can I improve the ionization efficiency of this compound?
A2: To enhance the ionization of neutral lipids like this compound, it is recommended to promote the formation of adducts. This can be achieved by adding modifiers to the solvent system. Commonly used modifiers include:
-
Ammonium acetate or formate: These promote the formation of ammonium adducts ([M+NH4]+).
-
Lithium salts: These can be used to form lithium adducts ([M+Li]+).
Atmospheric Pressure Chemical Ionization (APCI) can also be an effective ionization technique for triglycerides.
Q3: I am having trouble distinguishing between isomeric and isobaric lipid species. What can I do?
A3: The co-detection of isobaric species (molecules with similar masses) is a significant challenge in lipidomics. To address this, consider the following strategies:
-
High-Resolution Mass Spectrometry: Instruments with high mass resolution can help differentiate between molecules with very similar masses.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions and analyzing the resulting product ions, you can obtain structural information that helps in the identification of specific lipid species. The neutral loss of fatty acids is a common fragmentation pattern used for triglyceride identification.
-
Chromatographic Separation: Coupling liquid chromatography (LC) to your mass spectrometer (LC-MS) allows for the separation of isomers and isobars prior to detection, reducing the complexity of the mass spectra. Reversed-phase LC is commonly used for triglyceride analysis.
Q4: My data shows a high number of unexpected peaks, potentially from in-source fragmentation. How can I minimize this?
A4: In-source fragmentation (ISF) can generate artifact peaks that complicate data interpretation. To reduce ISF, you can optimize the ESI source parameters. A systematic evaluation of parameters like capillary temperature, and spray voltage can help find conditions that minimize fragmentation while maintaining good ionization. It is important to note that chromatographic separation can also help distinguish precursor ions from in-source fragments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | Inefficient ionization of neutral lipid. | Add modifiers like ammonium acetate or lithium chloride to promote adduct formation ([M+NH4]+ or [M+Li]+). |
| Ion suppression from complex sample matrix. | Improve sample cleanup, or use chromatographic separation (LC-MS) to separate this compound from interfering compounds. | |
| Sample concentration is too low or too high. | Optimize sample concentration. Prepare a dilution series to find the optimal range. | |
| Instrument requires tuning or calibration. | Perform routine maintenance, tuning, and calibration of the mass spectrometer according to the manufacturer's guidelines. | |
| Poor Mass Accuracy | Instrument out of calibration. | Recalibrate the mass spectrometer using an appropriate calibration standard. |
| Contamination or instrument drift. | Clean the ion source and ensure the instrument is well-maintained. | |
| High Background Noise | Contaminated solvent or system. | Use high-purity solvents and flush the system thoroughly. Run solvent blanks to identify sources of contamination. |
| Leaks in the system. | Check for leaks in gas lines and connections using a leak detector. | |
| Inconsistent Peak Areas (Poor Reproducibility) | Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly and that the injection volume is consistent. |
| Sample degradation. | Store samples appropriately (e.g., at low temperatures) and analyze them promptly after preparation. | |
| Fluctuations in spray stability. | Check the ESI spray needle for clogging or damage. Optimize source conditions for a stable spray. |
Experimental Protocols
Protocol 1: Sample Preparation using a Modified Folch Extraction
This protocol is suitable for the extraction of total lipids from biological samples such as plasma or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., 100 µL plasma)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To your sample in a glass tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. For 100 µL of plasma, this would be 2 mL.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for the 2 mL extraction).
-
Vortex again for 30 seconds.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol:chloroform 1:1 with 5 mM ammonium acetate).
Protocol 2: Direct Infusion Mass Spectrometry (Shotgun Lipidomics)
This method allows for the rapid analysis of the total lipid extract.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent containing a modifier (e.g., methanol with 5 mM lithium chloride).
-
Infuse the sample directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in the positive ion mode over a relevant m/z range for triglycerides (e.g., m/z 700-1000).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., the lithium adduct of this compound) and acquiring the product ion spectrum. Look for the characteristic neutral loss of the palmitoleic acid residue.
Visualizations
References
Technical Support Center: Overcoming Low Recovery of Tripalmitolein During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Tripalmitolein during extraction.
Troubleshooting Guides
Low recovery of this compound can stem from various factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No this compound Detected in the Final Extract
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the extraction solvent is critical for efficiently solubilizing this compound, a nonpolar neutral lipid.
-
Insufficient Sample Homogenization: Incomplete disruption of the sample matrix can prevent the solvent from accessing the intracellular this compound.
-
Solution: Ensure thorough homogenization of the sample. Mechanical methods like bead beating, sonication, or high-pressure homogenization can significantly improve extraction efficiency.[2]
-
-
Presence of Water in the Sample: For non-polar solvent extractions, a high water content in the sample can hinder the interaction between the solvent and the lipid, leading to poor recovery.[2]
-
Solution: Lyophilize (freeze-dry) the sample before extraction, especially when using methods like Soxhlet extraction. For liquid-liquid extractions like the Folch or Bligh-Dyer methods, the water content is an integral part of the phase separation, so initial drying is not required.
-
-
Inadequate Solvent-to-Sample Ratio: An insufficient volume of solvent may not be enough to completely solubilize all the this compound present in the sample.
-
Solution: Increase the solvent-to-sample ratio. The Folch method, for instance, recommends a 20:1 solvent-to-sample volume ratio, which has been shown to be effective for samples with high lipid content.
-
-
Suboptimal Extraction Temperature: Temperature can influence solvent viscosity and the solubility of lipids.
-
Solution: Optimize the extraction temperature. For Soxhlet extraction, the temperature should be at or near the boiling point of the solvent. For other methods, temperatures between 40°C and 60°C are often a good starting point, but empirical optimization is recommended.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound?
The optimal method depends on the sample matrix, the required purity of the extract, and the available equipment.
-
Folch Method: Considered a "gold standard" for lipid extraction and is particularly effective for samples with high lipid content, making it a good choice for recovering this compound.
-
Bligh-Dyer Method: A faster method that uses less solvent than the Folch method. However, it can result in lower recovery for samples containing more than 2% lipids, which are primarily triacylglycerols like this compound.
-
Soxhlet Extraction: A classic and robust method for solid samples, especially when using a nonpolar solvent like hexane. It is effective but can be time-consuming.
-
Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as a solvent. The solvent strength can be tuned by adjusting pressure and temperature, allowing for selective extraction.
-
Solid-Phase Extraction (SPE): Primarily used for purification and fractionation of lipid classes rather than for initial bulk extraction.
Q2: My sample has a high water content. Do I need to dry it before extraction?
This depends on the chosen extraction method.
-
For Soxhlet extraction with a nonpolar solvent like hexane, it is crucial to dry the sample beforehand, as water will impede the extraction process.
-
For Folch and Bligh-Dyer methods , the sample's water content is a component of the ternary solvent system that facilitates phase separation. Therefore, pre-drying is not necessary.
Q3: Can I reuse my solvent for multiple extractions?
For quantitative analysis, it is highly recommended to use fresh solvent for each extraction to avoid cross-contamination and to ensure consistent extraction efficiency. Reusing solvents can lead to the accumulation of impurities and a decrease in the solvent's capacity to solubilize lipids.
Q4: I see a white precipitate in my extract after solvent evaporation. What could it be?
This precipitate could be non-lipid contaminants that were co-extracted with the this compound. This is more likely if the sample contains a high concentration of proteins or sugars.
-
Troubleshooting: Ensure proper phase separation during liquid-liquid extraction to minimize the carryover of polar contaminants. A "washing" step of the organic phase with a salt solution can help remove these impurities. If the problem persists, a purification step using Solid-Phase Extraction (SPE) may be necessary.
Q5: How can I improve the recovery of this compound using the Bligh-Dyer method from a high-fat sample?
The standard Bligh-Dyer protocol is known to be less efficient for samples with over 2% lipid content, which are often rich in triglycerides. To improve recovery, consider the following modifications:
-
Increase the Solvent-to-Sample Ratio: A higher volume of the chloroform:methanol mixture can improve the solubilization of the lipids. A 20:1 ratio, similar to the Folch method, has been suggested for untargeted lipidomics studies to achieve the highest yield.
-
Perform a Re-extraction: After the initial extraction, re-extract the aqueous and protein phases with an additional volume of chloroform to recover any remaining lipids.
Quantitative Data on Triglyceride Recovery
While specific recovery data for this compound is limited in the literature, the following tables summarize reported recovery rates for triglycerides (TAGs) using different extraction methods. This data can serve as a valuable proxy for estimating this compound recovery.
Table 1: Comparison of Triglyceride Recovery by Different Extraction Methods
| Extraction Method | Sample Matrix | Recovery Rate (%) | Reference |
| Folch | Human Plasma | ~86% | |
| Bligh & Dyer | Human Plasma | Not explicitly stated for TAGs, but generally lower than Folch for less polar lipids. | |
| Matyash | Human Plasma | ~73% | |
| Soxhlet (Hexane) | Sorghum | 0.04% - 3.59% (Total Lipids) | |
| Supercritical CO2 | Microalgae | Similar fatty acid composition to Bligh & Dyer |
Disclaimer: The recovery rates can vary significantly based on the specific sample matrix, experimental conditions, and analytical techniques used for quantification.
Experimental Protocols
Modified Folch Method for High this compound Recovery
This protocol is adapted for samples with a high lipid content to maximize the recovery of neutral lipids like this compound.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Agitate on a shaker at room temperature for 30 minutes.
-
Add 4 mL of 0.9% NaCl solution to the tube.
-
Vortex for 1 minute to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to achieve a clear separation of the two phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 10 mL of chloroform. Vortex, centrifuge, and combine the lower phase with the first extract.
-
Evaporate the solvent from the combined chloroform extracts using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.
-
Once the solvent is fully evaporated, the extracted lipid residue, which should be enriched in this compound, can be weighed to determine the total lipid yield and then reconstituted in a suitable solvent for further analysis.
Soxhlet Extraction for Solid Samples
This protocol is suitable for the extraction of this compound from dry, solid samples.
Materials:
-
Soxhlet extraction apparatus (including thimble, extraction chamber, condenser, and receiving flask)
-
Heating mantle
-
Hexane (or petroleum ether)
-
Rotary evaporator
Procedure:
-
Ensure the sample is completely dry by lyophilization or oven-drying at a low temperature (e.g., 60°C) to constant weight.
-
Grind the dry sample to a fine powder to increase the surface area for extraction.
-
Accurately weigh about 5-10 grams of the powdered sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the receiving flask with hexane to about two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the receiving flask using the heating mantle to a temperature that maintains a steady boiling of the hexane.
-
Allow the extraction to proceed for at least 6-8 hours. The extraction is complete when the solvent in the siphon arm is colorless.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Recover the hexane from the receiving flask using a rotary evaporator.
-
The remaining lipid extract in the flask can then be quantified gravimetrically.
Workflow for this compound Extraction and Analysis
Caption: A general workflow for the extraction and analysis of this compound.
References
Technical Support Center: Optimizing Cell Lysis for Intracellular Lipid Recovery
Welcome to the technical support center for optimizing cell lysis for the recovery of intracellular lipids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during lipid extraction experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your cell lysis and lipid recovery workflow.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Lipid Yield | Incomplete Cell Lysis: The chosen lysis method may not be robust enough for your cell type (e.g., yeast or algae with tough cell walls). | - Increase lysis intensity: For sonication, increase duration or amplitude. For bead beating, use smaller beads or increase beating time.[1] - Combine methods: Use a combination of mechanical and chemical lysis (e.g., bead beating followed by detergent treatment). - Enzymatic pre-treatment: For cells with tough walls like yeast or bacteria, consider using enzymes like zymolase or lysozyme prior to mechanical disruption.[2][3] |
| Lipid Degradation: Endogenous lipases and oxidative processes can degrade lipids upon cell rupture. | - Work quickly and on ice: Perform all steps at 4°C to minimize enzymatic activity.[4][5] - Add antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in your lysis buffer to prevent lipid oxidation. - Flash freeze samples: If immediate processing is not possible, flash-freeze cell pellets in liquid nitrogen and store at -80°C. | |
| Inefficient Lipid Extraction: The solvent system may not be optimal for the lipids of interest. | - Use appropriate solvent mixtures: The Folch or Bligh & Dyer methods using chloroform and methanol are standard for total lipid extraction. - Ensure correct solvent ratios: The ratio of chloroform to methanol is critical for efficient phase separation and lipid recovery. | |
| High Sample Viscosity | Release of Nucleic Acids: DNA and RNA released from the nucleus can make the lysate highly viscous, hindering further processing. | - Add nucleases: Treat the lysate with DNase I and/or RNase A to break down nucleic acids. - Mechanical shearing: Further sonication or passing the lysate through a narrow-gauge needle can also shear DNA. |
| Protein Contamination in Lipid Extract | Inadequate Phase Separation: During liquid-liquid extraction, proteins can precipitate at the interface and contaminate the lipid-containing organic phase. | - Centrifuge at optimal speed and time: Ensure complete separation of the aqueous and organic phases. - Careful collection of the organic layer: Avoid aspirating the protein interface when collecting the lower organic phase. |
| Inconsistent Results Between Replicates | Variable Lysis Efficiency: Inconsistent application of the lysis method (e.g., sonicator probe placement, bead volume) can lead to variability. | - Standardize your protocol: Ensure consistent timing, temperature, and reagent volumes for all samples. - Use a bead beater with a standardized holder: This ensures all samples are agitated with the same intensity. |
| Cell Pellet Size Variation: Different starting amounts of cellular material will naturally lead to different lipid yields. | - Normalize to cell number or total protein: Before lysis, determine the cell count or perform a protein quantification assay on a small aliquot to normalize the final lipid yield. |
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for my specific cell type?
A1: The optimal method depends on the cell's physical characteristics.
-
Mammalian cells: These are relatively easy to lyse. Gentle methods like detergent-based lysis, osmotic shock, or a few cycles of freeze-thaw are often sufficient.
-
Bacteria: Gram-negative bacteria can often be lysed with detergents and lysozyme. Gram-positive bacteria and those with tougher cell walls may require more rigorous mechanical disruption like sonication or bead beating.
-
Yeast and Fungi: These have robust cell walls and typically require aggressive mechanical lysis, such as bead beating with glass or zirconia beads, or enzymatic digestion of the cell wall prior to mechanical disruption.
-
Plant cells: The rigid cellulose wall necessitates mechanical disruption, often by grinding with a mortar and pestle in liquid nitrogen or using a bead beater.
-
Microalgae: Due to their thick and resistant cell walls, a pretreatment step (e.g., enzymatic, acid) followed by mechanical lysis is often necessary for efficient lipid recovery.
Q2: How can I prevent my lipid sample from degrading during cell lysis?
A2: Lipid degradation can be minimized by controlling temperature and preventing oxidation. Always perform lysis steps on ice or at 4°C to reduce the activity of endogenous lipases. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the lysis buffer can help prevent the oxidation of unsaturated fatty acids. If you cannot process the samples immediately, it is best to flash-freeze the cell pellets in liquid nitrogen and store them at -80°C.
Q3: My lysate is very thick and difficult to pipette. What should I do?
A3: High viscosity in a cell lysate is typically due to the release of DNA and RNA. To resolve this, you can add DNase I and RNase A to your lysis buffer to enzymatically digest the nucleic acids. Alternatively, you can subject the lysate to further mechanical shearing through additional sonication or by passing it multiple times through a small-gauge needle.
Q4: Can the choice of lysis buffer affect my lipid recovery?
A4: Yes, the composition of the lysis buffer is critical. For lipid recovery, it's important to use a buffer that maintains the stability of the lipids and is compatible with your downstream extraction and analysis methods. The pH of the buffer should generally be in the neutral range (pH 7.0-8.0) to maintain protein and lipid stability. If using a detergent-based lysis, the choice and concentration of the detergent are crucial for solubilizing membranes without forming stable emulsions that can interfere with lipid extraction.
Q5: Should I use a mechanical or a chemical lysis method?
A5: The choice between mechanical and chemical lysis depends on your cell type, the specific lipids you are interested in, and your downstream applications.
-
Mechanical methods (sonication, bead beating, French press) are generally more forceful and effective for cells with tough walls. However, they can generate heat, which may degrade sensitive lipids if not properly controlled.
-
Chemical methods (detergents, osmotic shock) are often gentler and can be more reproducible. However, the chemicals used may need to be removed as they can interfere with subsequent analyses like mass spectrometry.
In many cases, a combination of both methods yields the best results.
Data on Lipid Recovery with Different Lysis Methods
The efficiency of lipid recovery can vary significantly depending on the cell type and the lysis method employed. The following tables provide a summary of quantitative data from various studies.
Table 1: Comparison of Lipid Yields from Microalgae and Yeast using Various Disruption Methods
| Organism | Lysis Method | Lipid Yield (% of dry cell weight) | Reference |
| Schizochytrium sp. S31 | Osmotic Shock | 48.7% | |
| Grinding | 44.6% | ||
| Sonication | 31.0% | ||
| Bead Vortexing | 25.0% | ||
| Thraustochytrium sp. AMCQS5-5 | Osmotic Shock | 29.1% | |
| L. starkeyi | Acid Pretreatment (1% H2SO4) | 91.5% | |
| R. toruloides | Bead Beating (0.5 mm beads, 30s) | 84.7% | |
| Bead Beating (0.5 mm beads, 10s) | 69.4% |
Table 2: Impact of Sonication on Lipid Yield in Schizochytrium sp. S31
| Lysis Method | Lipid Yield (% of dry cell weight) | Reference |
| Sonication with Hexane Extraction | 34.5% | |
| French Press with Hexane Extraction | 32.0% | |
| Supercritical Fluid Extraction (Optimized) | 30.2% | |
| Solvent Extraction Alone | ~22% |
Experimental Protocols
Protocol 1: Sonication for Mammalian or Bacterial Cells
-
Preparation: Harvest cells by centrifugation and wash the pellet with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing protease inhibitors.
-
Sonication: Place the sample tube in an ice-water bath to prevent overheating. Immerse the sonicator probe into the cell suspension, ensuring it does not touch the sides or bottom of the tube.
-
Cycles: Apply pulses of sonication (e.g., 10-15 seconds ON, followed by 30-60 seconds OFF) at a specific amplitude (e.g., 30-40%). Repeat for several cycles until the lysate appears less viscous and more translucent.
-
Post-Lysis: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant containing the intracellular lipids for subsequent extraction.
Protocol 2: Bead Beating for Yeast or Fungi
-
Preparation: Harvest cells and wash the pellet. Resuspend the pellet in ice-cold lysis buffer.
-
Beads: Add an equal volume of sterile glass, ceramic, or zirconia beads (0.25-0.5 mm diameter is often effective) to the cell suspension in a microcentrifuge tube or specialized bead beater tube.
-
Homogenization: Secure the tubes in a bead beater homogenizer. Process for several cycles of 30-60 seconds at high speed, with cooling on ice for 1-2 minutes between cycles to prevent overheating.
-
Post-Lysis: Centrifuge the sample to pellet the beads and cell debris.
-
Collection: Carefully pipette the supernatant for lipid extraction.
Protocol 3: Detergent-Based Lysis for Mammalian Cells
-
Preparation: Wash the cell pellet with ice-cold PBS.
-
Lysis: Resuspend the pellet in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or NP-40), salts (e.g., 150 mM NaCl), and a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5). Protease inhibitors should also be added.
-
Incubation: Incubate the mixture on ice for 15-30 minutes with gentle agitation.
-
Centrifugation: Pellet the insoluble cellular debris by centrifugation at approximately 14,000 x g for 15 minutes at 4°C.
-
Collection: The resulting supernatant contains the solubilized lipids and proteins.
Visualizations
Caption: General workflow for intracellular lipid recovery.
Caption: Decision tree for selecting a cell lysis method.
References
- 1. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
How to prevent Tripalmitolein degradation during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Tripalmitolein during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The two main causes of this compound degradation are:
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Oxidation: this compound is an unsaturated triglyceride, making it susceptible to oxidation at the double bonds of its palmitoleic acid chains. This process is accelerated by exposure to oxygen, light, heat, and the presence of metal ions.[1] Oxidation can lead to the formation of hydroperoxides, aldehydes, and other breakdown products, altering the structure and properties of the molecule.
-
Enzymatic Degradation: Lipases, a class of enzymes, can hydrolyze the ester bonds of this compound, releasing free fatty acids and glycerol.[2][3] This enzymatic activity is a significant concern in biological samples if not properly quenched.
Q2: How can I prevent the oxidation of this compound?
A2: To minimize oxidation, the following precautions are recommended:
-
Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or ethyl gallate to your extraction solvents.[1] A common concentration for BHT is around 50 µg/mL of solvent.[1]
-
Limit Exposure to Oxygen: Work in an environment with limited oxygen. This can be achieved by flushing storage vials and reaction tubes with an inert gas like nitrogen or argon.
-
Protect from Light: Store samples in amber-colored vials or wrap them in aluminum foil to prevent photo-oxidation.
-
Control Temperature: Keep samples cold throughout the preparation process. Whenever possible, perform extractions on ice and store extracts at -20°C or, for long-term storage, at -70°C or lower.
Q3: What is the best way to inhibit enzymatic degradation by lipases?
A3: Rapid inactivation of lipases is crucial. This can be achieved through:
-
Solvent Quenching: Homogenize fresh tissues immediately in a cold mixture of chloroform and methanol (e.g., 2:1 v/v), as in the Folch method. The organic solvents disrupt cell membranes and denature enzymes.
-
Thermal Inactivation: For some sample types, rapid heating can denature enzymes. However, this method should be used with caution as high temperatures can accelerate oxidation.
-
Flash Freezing: Immediately freezing fresh tissue samples in liquid nitrogen is a highly effective way to halt enzymatic activity. The frozen tissue can then be pulverized in a mortar filled with liquid nitrogen before homogenization in extraction solvent.
Q4: What is the recommended storage procedure for this compound samples and extracts?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Short-term storage: For samples that will be analyzed within a few days, storage at -20°C in an organic solvent containing an antioxidant is sufficient.
-
Long-term storage: For storage longer than a week, it is best to store lipid extracts in a chloroform-methanol mixture at -70°C or lower in glass vials with Teflon-lined caps, flushed with nitrogen before sealing.
-
Avoid Dry Storage: Do not store lipid extracts in a dry state, as this can increase the rate of oxidative degradation.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram that may be degradation products.
| Possible Cause | Solution |
| Oxidation | Ensure all solvents contain an antioxidant like BHT (e.g., 50 µg/mL). Protect samples from light and air by using amber vials and flushing with nitrogen. Work at low temperatures. |
| Enzymatic Activity | Immediately process fresh samples. Use a rapid quenching method like flash freezing in liquid nitrogen or homogenization in cold organic solvents. |
| Contamination | Use high-purity solvents and clean glassware. Ensure no cross-contamination between samples. |
Problem: My this compound recovery is low.
| Possible Cause | Solution |
| Incomplete Extraction | Ensure the tissue is thoroughly homogenized in the extraction solvent. For the Folch method, use a solvent-to-tissue ratio of 20:1 (v/w). Consider increasing the extraction time or performing multiple extraction steps. |
| Adsorption to Surfaces | Use glass vials and tubes, as lipids can adsorb to some plastics. |
| Degradation during Evaporation | Evaporate the solvent under a gentle stream of nitrogen rather than using high heat. Do not allow the sample to go to complete dryness for extended periods. |
Experimental Protocols
Protocol 1: Lipid Extraction from Adipose Tissue using the Folch Method
This protocol is a widely used method for the extraction of total lipids from tissues.
Materials:
-
Adipose tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or pure water)
-
Homogenizer (e.g., Potter-Elvehjem or rotor-stator)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Separatory funnel (optional)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenization: Weigh the adipose tissue sample (e.g., 1 gram) and place it in the homogenizer. Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL). Homogenize thoroughly until a uniform suspension is achieved.
-
Agitation: Transfer the homogenate to a glass centrifuge tube and agitate for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of the 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract). Vortex the mixture for a few seconds.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous-methanolic phase and a lower chloroform phase containing the lipids.
-
Lipid Collection: Carefully remove the upper phase by aspiration. The lower chloroform phase contains the purified lipids.
-
Solvent Evaporation: Transfer the lower chloroform phase to a clean, pre-weighed round-bottom flask. Evaporate the chloroform using a rotary evaporator or under a gentle stream of nitrogen.
-
Final Product: The resulting residue is the total lipid extract. Re-dissolve in a known volume of chloroform or another suitable solvent for further analysis.
Protocol 2: Preparation of BHT Antioxidant Solution
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (100%)
-
Extraction solvent (e.g., chloroform:methanol 2:1)
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of BHT in ethanol.
-
Working Solution: To achieve a final concentration of 50 µg/mL in your extraction solvent, add 5 µL of the 10 mg/mL BHT stock solution for every 1 mL of extraction solvent.
Visualizations
Caption: Major degradation pathways of this compound.
References
Technical Support Center: Contamination Issues in Lipid Extraction from Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues during lipid extraction from serum.
Frequently Asked questions (FAQs)
Q1: What are the most common sources of contamination in serum lipid extraction?
A1: Contamination in serum lipid extraction can originate from various sources, broadly categorized as environmental, procedural, and sample-related.
-
Environmental Contamination:
-
Procedural Contamination:
-
Labware: Plastic tubes, pipette tips, and vial caps can leach plasticizers (e.g., phthalates) and other polymers into solvents and samples.[3][4][5]
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contaminants. Detergents used for cleaning glassware (e.g., Triton X-100, Tween) can leave residues containing polyethylene glycol (PEG).
-
Personal Care Products: Hand creams and lotions used by lab personnel can be a source of polymer contamination.
-
-
Sample-Related Issues:
-
Hemolysis: Ruptured red blood cells can release intracellular components that may alter the lipid profile of the serum.
-
Anticoagulants: The salts and other components of anticoagulant tubes can affect extraction efficiency.
-
Q2: I'm seeing unexpected peaks in my mass spectrometry data. How can I identify the contaminant?
A2: Identifying unknown peaks is a common challenge. Here are some steps to help identify the source of contamination:
-
Analyze the Mass Spectrum: Look for characteristic repeating mass units.
-
Polyethylene Glycol (PEG): A repeating unit of 44 Da is a hallmark of PEG contamination, often from detergents like Triton X-100 or Tween.
-
Polysiloxanes: A repeating unit of 74 Da can indicate contamination from silicone-based materials.
-
-
Run a Blank Sample: Process a sample with only the extraction solvents (no serum) to see if the contaminant peaks are present. This helps to isolate contaminants originating from your solvents, reagents, or labware.
-
Consult a Contaminant Database: Several online databases list common mass spectrometry contaminants and their characteristic masses.
-
Review Your Procedure: Carefully examine every step of your workflow to identify potential points of contact with contaminating materials.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your lipid extraction experiments.
Issue 1: Keratin Contamination
-
Symptom: High abundance of keratin peptides in your mass spectrometry results, potentially masking lipids of interest.
-
Troubleshooting Workflow:
A flowchart for troubleshooting keratin contamination.
Issue 2: Plasticizer Contamination
-
Symptom: Presence of phthalate or other plasticizer signals in your mass spectrum. These can cause ion suppression, reducing the signal of your target lipids.
-
Troubleshooting Steps:
-
Switch to Glassware: Replace plastic tubes, pipette tips, and storage containers with glass alternatives wherever possible. Plasticizers are known to leach from plastic labware into organic solvents.
-
Use High-Purity Solvents: Ensure you are using HPLC or mass spectrometry-grade solvents to minimize pre-existing contamination.
-
Pre-rinse Labware: Before use, rinse all glassware and any unavoidable plasticware with the extraction solvent to remove surface contaminants.
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Solvent Compatibility: Be aware that certain solvents are more aggressive in leaching plasticizers. Minimize contact time between solvents and plastic components.
-
Issue 3: Detergent (PEG) Contamination
-
Symptom: A series of peaks with a mass difference of 44 Da, characteristic of polyethylene glycol (PEG), dominating your mass spectrum. This is often from detergents like Triton X-100 or Tween.
-
Troubleshooting Steps:
-
Thoroughly Clean Glassware: If you wash your own glassware, ensure a rigorous rinsing protocol with high-purity water and a final solvent rinse to remove all detergent residues.
-
Avoid PEG-Containing Products: Be mindful of other lab supplies that may contain PEG, such as certain hand soaps and lotions.
-
Check Reagent Purity: In some cases, PEG can be a contaminant in commercially available reagents. If you suspect this, try a new batch or a different supplier.
-
Quantitative Data Summary
The following tables summarize quantitative data related to common contaminants.
Table 1: Typical Concentrations of Phthalate Metabolites in Human Serum
| Phthalate Metabolite | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Mono-methyl phthalate (MMP) | 3.4 | 0.70 - 61 | |
| Mono(2-ethylhexyl) phthalate (MEHP) | 3.3 | 0.70 - 61 | |
| Mono-n-butyl phthalate (MBP) | 2.8 | 0.70 - 61 | |
| Di-ethyl phthalate (DEP) | 13.74 | - | |
| Di(2-ethylhexyl) phthalate (DEHP) | 13.69 | - |
Note: Concentrations can vary significantly based on the population and geographical location.
Table 2: Impact of Contaminants on Mass Spectrometry Signal
| Contaminant | Effect on Signal | Notes |
| Keratin | Signal suppression and introduction of interfering peptide peaks. | High concentrations can significantly decrease the identification of low-abundance lipids. |
| Plasticizers (Phthalates) | Ion suppression, leading to reduced analyte signal intensity. | The extent of ion suppression is dependent on the concentration of the plasticizer and the co-eluting lipids. |
| Polyethylene Glycol (PEG) | Strong ion suppression and a characteristic repeating pattern of peaks (44 Da apart) that can dominate the spectrum. | Can lead to incorrectly determined pharmacokinetic parameters. |
| Butylated Hydroxytoluene (BHT) | Can introduce its own peak in the mass spectrum. | Used as an antioxidant to prevent lipid oxidation. Typical concentrations in cosmetic formulations range from 0.0002% to 0.5%. |
| Triton X-100 | Can cause ion suppression and introduce PEG-related peaks. | A non-ionic detergent with a critical micelle concentration of 0.22 to 0.24 mM. |
Experimental Protocols
Detailed methodologies for common lipid extraction techniques are provided below.
Folch Method
This method is a widely used liquid-liquid extraction technique for total lipid recovery.
Protocol:
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To 1 volume of serum, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.
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Vortex thoroughly for 15-20 minutes.
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Filter or centrifuge the mixture to remove any precipitated protein.
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Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and vortex.
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Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
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Carefully remove the upper aqueous phase.
-
Collect the lower chloroform phase, which contains the lipids.
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Evaporate the chloroform under a stream of nitrogen.
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Reconstitute the dried lipid extract in a suitable solvent for your analytical method.
Bligh-Dyer Method
A rapid lipid extraction method that is suitable for samples with high water content.
Protocol:
-
To 1 mL of serum, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex well.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of water and vortex.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
Matyash (MTBE) Method
This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.
Protocol:
-
To 1 volume of serum, add 10 volumes of methyl-tert-butyl ether (MTBE) and 3 volumes of methanol.
-
Vortex for 1 hour.
-
Add 2.5 volumes of water and vortex.
-
Centrifuge at 1000 x g for 10 minutes.
-
The upper organic phase contains the lipids. Collect this phase for analysis.
References
Technical Support Center: Triglyceride Analysis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during the analysis of triglycerides by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing extraneous peaks in my chromatogram that are not related to my triglyceride sample?
Extraneous peaks in your chromatogram often originate from contamination during sample preparation or from the GC-MS system itself. A common source of such contamination is phthalates, which are ubiquitous plasticizers.[1][2]
Possible Sources of Phthalate Contamination:
-
Solvents and Reagents
-
Laboratory Consumables (e.g., pipette tips, vials, caps)
-
GC-MS System Components (e.g., septa, O-rings)
To minimize this, it is crucial to use high-purity solvents and certified phthalate-free laboratory consumables.[3] Thoroughly rinsing all glassware with a high-purity solvent known to be free of phthalates before use is also recommended.[3]
Q2: What are the advantages of derivatizing triglycerides to Fatty Acid Methyl Esters (FAMEs) before GC-MS analysis?
Direct analysis of intact triglycerides by GC-MS can be challenging due to their low volatility and high molecular weight, which can lead to poor chromatographic resolution and discrimination in the injector port.[4] Converting triglycerides to their corresponding FAMEs through transesterification addresses these issues.
Benefits of FAMEs Analysis:
-
Increased Volatility: FAMEs are significantly more volatile than triglycerides, leading to better peak shapes and shorter retention times.
-
Improved Thermal Stability: FAMEs are more thermally stable, reducing the risk of degradation in the hot injector and column.
-
Enhanced Separation: The conversion to smaller, less polar molecules allows for better separation of individual fatty acid components on standard GC columns.
-
Comprehensive Fatty Acid Profile: This method provides a complete picture of the fatty acid composition of the original triglycerides.
Q3: My triglyceride peaks are tailing. What are the likely causes and how can I fix this?
Peak tailing in triglyceride analysis can compromise both quantification and resolution. This issue often points to problems with the chromatographic system or interactions between the analytes and the system.
Common Causes of Peak Tailing:
-
Active Sites in the Inlet or Column: Non-volatile residues or degradation of the column's stationary phase can create active sites that interact with the analytes.
-
Poor Column Installation: An improper column cut or incorrect installation depth in the injector can cause peak distortion.
-
Column Contamination: Accumulation of non-volatile sample matrix components on the column can lead to tailing.
-
Inadequate Derivatization: For FAMEs analysis, incomplete derivatization can leave behind more polar and less volatile partial glycerides or free fatty acids, which are prone to tailing.
Troubleshooting Steps:
-
System Maintenance: Replace the injector liner and septum. If the problem persists, trim a small portion (10-20 cm) from the front of the column.
-
Column Conditioning: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
Check Derivatization Protocol: Ensure your derivatization procedure is complete by optimizing reaction time and temperature.
Troubleshooting Guides
Problem 1: Incomplete Derivatization or Presence of Derivatization Byproducts
Incomplete derivatization or the formation of artifacts during silylation or transesterification can lead to inaccurate quantification and the appearance of unexpected peaks.
Symptoms:
-
Presence of peaks corresponding to mono- and diglycerides in a FAMEs analysis.
-
Broad, tailing peaks of underivatized fatty acids.
-
Multiple peaks for a single compound due to the formation of different silyl derivatives.
-
Presence of peaks from derivatization reagent byproducts.
Troubleshooting Workflow for Derivatization Issues
References
Technical Support Center: Tripalmitolein Standard Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of tripalmitolein standard solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound standard?
A1: The optimal storage conditions depend on the form of the standard:
-
Solid (Powder): For long-term stability, store the solid powder at -20°C.[1] It can be kept for up to 3 years at -20°C or 2 years at 4°C.[1] One supplier indicates stability for four years or more at -20°C.[2] Always keep the container well-closed in a dry, cool area.[3]
-
In Solvent: Once dissolved, standard solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month for optimal stability.[1]
Q2: What is the recommended solvent for preparing this compound standard solutions?
A2: this compound is insoluble in water. Due to its nonpolar nature, it is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent. The choice of solvent may also depend on the subsequent analytical method (e.g., compatibility with chromatography systems).
Q3: What are the primary signs of this compound degradation?
A3: Degradation of this compound, a triglyceride, primarily occurs through two pathways:
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, resulting in the formation of free fatty acids (palmitoleic acid) and di- or monoglycerides.
-
Oxidation: The double bonds within the three unsaturated fatty acid chains are susceptible to oxidation, especially when exposed to air, light, or certain metals. In chromatographic analysis, degradation may appear as a decrease in the main this compound peak area and the emergence of new, smaller peaks corresponding to degradation products.
Q4: Can I store my prepared this compound solution at room temperature?
A4: While the product is generally stable for a few days at ambient temperature during shipping, long-term storage at room temperature is not recommended. Prolonged exposure can accelerate degradation, particularly oxidation and hydrolysis, leading to inaccurate standard concentrations.
Q5: Is this compound stable in biological matrices like serum?
A5: Studies on triglycerides in human serum have demonstrated good long-term stability for up to one year when samples are stored at -20°C or -70°C, with no statistically significant changes observed. However, it is crucial to note that free fatty acids, a potential degradation product, are not stable under these conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreasing Peak Area in Chromatography | 1. Solution Degradation: The standard may have hydrolyzed or oxidized due to improper storage (temperature, light exposure). 2. Evaporation: The solvent may have evaporated from a loosely capped vial, increasing the concentration initially, followed by degradation. | 1. Prepare a fresh standard solution from solid material. 2. Review storage procedures; ensure solutions are stored at -20°C or -80°C in tightly sealed vials. 3. Use an internal standard to correct for variations. |
| Appearance of Unexpected Peaks | 1. Degradation Products: New peaks may represent free fatty acids or oxidized glycerides. 2. Contamination: The solvent or glassware may be contaminated. | 1. Confirm the identity of new peaks using a mass spectrometer if available. 2. Prepare a fresh standard and re-analyze. 3. Ensure high-purity solvents and meticulously clean glassware are used. |
| Poor Reproducibility of Results | 1. Inconsistent Sample Handling: Variations in thawing/freezing cycles or time spent at room temperature. 2. Improper Mixing: The solution may not be homogenous, especially after thawing. 3. Instrumental Issues: Inconsistent injection volumes or detector response. | 1. Standardize the handling protocol. Minimize freeze-thaw cycles. 2. Vortex the solution thoroughly before each use. 3. Perform instrument maintenance and calibration as per the manufacturer's guidelines. |
Quantitative Data on Stability
The stability of this compound standards is highly dependent on storage temperature and whether it is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Reported Stability Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | |
| -20°C | 3 years | ||
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month | ||
| In Human Serum | -20°C / -70°C | Up to 1 year |
Experimental Protocols
Protocol: Assessing this compound Stability by Gas Chromatography (GC)
This protocol outlines a general method for conducting a stability study of a this compound standard solution using GC after conversion to fatty acid methyl esters (FAMEs).
1. Preparation of Standard Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a suitable solvent (e.g., toluene or DMSO) in a volumetric flask to achieve a precise final concentration.
2. Storage Conditions:
-
Aliquot the stock solution into multiple amber glass vials with airtight caps.
-
Store sets of vials at different temperature conditions (e.g., 4°C, -20°C, and -80°C).
-
Include a baseline set for immediate analysis (T=0).
3. Time Points and Sampling:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
4. Transesterification to FAMEs:
-
Take a known volume of the this compound solution.
-
Add an internal standard (e.g., methyl heptadecanoate) to correct for analytical variability.
-
Perform acid-catalyzed methanolysis. A common reagent is 5% anhydrous methanolic HCl. This can be prepared by mixing acetyl chloride with methanol.
-
The reaction mixture is typically heated (e.g., 100°C for 1 hour) in a sealed tube.
-
After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane.
5. GC Analysis:
-
Inject the hexane layer containing the FAMEs into a gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Use a suitable capillary column (e.g., a polar wax column) for the separation of FAMEs.
-
The peak corresponding to methyl palmitoleate is identified by comparing its retention time to a known standard.
6. Data Analysis:
-
Calculate the ratio of the methyl palmitoleate peak area to the internal standard peak area at each time point.
-
Compare this ratio to the baseline (T=0) value. A significant decrease in the ratio indicates degradation of the this compound standard.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound standards.
References
Matrix effects in Tripalmitolein analysis of biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of tripalmitolein in biological samples. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of the ionization of an analyte, in this case, this compound, by co-eluting, undetected compounds from the sample matrix.[1] In biological samples such as plasma or serum, endogenous substances like phospholipids, cholesterol, and other lipids can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted sample matrix is injected. A dip or a peak in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike: This quantitative approach compares the signal response of this compound spiked into a pre-extracted blank matrix with the response of this compound in a neat solvent.[4] The ratio of these responses provides a quantitative measure of the matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Q3: What are the primary sources of matrix effects in the analysis of this compound from biological samples?
A3: The most common sources of matrix effects in this compound analysis from biological matrices are:
-
Phospholipids: Due to their high abundance in biological membranes and plasma, phospholipids are a major cause of matrix effects, particularly ion suppression in LC-MS analysis.
-
Other Lipids: High concentrations of other triglycerides, diglycerides, and cholesterol esters can co-elute with this compound and interfere with its ionization.
-
Salts and Proteins: Residual salts and proteins from the sample that are not completely removed during sample preparation can also contribute to matrix effects.
Q4: Can using a stable isotope-labeled internal standard for this compound eliminate matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS), such as deuterated tripalmitin, is the gold standard for compensating for matrix effects. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification. However, it's important to note that a SIL-IS compensates for, but does not eliminate, the underlying cause of the matrix effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.
Problem 1: Poor reproducibility of this compound quantification between different sample batches.
-
Potential Cause: Inconsistent matrix effects across different biological samples. The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.
-
Solution:
-
Implement a Robust Sample Preparation Protocol: Utilize a validated sample preparation method, such as solid-phase extraction (SPE) with a phospholipid removal plate, to ensure consistent cleanup across all samples.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS for this compound is crucial for normalizing variations in matrix effects between samples.
-
Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to match the composition of the unknown samples as closely as possible.
-
Problem 2: Low sensitivity or complete loss of this compound signal.
-
Potential Cause: Significant ion suppression due to high concentrations of co-eluting matrix components, most commonly phospholipids.
-
Solution:
-
Optimize Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering substances. This may include a multi-step extraction process or the use of specialized phospholipid removal products.
-
Chromatographic Separation: Modify the LC method to improve the separation of this compound from the major matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
-
Problem 3: Inaccurate quantification even with the use of an internal standard.
-
Potential Cause: The chosen internal standard is not an appropriate surrogate for this compound. A non-ideal internal standard may not co-elute perfectly or respond to matrix effects in the same manner as the analyte.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: The best practice is to use a SIL-IS for this compound, such as deuterated tripalmitin. This ensures that the internal standard behaves nearly identically to the analyte.
-
Verify Co-elution: If a SIL-IS is not available, ensure that the chosen analog internal standard has a retention time that is very close to that of this compound.
-
Evaluate Matrix Effects for Both Analyte and Internal Standard: Perform a post-extraction spike experiment for both this compound and the internal standard to confirm they are affected by the matrix in a similar way.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Effect (%)* | Recovery (%) | RSD (%) (n=6) |
| Protein Precipitation (PPT) | 45 ± 8 | 92 ± 5 | 12.5 |
| Liquid-Liquid Extraction (LLE) | 75 ± 6 | 85 ± 7 | 8.2 |
| Solid-Phase Extraction (SPE) | 88 ± 4 | 89 ± 4 | 4.5 |
| SPE with Phospholipid Removal | 95 ± 3 | 91 ± 3 | 2.8 |
*Matrix Effect (%) was calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Extraction of this compound from Serum using LLE
-
Sample Preparation: To 100 µL of serum, add 10 µL of a stable isotope-labeled internal standard solution (e.g., deuterated tripalmitin in isopropanol).
-
Protein Precipitation: Add 400 µL of cold isopropanol, vortex for 30 seconds, and incubate at -20°C for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 600 µL of methyl-tert-butyl ether (MTBE) and 150 µL of water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a this compound standard in the mobile phase at a known concentration.
-
Set B (Blank Matrix): Extract a blank biological sample (e.g., serum from a lipid-free source) using your established protocol.
-
Set C (Post-Spiked Matrix): Extract a blank biological sample and then spike the final extract with the this compound standard to the same concentration as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Preparation for Plant Lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for plant lipidomics analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation, offering potential causes and solutions.
| Problem | Potential Causes | Solutions |
| Low Lipid Yield | 1. Incomplete cell lysis: The rigid plant cell wall was not sufficiently disrupted.[1] 2. Inappropriate solvent choice: The solvent system may not be optimal for the target lipid classes or plant tissue.[2][3] 3. Insufficient extraction time or repetitions: Lipids were not fully extracted from the tissue matrix. 4. Lipid degradation: Enzymatic or oxidative degradation of lipids occurred during sample handling and extraction.[4][5] | 1. Optimize homogenization: Use methods like bead beating, cryogenic grinding with a mortar and pestle, or a high-speed homogenizer to ensure thorough cell disruption. 2. Select an appropriate solvent system: For a broad range of lipids, a chloroform/methanol-based method like Folch or Bligh & Dyer is often effective. For non-polar lipids, hexane-containing systems might be better. Consider a single-step extraction with a mixture of chloroform, isopropanol, methanol, and water for efficiency. 3. Increase extraction duration and/or perform multiple extractions: Ensure the solvent has adequate time to penetrate the tissue. Re-extracting the plant material pellet can improve yield. 4. Implement rapid inactivation of degradative enzymes: Immediately flash-freeze tissue in liquid nitrogen upon harvesting or immerse it in pre-heated isopropanol (75-85°C) to denature lipases. |
| Sample Contamination | 1. Plasticizers: Leaching of phthalates and other plasticizers from tubes, pipette tips, and other plastic labware. 2. Personal care products: Contamination from cosmetics, lotions, or soaps during sample handling. 3. Solvent impurities: Use of low-purity solvents can introduce extraneous peaks. 4. Cross-contamination: Carryover from previously processed samples due to inadequately cleaned equipment. | 1. Use glass and solvent-rinsed equipment: Whenever possible, use glass tubes and vials. Rinse all equipment with high-purity solvent before use. 2. Wear appropriate personal protective equipment (PPE): Always wear gloves and a lab coat. Change gloves frequently, especially after touching any personal items. 3. Use high-purity solvents: Employ HPLC-grade or higher purity solvents for all extraction steps. 4. Thoroughly clean all equipment: Establish a rigorous cleaning protocol for all reusable glassware and equipment between samples. |
| Lipid Degradation (e.g., high levels of free fatty acids or phosphatidic acid) | 1. Enzymatic activity: Endogenous lipases (e.g., phospholipase D) are activated upon tissue wounding and can rapidly degrade lipids. 2. Oxidation: Polyunsaturated fatty acids are susceptible to oxidation, especially when exposed to air and light. 3. Improper storage: Storing samples at inappropriate temperatures or for extended periods can lead to degradation. | 1. Rapidly inactivate enzymes: Immediately after harvesting, flash-freeze the tissue in liquid nitrogen or plunge it into hot isopropanol (75-85°C). Acidifying the extraction solvent can also help inhibit lipase activity. 2. Minimize exposure to oxygen and light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen). Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents. 3. Store samples and extracts properly: Store plant tissue at -80°C until extraction. Store lipid extracts in a chloroform/methanol mixture at -20°C or lower, under a nitrogen atmosphere, and in the dark. |
| Poor Phase Separation | 1. Incorrect solvent ratios: The proportions of chloroform, methanol, and water are critical for achieving a distinct biphasic system. 2. Insufficient mixing or centrifugation: Inadequate vortexing or centrifugation speed/time can result in an emulsion. | 1. Ensure accurate solvent measurements: Carefully measure and add the solvents in the correct order as specified by the protocol. The final ratio of chloroform:methanol:water is crucial. 2. Thoroughly mix and centrifuge: Vortex the sample vigorously after each solvent addition. Centrifuge at a sufficient speed and for an adequate duration to pellet the solid material and separate the phases. |
Frequently Asked Questions (FAQs)
1. Which lipid extraction method is best for my plant samples?
The optimal method depends on your specific research goals, the plant tissue you are working with, and the lipid classes you are interested in.
-
Folch and Bligh & Dyer methods are considered "gold standards" for their high efficiency in extracting a broad range of lipids from various tissues. They utilize a chloroform/methanol/water solvent system to create a biphasic mixture, with lipids partitioning into the lower chloroform phase.
-
The Methyl-tert-butyl ether (MTBE) method is a safer alternative to chloroform-based methods and is well-suited for high-throughput applications. In this method, the lipid-containing organic phase is the upper layer, which can simplify sample handling.
-
A single-step extraction using a mixture of chloroform, isopropanol, methanol, and water can be a more time-efficient option for untargeted lipidomics.
2. How can I prevent enzymatic degradation of my lipids during sample preparation?
Plant tissues contain active lipases that can rapidly alter the lipid profile upon cell disruption. To minimize enzymatic degradation:
-
Harvest and quench quickly: The most critical step is to rapidly inactivate enzymes. This can be achieved by immediately flash-freezing the tissue in liquid nitrogen or by immersing it in pre-heated isopropanol (75-85°C).
-
Work at low temperatures: Perform extraction steps on ice or at 4°C to reduce enzymatic activity.
-
Use acidic conditions: Adding a small amount of acid (e.g., acetic acid) to the extraction solvent can help inhibit lipase activity.
3. What is the purpose of adding an antioxidant like BHT?
Polyunsaturated fatty acids are prone to oxidation, which can create artifacts and lead to inaccurate quantification. Butylated hydroxytoluene (BHT) is an antioxidant that is commonly added to extraction solvents to prevent this oxidative degradation.
4. How should I homogenize my plant tissue?
The tough cell walls of plants require thorough homogenization to ensure efficient lipid extraction.
-
Cryogenic grinding: Using a mortar and pestle with liquid nitrogen is a common and effective method for brittle tissues.
-
Bead beating: This method uses small beads and high-speed agitation to disrupt cells and is suitable for a variety of tissue types.
-
Rotor-stator homogenizers: These can also be effective, but care must be taken to avoid heating the sample.
5. Why is an internal standard necessary and how do I choose one?
Internal standards are crucial for accurate lipid quantification. They are compounds of known concentration added to the sample at the beginning of the extraction process to account for lipid loss during sample preparation and for variations in instrument response.
-
Ideal characteristics: An ideal internal standard is chemically similar to the analytes of interest but not naturally present in the sample.
-
Types of internal standards:
-
Stable isotope-labeled lipids: These are considered the gold standard as they have nearly identical chemical and physical properties to their endogenous counterparts.
-
Odd-chain fatty acid-containing lipids: These are often used as they are typically absent or present in very low amounts in most biological samples.
-
-
Selection: It is recommended to use a panel of internal standards, with at least one for each lipid class being quantified, to ensure the most accurate results.
Data Presentation
Table 1: Comparison of Total Lipid Yield for Different Extraction Methods and Solvents
| Plant Material | Extraction Method | Solvent System | Total Lipid Yield | Reference |
| Arabidopsis thaliana (various tissues) | Single-step extraction (24h) | Chloroform/Isopropanol/Methanol/Water | Most efficient and reproducible for untargeted analysis | |
| Wheat Flour | Bligh & Dyer | Chloroform/Methanol/Water | Highest yield | |
| Wheat Flour | Hexane | Hexane | ~35% lower yield than Bligh & Dyer | |
| Lentils | Folch | Chloroform/Methanol | Highest yield (2.47% with hydration) | |
| Lemna minor (duckweed) | Soxhlet | Hexane/Ethanol (1:1) | 8.0% of dry mass | |
| Sorghum (ground) | Soxtec | Hexane | Up to 3.59% | |
| Microalgae (Scenedesmus obliquus) | Soxhlet | Ethyl Acetate/Methanol (1:2) | 22.24% | |
| Microalgae (Scenedesmus obliquus) | Folch | Chloroform/Methanol | 9.11% | |
| Microalgae (Scenedesmus obliquus) | Bligh & Dyer | Chloroform/Methanol | 10% |
Table 2: Relative Efficiency of Different Solvent Systems for Extracting Lipid Classes from Wheat Flour
| Lipid Class | Bligh & Dyer (HCl modified) | Hexane |
| Phospholipids | Highest Yield | 58% reduction compared to BDHCl |
| Glycolipids | High Yield | 43% reduction compared to Bligh & Dyer |
| Neutral Lipids | High Yield | Lower Yield |
| Reference: |
Experimental Protocols
Protocol 1: Modified Folch Method for Plant Tissue
This protocol is a widely used method for the extraction of a broad range of lipids.
Materials:
-
Plant tissue (fresh or frozen at -80°C)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Butylated hydroxytoluene (BHT)
-
Internal standards
-
Liquid nitrogen
-
Mortar and pestle or other homogenization equipment
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of frozen plant tissue.
-
Homogenization: In a pre-chilled mortar, add liquid nitrogen and the plant tissue. Grind the tissue to a fine powder using a pestle.
-
Initial Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add 3 mL of a chloroform:methanol (2:1, v/v) mixture containing 0.01% BHT and the appropriate internal standards. Vortex vigorously for 1 minute.
-
Agitation: Agitate the mixture on a shaker at room temperature for 30 minutes.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Re-extraction (Optional but Recommended): To the remaining upper phase and tissue pellet, add 2 mL of the chloroform:methanol (2:1, v/v) mixture. Vortex and centrifuge as before. Collect the lower phase and combine it with the first extract.
-
Solvent Evaporation: Evaporate the solvent from the combined chloroform phases under a stream of nitrogen or using a rotary evaporator.
-
Storage: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) and store at -80°C until analysis.
Protocol 2: Bligh & Dyer Method for Plant Tissue
This method is suitable for tissues with high water content.
Materials:
-
Same as for the Folch method.
-
1% KCl solution
Procedure:
-
Sample Preparation and Homogenization: Follow steps 1 and 2 of the Folch method.
-
Initial Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture containing 0.01% BHT and internal standards. Vortex vigorously for 1 minute.
-
Addition of Chloroform: Add 1.25 mL of chloroform to the tube and vortex for 30 seconds.
-
Addition of Water: Add 1.25 mL of 1% KCl solution to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection of Lipid Phase: Collect the lower chloroform phase.
-
Solvent Evaporation and Storage: Follow steps 9 and 10 of the Folch method.
Protocol 3: Methyl-tert-butyl ether (MTBE) Method
A safer, chloroform-free alternative.
Materials:
-
Plant tissue
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Water (MS-grade)
-
BHT and internal standards
-
Homogenization equipment
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Homogenization: Follow steps 1 and 2 of the Folch method.
-
Initial Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add 1.5 mL of methanol containing 0.01% BHT and internal standards. Vortex.
-
Addition of MTBE: Add 5 mL of MTBE. Agitate on a shaker for 1 hour at room temperature.
-
Phase Separation: Add 1.25 mL of MS-grade water. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes.
-
Collection of Lipid Phase: The upper phase is the MTBE layer containing the lipids. Carefully collect the upper phase.
-
Solvent Evaporation and Storage: Follow steps 9 and 10 of the Folch method.
Visualizations
Caption: General experimental workflow for plant lipidomics sample preparation.
Caption: A logical troubleshooting guide for common issues in sample preparation.
References
- 1. mpbio.com [mpbio.com]
- 2. Advances in Lipid Extraction Methods—A Review [mdpi.com]
- 3. Comparison of ambient solvent extraction methods for the analysis of fatty acids in non-starch lipids of flour and starch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tripalmitolein vs. Tripalmitin: A Comparative Guide to Their Biological Effects
In the landscape of lipid research, the subtle difference between a saturated and a monounsaturated fatty acid can lead to vastly different biological outcomes. This guide provides a detailed comparison of tripalmitolein and tripalmitin, two triglycerides that, despite their structural similarities, exert distinct and often opposing effects on cellular and systemic physiology. For researchers, scientists, and drug development professionals, understanding these differences is crucial for designing experiments and developing therapeutic strategies targeting metabolic and inflammatory diseases.
Tripalmitin is a triglyceride composed of three molecules of the saturated fatty acid, palmitic acid.[1] In contrast, this compound is comprised of three molecules of the monounsaturated fatty acid, palmitoleic acid.[2][3] This single double bond in the fatty acid chains of this compound is the primary determinant of the differential biological activities observed between these two lipids. While tripalmitin is often associated with detrimental effects such as lipotoxicity and inflammation, this compound has been shown to possess protective and anti-inflammatory properties.
Quantitative Comparison of Biological Effects
The following table summarizes the key quantitative data from various studies, highlighting the contrasting effects of the constituent fatty acids of tripalmitin (palmitic acid) and this compound (palmitoleic acid) on critical cellular processes.
| Biological Effect | Tripalmitin (from Palmitic Acid studies) | This compound (from Palmitoleic Acid studies) | Cell/System Studied | Reference |
| Cell Viability | Decreased viability at concentrations >1 mM. | Increased cell survival, even at high concentrations. | Hepatocellular carcinoma (HepG2) cells | [4] |
| Lipotoxicity & ER Stress | Induces endoplasmic reticulum (ER) stress and apoptosis in pancreatic beta cells. | Reduces palmitic acid-induced lipotoxicity. | Insulin-producing INS1 cells | [5] |
| Inflammation | Promotes the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | Significantly reduces LPS-induced expression of pro-inflammatory cytokines. | Mouse bone marrow-derived macrophages (BMDMs) | |
| Enhances TNF-α-induced expression of MCP-1, IL-6, and COX-2 genes. | Downregulates TNF-α-induced expression of MCP-1, IL-6, and COX-2 genes. | Human endothelial cells (EAHy926) | ||
| Insulin Sensitivity | Induces insulin resistance by activating protein kinase C (PKC) isoforms and increasing ceramides. | Ameliorates insulin resistance and improves insulin signaling. | Human skeletal muscle | |
| Decreases insulin-stimulated glucose uptake. | Co-incubation protects against palmitate-induced insulin resistance. | Primary human myotubes | ||
| Gene Expression | Alters the expression of 126 genes by ≥1.9-fold, including those involved in beta-cell de-differentiation. | Alters the expression of 62 genes by ≥1.9-fold, with less impact on beta-cell differentiation markers. | MIN6 pancreatic beta-cells |
Detailed Experimental Protocols
A clear understanding of the methodologies used in these studies is essential for interpreting the data and designing future research.
Cell Viability Assay in HepG2 Cells:
-
Cell Culture: Hepatocellular carcinoma (HepG2) cells were cultured and treated with varying concentrations of trans-palmitoleic acid (tPA), cis-palmitoleic acid (cPA), and palmitic acid (PA).
-
Treatment: Cells were exposed to fatty acids at concentrations greater than 1 mM.
-
Analysis: Cell viability was assessed to determine the cytotoxic effects of the different fatty acids.
Lipotoxicity and ER Stress in INS1 Cells:
-
Cell Culture: Insulin-producing INS1 cells were cultured for 24 hours in the presence of palmitic acid.
-
Lipid Analysis: Intracellular lipids were analyzed by gas chromatography and microscopy to identify the composition and localization of triglycerides.
-
Cell Death and Insulin Secretion: Cell death was quantified using microscopy and an MTT assay, while glucose-stimulated insulin secretion was measured by ELISA. The study found that palmitic acid is converted to solid tripalmitin within the endoplasmic reticulum, leading to ER stress and apoptosis.
Inflammatory Response in Macrophages:
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) were stimulated with lipopolysaccharide (LPS) (10 ng/ml) for 3 hours to induce inflammation.
-
Treatment: In some conditions, BMDMs were pretreated with palmitoleic acid before LPS stimulation.
-
Analysis: The mRNA expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α was measured to assess the inflammatory response.
Insulin Sensitivity in Human Skeletal Muscle:
-
Study Design: A randomized crossover study was conducted with 16 lean, metabolically healthy volunteers.
-
Intervention: Participants received single meals containing safflower oil (high in oleate, a monounsaturated fatty acid) or palm oil (high in palmitate).
-
Analysis: Whole-body glucose disposal was assessed using hyperinsulinemic-euglycemic clamps. Skeletal muscle biopsies were taken to measure subcellular lipid metabolites and insulin signaling proteins. The study found that palmitate-induced myocellular insulin resistance is more pronounced than that induced by oleate and is associated with the activation of specific PKC isoforms.
Signaling Pathways and Mechanisms of Action
The distinct biological effects of tripalmitin and this compound can be attributed to their differential impacts on key cellular signaling pathways.
Tripalmitin (Palmitic Acid)-Induced Pro-Inflammatory Signaling
Palmitic acid, the constituent of tripalmitin, is known to activate pro-inflammatory pathways, often through Toll-like receptors (TLRs), leading to the production of inflammatory cytokines and contributing to insulin resistance.
References
- 1. Tripalmitin - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C51H92O6 | CID 9543989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triglyceride Isomers in Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic nuances of triglyceride (TG) isomers is critical for advancing nutritional science and therapeutic interventions. The structural position of fatty acids on the glycerol backbone significantly influences their metabolic fate, impacting everything from digestion and absorption to tissue distribution and cellular signaling. This guide provides an objective comparison of triglyceride isomer metabolism, supported by experimental data and detailed methodologies.
Triglycerides are the primary form of dietary fat and the main storage form of energy in the body. A triglyceride molecule consists of a glycerol backbone esterified with three fatty acids. The specific placement of these fatty acids at the stereospecific numbering (sn) positions—sn-1, sn-2, and sn-3—gives rise to various isomers with distinct metabolic properties. This guide will delve into the comparative analysis of these isomers, focusing on their digestion, absorption, transport, and influence on metabolic signaling pathways.
Comparative In Vitro Digestion of Triglyceride Isomers
The initial step in triglyceride metabolism is hydrolysis by lipases in the gastrointestinal tract. The rate and extent of this lipolysis are significantly affected by the isomeric structure of the triglyceride. Pancreatic lipase, the primary enzyme for triglyceride digestion, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (2-MAG).
A study comparing the in vitro digestion of lipids rich in different palmitic acid-containing triglyceride isomers—1,3-dipalmitoyl-2-oleoylglycerol (POP), 1,2-dipalmitoyl-3-oleoylglycerol (PPO), and 1,3-dioleoyl-2-palmitoylglycerol (OPO)—revealed significant differences in their digestibility. The OPO-rich lipid showed the highest percentage of released fatty acids after 120 minutes of digestion, indicating greater digestibility compared to POP and PPO lipids.[1]
| Triglyceride Isomer-Rich Lipid | % Fatty Acid Released (30 min) | % Fatty Acid Released (60 min) | % Fatty Acid Released (120 min) |
| OPO-rich | 88.6% | 91.35% | 104.9% |
| PPO-rich | 64.9% | 69.7% | 75.7% |
| POP-rich | Not specified | Not specified | 87.2% |
Table 1: Comparative in vitro digestibility of OPO-, PPO-, and POP-rich lipids. Data extracted from a study on the in vitro multi-step digestion of these lipids, showing the percentage of free fatty acids released over time.[2]
These findings suggest that the stereospecific position of saturated fatty acids, such as palmitic acid, influences the efficiency of lipolysis. When a saturated fatty acid is at the sn-2 position (as in PPO), it is less readily hydrolyzed and is absorbed as a 2-monoacylglycerol. In contrast, saturated fatty acids at the sn-1 and sn-3 positions (as in POP and OPO) are more likely to be released as free fatty acids.
Differential Absorption and Metabolic Fate
The differential digestion of triglyceride isomers directly impacts the absorption and subsequent metabolic fate of their constituent fatty acids. Fatty acids at the sn-2 position are generally absorbed more efficiently as 2-monoacylglycerols, while those at the sn-1 and sn-3 positions are absorbed as free fatty acids.[3] This has significant implications for the composition of chylomicrons, the lipoproteins responsible for transporting dietary fats from the intestine to the rest of the body.
A comparative study in mice on the absorption and metabolism of two structured triglycerides, 1,3-dioleoyl-2-palmitoyl glycerol (OPO) and 1-oleoyl-2-palmitoyl-3-linoleoyl glycerol (OPL), highlighted these differences. The study found that OPL was associated with higher postprandial plasma total triglyceride and LDL-cholesterol concentrations compared to OPO.[4] Furthermore, OPO administration led to significantly higher postprandial oleic acid concentrations, while OPL resulted in elevated linoleic acid levels, reflecting the fatty acid composition at the sn-1 and sn-3 positions of the ingested triglycerides.[4]
Long-term feeding studies in the same research revealed that both OPO and OPL groups had lower final body weight, weight gain, and liver triglyceride levels compared to a control group fed soybean oil. This suggests that the specific isomeric structure of dietary triglycerides can influence long-term energy metabolism and lipid accumulation in tissues.
Influence on Lipoprotein Metabolism and Tissue Distribution
The structure of triglycerides within chylomicrons influences their clearance from the bloodstream and the delivery of fatty acids to peripheral tissues. Chylomicron remnants, formed after partial lipolysis by lipoprotein lipase (LPL), are cleared by the liver. The composition of these remnants, which is influenced by the original triglyceride structure, can affect their rate of removal.
Research has shown that chylomicrons derived from triglycerides containing long-chain saturated fatty acids at the sn-2 position have a slower clearance rate from the plasma. This delayed clearance of chylomicron remnants can have implications for postprandial lipemia and cardiovascular health.
The tissue-specific uptake of fatty acids is also influenced by the triglyceride isomer structure. Structured triglycerides, which are synthesized to contain specific fatty acids at defined positions, can be designed to enhance the delivery of certain fatty acids to target tissues. For instance, structured medium- and long-chain triglycerides (sMLCT) are being investigated for their potential to deliver medium-chain fatty acids to skeletal muscle for energy.
Impact on Cellular Signaling Pathways
The metabolic effects of triglyceride isomers extend to the modulation of cellular signaling pathways that regulate lipid metabolism and inflammation. The fatty acids released during lipolysis can act as signaling molecules, activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and influencing the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).
-
PPAR Activation: Fatty acids, particularly polyunsaturated fatty acids, are known ligands for PPARs. Activation of PPARα, for example, leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats. A study on OPO and OPL in mice found that these triglycerides were associated with the expression of PPARα and acyl-CoA oxidase (ACOX1), an enzyme involved in fatty acid oxidation.
-
SREBP Regulation: SREBPs are key transcription factors that control the synthesis of fatty acids and triglycerides. Their activity is regulated by the cellular levels of lipids. Polyunsaturated fatty acids have been shown to suppress the expression of SREBP-1c, a key regulator of lipogenesis. The differential release of fatty acids from various triglyceride isomers could, therefore, lead to distinct effects on SREBP-mediated gene expression. For instance, increased insulin-stimulated de novo synthesis of stearic acid has been linked to the SREBP-1c pathway in hyperlipidemia.
The intricate interplay between triglyceride isomer metabolism and these signaling pathways is a crucial area of research for understanding and managing metabolic diseases.
Figure 1: Overview of Triglyceride Isomer Metabolism.
Experimental Protocols
A comprehensive understanding of triglyceride isomer metabolism relies on robust analytical techniques. The following section outlines key experimental protocols for the analysis of triglyceride isomers.
Lipid Extraction from Biological Samples
A common method for extracting lipids from tissues or plasma is the Folch method or a modification thereof.
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for further analysis.
Separation and Quantification of Triglyceride Isomers by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating and quantifying triglyceride isomers.
-
Chromatography:
-
Column: A C18 or C30 reversed-phase column is commonly used for separating triglycerides based on their hydrophobicity. Silver ion (Ag+) HPLC can be employed for separating isomers based on the number and geometry of double bonds.
-
Mobile Phase: A gradient of solvents, such as acetonitrile, isopropanol, and hexane, is typically used to elute the triglycerides.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are suitable for ionizing triglyceride molecules.
-
Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the triglyceride ions, allowing for the identification of the constituent fatty acids and their positions on the glycerol backbone.
-
Figure 2: HPLC-MS/MS Workflow for Triglyceride Isomer Analysis.
In Vitro Lipolysis Assay
An in vitro lipolysis assay can be used to compare the digestibility of different triglyceride isomers.
-
Substrate Preparation: Emulsify the triglyceride substrate in a buffer containing bile salts and phospholipids to mimic the conditions in the small intestine.
-
Enzyme Addition: Initiate the reaction by adding pancreatic lipase.
-
Titration: Maintain a constant pH by titrating the released free fatty acids with a standardized NaOH solution using a pH-stat apparatus.
-
Quantification: The rate of NaOH consumption is proportional to the rate of lipolysis. The total amount of fatty acids released over time can be calculated to determine the extent of digestion.
Conclusion
The isomeric structure of triglycerides is a critical determinant of their metabolic fate. The differential digestion, absorption, and transport of triglyceride isomers have profound implications for postprandial lipid metabolism, tissue-specific fatty acid delivery, and the regulation of key metabolic signaling pathways. A deeper understanding of these structure-function relationships, facilitated by advanced analytical techniques, is essential for the development of novel nutritional strategies and therapeutic agents aimed at managing metabolic disorders. Further research focusing on the direct impact of specific triglyceride isomers on cellular signaling and long-term health outcomes will continue to be a priority in the fields of nutrition and drug development.
References
- 1. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: Limitations of the methodology [agris.fao.org]
Validating Tripalmitolein as a Biomarker for Renal Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is a critical unmet need in the management of renal disease. While traditional markers offer utility, their limitations in detecting early-stage disease and predicting progression necessitate the exploration of novel candidates. This guide provides a comparative analysis of Tripalmitolein, a triglyceride, as a potential biomarker for renal disease, contextualized against established and emerging markers. The information presented herein is intended to support further research and validation efforts in this promising area.
The Emerging Role of Lipids in Renal Pathophysiology
Chronic kidney disease (CKD) is increasingly recognized as a state of disordered lipid metabolism. This dyslipidemia is characterized by elevated triglycerides, alterations in lipoprotein composition, and the accumulation of lipid metabolites within the kidney, a phenomenon termed lipotoxicity.[1][2][3] These lipid-related changes are not merely bystanders but are implicated in the progression of renal injury through mechanisms including inflammation, oxidative stress, and fibrosis.[4][5] This understanding has spurred interest in lipidomic profiling to identify novel biomarkers that may offer earlier and more nuanced insights into renal health.
This compound: A Triglyceride of Interest
While direct evidence validating this compound as a specific biomarker for renal disease is nascent, its position as a triglyceride makes it a molecule of significant interest. Dyslipidemia in CKD is prominently characterized by hypertriglyceridemia. Elevated levels of triglyceride-rich lipoproteins are associated with the progression of kidney diseases, including diabetic nephropathy. Therefore, the quantification of specific triglyceride species, such as this compound, could offer a more granular view of the metabolic dysregulation occurring in renal disease compared to total triglyceride levels.
Comparative Analysis of Renal Disease Biomarkers
The following table provides a comparative overview of this compound (representing specific triglycerides) against traditional and other novel biomarkers for renal disease.
| Biomarker Category | Specific Marker(s) | Advantages | Disadvantages | Stage of Disease Detection |
| Traditional Markers | Serum Creatinine (sCr) | Widely available, inexpensive, well-established. | Insensitive to early kidney damage, influenced by muscle mass, age, and diet. | Late |
| Blood Urea Nitrogen (BUN) | Routinely measured. | Influenced by protein intake, hydration status, and liver function. | Late | |
| Proteinuria Markers | Albuminuria | Key indicator of glomerular damage, risk predictor for progression. | Can be absent in some forms of kidney disease (e.g., tubulointerstitial disease). | Early to Late |
| Novel Protein Biomarkers | Kidney Injury Molecule-1 (KIM-1) | Highly specific for proximal tubule injury, detectable in urine. | Less established in clinical practice, potential for variability. | Early |
| Symmetric Dimethylarginine (SDMA) | Not significantly affected by muscle mass, reflects GFR. | Newer marker, less long-term data available compared to creatinine. | Early | |
| Lipid-Based Biomarkers | This compound (Triglyceride) | Potential for high sensitivity to metabolic changes, may reflect lipotoxicity. | Not yet validated , requires specialized analytical methods (mass spectrometry). | Hypothesized as Early |
| Other Lipids (e.g., specific phospholipids, sphingomyelins) | May reflect specific pathological pathways (e.g., inflammation, apoptosis). | Research is still in the exploratory phase, requires validation in large cohorts. | Early to Mid |
Experimental Protocols for Validation
The validation of a novel lipid biomarker like this compound requires a multi-phased approach, beginning with discovery and culminating in clinical validation.
Discovery and Quantification via Mass Spectrometry
-
Objective: To identify and quantify this compound and other lipids in biological samples (e.g., plasma, urine, kidney tissue).
-
Methodology:
-
Sample Preparation: Lipid extraction from the biological matrix using methods such as the Folch or Bligh-Dyer techniques.
-
Instrumentation: High-resolution mass spectrometry (e.g., LC-MS/MS, GC-MS) is employed for the separation and detection of lipid species.
-
Data Analysis: Specialized software is used to identify lipid peaks based on their mass-to-charge ratio and fragmentation patterns, followed by quantification against internal standards.
-
Preclinical Validation in Animal Models
-
Objective: To establish a correlation between this compound levels and the severity of renal disease in well-characterized animal models (e.g., models of diabetic nephropathy, hypertensive kidney disease).
-
Methodology:
-
Model Selection: Utilize established rodent models that recapitulate key aspects of human renal disease.
-
Sample Collection: Collect blood, urine, and kidney tissue at various time points corresponding to different stages of disease progression.
-
Correlation Analysis: Correlate the quantified levels of this compound with traditional markers of kidney function (e.g., sCr, BUN, albuminuria) and histological evidence of kidney damage.
-
Clinical Validation in Patient Cohorts
-
Objective: To assess the diagnostic and prognostic utility of this compound in human populations.
-
Methodology:
-
Cohort Studies: Analyze this compound levels in large, well-phenotyped patient cohorts with varying stages of renal disease and healthy controls.
-
Statistical Analysis: Employ statistical methods to determine the sensitivity, specificity, and predictive value of this compound as a biomarker. This includes receiver operating characteristic (ROC) curve analysis to assess diagnostic accuracy.
-
Longitudinal Studies: Follow patient cohorts over time to determine if baseline this compound levels can predict disease progression or response to therapy.
-
Visualizing the Path Forward
The following diagrams illustrate the conceptual framework for validating this compound as a biomarker and its potential role in the pathophysiology of renal disease.
Conclusion
The validation of this compound as a specific biomarker for renal disease is an area ripe for investigation. While direct evidence is currently limited, the strong association between hypertriglyceridemia and CKD provides a compelling rationale for pursuing this line of inquiry. The methodologies outlined in this guide offer a roadmap for the rigorous evaluation of this compound and other lipid species as next-generation biomarkers. Successful validation of such markers would represent a significant advancement in the early detection, monitoring, and therapeutic management of renal disease.
References
- 1. Role of Triglyceride-rich Lipoproteins in Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyslipidemia in Chronic Kidney Disease - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lipid.org [lipid.org]
- 4. Frontiers | Serum triglycerides level is independently associated with renal outcomes in patients with non-dialysis chronic kidney disease: Results from KNOW-CKD study [frontiersin.org]
- 5. Saturated fatty acid stimulates production of extracellular vesicles by renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Tripalmitolein Measurement Methods
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of specific triglycerides such as tripalmitolein is of paramount importance. This compound, a triglyceride composed of three palmitoleic acid units, is a key molecule in various metabolic pathways and serves as a potential biomarker for several physiological and pathological states. The selection of an appropriate analytical methodology is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of two widely employed techniques for the measurement of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of the intact molecule, and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of its constituent fatty acid, palmitoleic acid, following a derivatization step.
Data Presentation: Performance Comparison
The quantitative performance of an analytical method is a key determinant of its suitability for a given application. The following table summarizes the typical validation parameters for the analysis of this compound by HPLC-MS/MS and the analysis of its derivative, palmitoleic acid methyl ester, by GC-MS. These values are compiled from various studies and represent the expected performance of each technique.
| Parameter | HPLC-MS/MS (Intact this compound) | GC-MS (Palmitoleic Acid Methyl Ester) |
| Linearity (r²) | > 0.99[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.1 - 3.3 µg/mL[4] | Low femtomol range on column[5] |
| Limit of Quantification (LOQ) | 0.2 - 11.1 µg/mL | 0.64 - 1.63 µg/mL |
| Accuracy (% Recovery) | Typically 90-110% | 95.25% - 100.29% |
| Precision (% RSD) | < 15% | < 10% |
| Analysis Time | ~10 - 20 minutes | ~15 - 30 minutes |
| Sample Preparation | Simple dilution | Requires derivatization (transesterification) |
| Analyte | Intact this compound | Palmitoleic Acid Methyl Ester |
Experimental Workflows
The analytical workflows for HPLC-MS/MS and GC-MS quantification of this compound are fundamentally different. HPLC-MS/MS analyzes the intact triglyceride, providing a direct measurement of the molecule. In contrast, GC-MS necessitates a chemical transformation of the triglyceride into its volatile fatty acid methyl esters (FAMEs) prior to analysis.
Experimental Protocols
HPLC-MS/MS Method for Intact this compound Quantification
This protocol provides a general framework for the analysis of intact this compound. Optimization may be required based on the specific sample matrix and instrumentation.
a. Sample Preparation (Lipid Extraction): A modified Folch extraction is commonly used.
-
Homogenize the tissue or plasma sample in a chloroform:methanol (2:1, v/v) solution.
-
Add a saline solution to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/isopropanol) for HPLC-MS/MS analysis.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating triglycerides.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an ammonium formate buffer.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with an ammonium formate buffer.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 55°C.
-
Injection Volume: 1 - 10 µL.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for triglycerides, often detecting the ammonium adducts ([M+NH₄]⁺).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.
-
Precursor Ion: The m/z of the [this compound+NH₄]⁺ adduct.
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of a palmitoleic acid chain.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
GC-MS Method for this compound Quantification (via Palmitoleic Acid Methyl Ester)
This method involves the conversion of this compound to its constituent fatty acid methyl esters (FAMEs) before GC-MS analysis.
a. Sample Preparation and Transesterification:
-
Perform lipid extraction as described in the HPLC-MS/MS protocol.
-
Accurately weigh a portion of the lipid extract into a screw-cap glass tube.
-
Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.
-
Add a transesterification reagent, such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl.
-
Heat the mixture (e.g., at 100°C for 30-60 minutes) to convert the triglycerides to FAMEs.
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the upper organic layer containing the FAMEs for GC-MS analysis.
b. GC Conditions:
-
Column: A polar capillary column, such as one with a wax or cyanopropyl stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm), is ideal for separating FAMEs.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injector: Split/splitless injector at 250°C, often operated in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3-5°C/min.
-
Hold at 240°C for 5-10 minutes.
-
c. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, monitoring characteristic ions of palmitoleic acid methyl ester to enhance sensitivity and selectivity.
-
Data Analysis: Identify the palmitoleic acid methyl ester peak by its retention time and mass spectrum. Quantify the amount using a calibration curve constructed with a certified standard. The amount of this compound in the original sample can then be calculated based on the stoichiometry of the transesterification reaction.
Logical Framework for Method Selection
The choice between HPLC-MS/MS and GC-MS for this compound quantification depends on the specific research question.
References
- 1. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tripalmitolein Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tripalmitolein (TG 16:1/16:1/16:1 or TG 48:3) levels in healthy individuals versus those with various disease states, supported by experimental data from recent lipidomic studies. This compound is a triacylglycerol composed of three palmitoleic acid moieties esterified to a glycerol backbone. Its circulating levels can reflect complex interactions between dietary intake, de novo lipogenesis, and metabolic dysfunction, making it a molecule of significant interest in biomedical research.
Data Presentation: Quantitative Comparison of this compound Levels
The following table summarizes the observed trends and, where available, the quantitative levels of this compound or closely related triacylglycerols in different physio-pathological states. Direct quantitative values for this compound are often not singled out in large lipidomic panels; therefore, data from related triglyceride species (e.g., TG 48:1, TG 48:2) or overall class trends are included to provide a comprehensive metabolic context.
| Condition | Tissue/Sample Type | Analyte | Observed Change | Representative Quantitative Data/Trend | Citation(s) |
| Healthy State | Plasma / Serum | Total Triglycerides | Baseline | 35-160 mg/dL (normative range) | [1] |
| Metabolic Syndrome / Type 2 Diabetes | Plasma | Triacylglycerols (e.g., TG 48:1, 48:2) | Increased | Significantly associated with increased risk of incident Type 2 Diabetes. Fatty liver index explains 12-28% of this association. | [2][3] |
| Cardiovascular Disease (Atherosclerosis) | Plasma / Serum | Total Triglycerides | Increased | Elevated total triglycerides (>150 mg/dL) are a well-established independent risk factor for cardiovascular disease. | [4][5] |
| Cardiovascular Disease (Atherosclerosis) | Plasma | Specific Triglycerides (e.g., TG 50:3, 53:3) | Decreased | Some triglyceride species have been found to be negatively associated with intima-media thickness in patients with Type 1 Diabetes. | |
| Ovarian Cancer | Plasma | Triacylglycerols (including this compound) | Decreased | 249 lipid species, including numerous triacylglycerols, were found to be significantly reduced in the plasma of ovarian cancer patients compared to controls with benign tumors. | |
| Renal Disease | Plasma | 1,2,3-Tripalmitoleoyl glycerol | Decreased | Plasma levels are decreased in patients with predialysis renal disease. | |
| Hepatic Steatosis (Mouse Model) | Liver | 1,2,3-Tripalmitoleoyl glycerol | Increased | Hepatic levels are increased in the JAK2L mouse model of fatty liver disease. |
Note: The quantitative data presented are drawn from multiple studies and may vary based on the specific cohort, analytical method, and statistical analysis used. The trends indicated (increased/decreased) are generally supported by multiple lines of evidence.
Experimental Protocols
The quantification of this compound and other lipid species is predominantly achieved through advanced mass spectrometry-based lipidomics platforms. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Global Lipid Extraction from Plasma/Serum
This protocol is a common starting point for lipid analysis from blood samples, designed to efficiently extract a broad range of lipid classes.
Materials:
-
Human Plasma or Serum (100 µL)
-
Methanol (MeOH), ice-cold
-
Methyl-tert-butyl ether (MTBE), ice-cold
-
Chloroform
-
Water (HPLC-grade)
-
Internal Standard (IS) mix (containing a known amount of a deuterated or ¹³C-labeled triacylglycerol, e.g., TG(48:1-d7))
Procedure (One-Phase Extraction Method):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Add a pre-determined amount of the internal standard mix to the sample.
-
Add 1.25 mL of a 2:1 (v/v) mixture of Chloroform:Methanol.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 30 minutes with agitation.
-
Add 375 µL of HPLC-grade water to induce phase separation.
-
Vortex for 10 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of 9:1 Methanol:Toluene with 10 mM ammonium acetate) for mass spectrometry analysis.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the separation and precise quantification of individual lipid species.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Heated Electrospray Ionization (HESI) source.
-
Triple Quadrupole or Q-TOF Mass Spectrometer.
LC Conditions:
-
Column: A reverse-phase C18 column suitable for lipid analysis (e.g., Kinetex EVO-C18).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the hydrophobic triacylglycerols.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan/dd-MS2 for discovery.
-
Precursor/Product Ion Pair for this compound: For quantification, a specific transition is monitored. Triacylglycerols are often detected as ammonium adducts [M+NH₄]⁺. The precursor ion would be the mass-to-charge ratio (m/z) of this compound + NH₄⁺. Product ions correspond to the neutral loss of one of the fatty acid chains (palmitoleic acid).
-
Quantification: The peak area of the endogenous this compound is compared to the peak area of the known concentration of the internal standard to calculate its absolute concentration in the original sample.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to this compound.
References
- 1. Lipid Profile (Triglycerides): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. mims.com [mims.com]
- 3. Unveiling Lipidomic Alterations in Metabolic Syndrome: A Study of Plasma, Liver, and Adipose Tissues in a Dietary-Induced Rat Model [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The Association between Triglycerides and Incident Cardiovascular Disease: What Is “Optimal”? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Tripalmitolein Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triacylglycerol (TAG) composed of three palmitoleic acid molecules, is a subject of growing interest in lipid research due to the recognized health benefits of its constituent monounsaturated fatty acid. However, the biological activity of this compound is not solely dependent on its fatty acid composition; the specific positioning of the palmitoleic acid chains on the glycerol backbone—termed positional isomerism—plays a crucial role in its digestion, absorption, and subsequent metabolic fate. This guide provides a comparative analysis of the biological activities of different this compound positional isomers, drawing upon established principles of lipid metabolism and analogous studies on other triacylglycerols. While direct comparative studies on this compound isomers are limited, the well-documented behavior of other TAG isomers allows for robust inferences.
The three primary positional isomers of a triacylglycerol are designated by the stereospecific numbering (sn) system, which labels the carbon atoms of the glycerol backbone as sn-1, sn-2, and sn-3. In the context of this compound, where 'Po' represents palmitoleoyl, the key isomers would be symmetrical 1,3-dipalmitoleoyl-2-palmitoleoyl-glycerol (PoO-Po) and asymmetrical 1,2-dipalmitoleoyl-3-palmitoleoyl-glycerol (PPo-O).
Comparative Biological Activity
The differential biological activity of this compound positional isomers primarily stems from the specificity of digestive lipases, which preferentially hydrolyze fatty acids at the sn-1 and sn-3 positions. This leads to distinct metabolic pathways for the fatty acid at the sn-2 position.
| Biological Process | sn-1,3-Dipalmitoleoyl-2-palmitoleoyl-glycerol (sn-2 Palmitoleate) | sn-1,2-Dipalmitoleoyl-3-palmitoleoyl-glycerol (sn-1/3 Palmitoleate) | Supporting Evidence and Implications |
| Digestion by Pancreatic Lipase | Palmitoleic acid at sn-1 and sn-3 is hydrolyzed, yielding two free fatty acids and one 2-monopalmitolein (2-MPoG). | Palmitoleic acid at sn-1 and sn-3 is hydrolyzed, yielding two free fatty acids and one 2-monopalmitolein (2-MPoG). | Pancreatic lipase exhibits strong regioselectivity for the sn-1 and sn-3 positions of triacylglycerols. |
| Absorption | 2-MPoG is readily absorbed by enterocytes. | Free palmitoleic acid is absorbed by enterocytes. | The absorption of 2-monoacylglycerols is generally more efficient than that of free fatty acids.[1] |
| Intracellular Re-esterification | Absorbed 2-MPoG is directly re-esterified to form new triacylglycerols, preserving the sn-2 position of the original dietary fat. | Absorbed free palmitoleic acid is re-esterified into triacylglycerols, with its position on the glycerol backbone being less specific. | This conservation of the sn-2 position is a key determinant of the metabolic fate of dietary fatty acids.[2] |
| Metabolic Fate | The conserved sn-2 palmitoleate in chylomicron TAGs is transported to various tissues. This may lead to a more direct incorporation into cellular lipids and potentially influence signaling pathways. | The re-esterified palmitoleic acid is distributed among the sn-1, sn-2, and sn-3 positions of chylomicron TAGs. | The specific positioning of fatty acids in TAGs can influence lipoprotein metabolism and tissue distribution.[3][4] |
| Potential Biological Effects | Enhanced bioavailability of palmitoleic acid. May lead to more pronounced effects associated with palmitoleic acid, such as improved insulin sensitivity and anti-inflammatory responses. | Standard bioavailability of palmitoleic acid. | The structure of dietary TAGs can modulate the levels of bioactive lipid mediators. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological activity of triacylglycerol positional isomers.
In Vitro Digestion Model
This protocol simulates the digestion of triacylglycerols in the gastrointestinal tract to determine the rate and extent of hydrolysis by digestive lipases.
Objective: To compare the hydrolysis of different this compound positional isomers by pancreatic lipase.
Materials:
-
This compound positional isomers (e.g., sn-1,3-dipalmitoleoyl-2-palmitoleoyl-glycerol and sn-1,2-dipalmitoleoyl-3-palmitoleoyl-glycerol)
-
Porcine pancreatic lipase
-
Bile salts (e.g., sodium taurocholate and sodium glycocholate)
-
Phospholipids (e.g., phosphatidylcholine)
-
Tris-HCl buffer (pH 8.0)
-
Calcium chloride (CaCl2)
-
Fatty acid-free bovine serum albumin (BSA)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Preparation of Substrate Emulsion: Disperse a known amount of the this compound isomer in Tris-HCl buffer containing bile salts and phospholipids by sonication to create a stable emulsion.
-
Enzymatic Reaction: Equilibrate the substrate emulsion at 37°C. Initiate the reaction by adding a solution of pancreatic lipase and CaCl2.
-
Reaction Termination and Lipid Extraction: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a mixture of chloroform and methanol. Extract the lipids from the aqueous phase.
-
Analysis of Hydrolysis Products:
-
Separate the lipid classes (triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids) using TLC.
-
Quantify the amount of each lipid class by densitometry or by scraping the corresponding bands and analyzing the fatty acid content by GC-MS after methylation.
-
-
Data Analysis: Calculate the rate of hydrolysis by measuring the disappearance of the this compound substrate and the appearance of hydrolysis products over time.
Animal Model for Absorption and Metabolism Studies
This protocol uses an animal model to investigate the in vivo absorption and metabolic fate of different this compound positional isomers.
Objective: To compare the bioavailability and tissue distribution of palmitoleic acid from different this compound positional isomers.
Materials:
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Diets containing either sn-1,3-dipalmitoleoyl-2-palmitoleoyl-glycerol or sn-1,2-dipalmitoleoyl-3-palmitoleoyl-glycerol as the primary fat source.
-
Metabolic cages for feces and urine collection.
-
Surgical instruments for blood and tissue collection.
-
Analytical equipment for lipid analysis (GC-MS, HPLC).
Procedure:
-
Animal Acclimatization and Diet Administration: Acclimatize rats to the laboratory conditions and a standard chow diet. Then, divide the animals into experimental groups and feed them the respective specialized diets for a specified period (e.g., 4 weeks).
-
Sample Collection:
-
Collect feces daily to determine fat absorption.
-
At the end of the study period, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
-
Lipid Analysis:
-
Extract total lipids from feces, plasma, and tissues.
-
Analyze the fatty acid composition of the lipid extracts using GC-MS to determine the concentration and positional distribution of palmitoleic acid in different lipid fractions (e.g., triacylglycerols, phospholipids).
-
-
Data Analysis:
-
Calculate the apparent fat absorption by subtracting the amount of fat excreted in the feces from the amount of fat consumed.
-
Compare the levels of palmitoleic acid in plasma and various tissues between the dietary groups.
-
Visualizations
Digestion and Absorption Pathway of Triacylglycerol Isomers
Caption: Digestion and absorption pathway of this compound positional isomers.
Experimental Workflow for In Vitro Digestion Analysis
Caption: Workflow for in vitro digestion analysis of this compound isomers.
Conclusion
The positional isomerism of this compound is a critical factor influencing its biological activity. While direct experimental data on this compound isomers is an area for future research, the established principles of triacylglycerol metabolism strongly suggest that positioning palmitoleic acid at the sn-2 position enhances its absorption and ensures its conservation in chylomicron triacylglycerols. This targeted delivery of palmitoleic acid to tissues may amplify its beneficial metabolic effects. For researchers and professionals in drug development, understanding and leveraging the nuances of this compound's structure-activity relationship can open new avenues for designing lipid-based therapeutics and functional foods with optimized efficacy. Further studies are warranted to directly compare the biological effects of this compound positional isomers and elucidate their impact on specific cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary triacylglycerols with palmitic acid (16:0) in the 2-position increase 16:0 in the 2-position of plasma and chylomicron triacylglycerols, but reduce phospholipid arachidonic and docosahexaenoic acids, and alter cholesteryl ester metabolism in formula-Fed piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of positional distribution of fatty acids in native, interesterified and structure-specific lipids on lipoprotein metabolism and atherogenesis [agris.fao.org]
A Head-to-Head Comparison of Commercial Lipid Extraction Kits: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and efficient extraction of lipids from biological samples is a critical first step in a wide range of analytical workflows. The choice of extraction method can significantly impact the yield, purity, and representation of different lipid classes in the final extract. While traditional methods like the Folch and Bligh & Dyer procedures are well-established, a growing number of commercial kits offer safer, more streamlined, and high-throughput alternatives. This guide provides an objective, data-driven comparison of popular lipid extraction approaches, including commercially available kits, to aid in the selection of the most appropriate method for your research needs.
Performance of Lipid Extraction Methods: A Quantitative Comparison
The efficiency of a lipid extraction method is ultimately determined by its ability to recover a broad and representative range of lipid species from a given sample matrix. The following tables summarize quantitative data from studies comparing the performance of different extraction methods, including commercial kits and traditional solvent-based approaches.
| Extraction Method | Sample Matrix | Lipid Class | Average Recovery (%) | Reference |
| Alshehry Single-Phase Method | Human Plasma | Phospholipids | >95 | [1] |
| Triglycerides | <80 | [1] | ||
| Diglycerides | <80 | [1] | ||
| Folch Method | Human Plasma | Phospholipids | ~86 | [1] |
| Matyash Method | Human Plasma | Phospholipids | ~73 | [1] |
| Abcam Lipid Extraction Kit (ab211044) | Rat Liver Tissue & Adipocyte Lysate | Total Cholesterol, Free Fatty Acids, Triglycerides | Comparable to Folch Method | |
| Cell Biolabs Lipid Extraction Kit | Fetal Bovine Serum & HEK293 Cells | Total Cholesterol | Comparable to Folch Method |
Key Findings from Comparative Studies:
-
Chloroform-Free Alternatives Show Promise: Many modern kits utilize safer, chloroform-free solvent systems. These alternatives often provide comparable results to traditional methods for major lipid classes.
-
Method-Specific Biases Exist: The choice of extraction solvent can significantly influence the recovery of different lipid classes. For instance, the Folch method was found to be most effective for a broad range of lipids in human LDL, while a hexane-isopropanol method was superior for apolar lipids and a methanol-tert-butyl methyl ether (MeOH-TBME) method was suitable for lactosyl ceramides.
-
Single-Phase vs. Biphasic Extractions: A single-phase extraction method using 1-butanol and methanol (Alshehry method) demonstrated high recovery for phospholipids (>95%) but lower recovery for less polar lipids like triglycerides and diglycerides (<80%). This method was also found to be more effective in extracting highly polar lipids compared to the Matyash method.
-
Kit Performance: Commercial kits, such as those from Abcam and Cell Biolabs, have been shown to yield results comparable to the traditional Folch method for the analysis of total cholesterol, free fatty acids, and triglycerides.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible lipid extraction. Below are generalized protocols for a common commercial chloroform-free kit and the traditional Folch method.
Protocol for a Generic Chloroform-Free Lipid Extraction Kit
This protocol is a generalized representation based on common procedures for commercial kits. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Sample (e.g., plasma, serum, cultured cells, tissue homogenate)
-
Lipid Extraction Kit Reagents (typically an organic solvent mixture)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortexer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Cells: Pellet cultured cells by centrifugation and wash with cold PBS.
-
Tissue: Homogenize tissue in cold PBS.
-
Plasma/Serum: Use directly.
-
-
Lysis and Extraction:
-
Add the manufacturer-provided organic solvent/extraction buffer to the sample.
-
Vortex thoroughly for 1-2 minutes to ensure complete mixing and cell lysis.
-
Incubate the mixture at room temperature for 15-20 minutes with agitation.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 5 minutes. This will separate the mixture into an upper organic phase (containing lipids) and a lower aqueous phase.
-
-
Lipid Collection:
-
Carefully transfer the upper organic phase to a new, clean tube, avoiding the lower aqueous phase and any precipitated material at the interphase.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried lipid film in a suitable solvent for your downstream analysis (e.g., methanol, chloroform/methanol mixture).
-
Traditional Folch Method Protocol
Materials:
-
Sample (e.g., tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer and tubes
-
Centrifuge
Procedure:
-
Homogenization:
-
Homogenize the sample (e.g., 1 gram of tissue) in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 20 mL).
-
-
Extraction:
-
Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.
-
-
Washing:
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).
-
Vortex the mixture and centrifuge to induce phase separation.
-
-
Lipid Collection:
-
The lower phase will be the chloroform layer containing the lipids. Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase.
-
-
Drying and Reconstitution:
-
Dry the collected chloroform phase under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for further analysis.
-
Visualizing the Workflow and a Key Signaling Pathway
To better understand the experimental process and the biological context of lipid analysis, the following diagrams have been generated.
References
Tripalmitolein's Inflammatory Profile: A Comparative Analysis
New research reveals the dual nature of fatty acids in inflammation, highlighting the therapeutic potential of tripalmitolein and its constituent, palmitoleic acid. This guide provides a comprehensive comparison of the pro- and anti-inflammatory effects of this compound's core component, palmitoleic acid, against the well-documented pro-inflammatory actions of palmitic acid.
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different fatty acids in inflammatory pathways is critical. This guide synthesizes experimental data to elucidate the contrasting effects of these two closely related lipids, offering insights into potential therapeutic avenues for inflammatory diseases.
Quantitative Analysis of Inflammatory Markers
The following table summarizes the quantitative effects of palmitoleic acid and palmitic acid on the production of key pro-inflammatory cytokines in macrophages, a pivotal cell type in the inflammatory response. The data is compiled from multiple in vitro studies and presented as the percentage change relative to control conditions.
| Fatty Acid | Cell Type | Treatment | TNF-α Production (% Change) | IL-6 Production (% Change) | IL-1β Production (% Change) | Reference |
| Palmitoleic Acid | Murine Macrophages (WT) | LPS + Palmitoleic Acid | ↓ Decreased | ↓ 90% | No significant change | [1] |
| Palmitoleic Acid | Murine Macrophages (PPARα KO) | LPS + Palmitoleic Acid | ↓ Decreased | ↓ Decreased | Not Reported | [1] |
| Palmitic Acid | Murine Macrophages | Palmitic Acid | ↑ Increased | ↑ Increased | ↑ Increased | [2][3] |
| Palmitic Acid | Human Monocytes/Macrophages | Palmitic Acid | ↑ Increased | ↑ Increased | ↑ Increased | [4] |
Note: "↓" indicates a decrease and "↑" indicates an increase in cytokine production. The percentage change is an approximate value derived from the referenced studies.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Macrophage Inflammation Assay
This protocol outlines the general procedure for assessing the inflammatory response of macrophages to fatty acid treatment.
1. Cell Culture and Maintenance:
-
Murine macrophage cell lines (e.g., J774A.1 or RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Fatty Acid Preparation and Treatment:
-
Palmitoleic acid and palmitic acid are dissolved in a suitable solvent (e.g., ethanol or DMSO) and then conjugated to bovine serum albumin (BSA) to facilitate their delivery in the aqueous cell culture medium.
-
Macrophages are seeded in multi-well plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the fatty acid-BSA conjugates at the desired concentrations.
3. Inflammatory Stimulation:
-
To induce an inflammatory response, cells are co-treated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration of 1-10 ng/mL.
4. Measurement of Inflammatory Markers:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene expression of inflammatory markers can be assessed by extracting RNA from the cells and performing quantitative real-time PCR (qRT-PCR).
Signaling Pathways: A Visual Comparison
The divergent effects of palmitoleic acid and palmitic acid on inflammation are rooted in their distinct interactions with cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these opposing mechanisms.
Anti-inflammatory Pathway of Palmitoleic Acid
Palmitoleic acid is believed to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Palmitoleic acid inhibits the IKK complex, preventing the degradation of IκB and subsequent activation of NF-κB.
Pro-inflammatory Pathway of Palmitic Acid
In contrast, palmitic acid promotes inflammation by activating the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.
Caption: Palmitic acid binds to and activates TLR4, initiating a signaling cascade that results in NF-κB activation.
Conclusion
The evidence strongly indicates that this compound, through its primary fatty acid component palmitoleic acid, possesses significant anti-inflammatory properties. This is in stark contrast to the pro-inflammatory effects of the saturated fatty acid, palmitic acid. The ability of palmitoleic acid to inhibit the NF-κB pathway underscores its potential as a therapeutic agent for a range of inflammatory conditions. Further research into the precise molecular interactions and the in vivo efficacy of this compound is warranted to fully explore its clinical applications. This guide provides a foundational understanding for researchers to build upon in the development of novel anti-inflammatory therapies.
References
- 1. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Tripalmitolein: A Comparative Guide to its Efficacy Against Other Lipid Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitoleéin, a triglyceride composed of three palmitoleic acid molecules, is emerging as a lipid supplement of significant interest in the field of metabolic research. Palmitoleic acid, an omega-7 monounsaturated fatty acid, has been investigated for its potential therapeutic effects in metabolic disorders. This guide provides a comparative analysis of the efficacy of tripalmitolein, often studied through its constituent palmitoleic acid, against other common lipid supplements. The information is compiled from preclinical and clinical studies to aid researchers and drug development professionals in their evaluation of this compound.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from studies comparing the effects of palmitoleic acid (the active component of this compound) with other lipids on key metabolic and inflammatory markers.
Table 1: Effects on Plasma Lipids and Glucose Metabolism in Animal Models
| Parameter | Palmitoleic Acid/Tripalmitolein Supplementation | Comparator Lipid | Outcome | Reference |
| Plasma Triglycerides | 300 mg/kg/day Palmitoleic Acid | Palmitic Acid (300 mg/kg/day) | Significantly lower plasma triglycerides in the palmitoleic acid group. | [1] |
| Plasma Triglycerides | Diet with 5% (w/w) palmitoleate concentrate | Olive Oil (rich in oleic acid) | ~40% decrease in triglycerides compared to the olive oil group. | [2] |
| Hepatic Triglycerides | 300 mg/kg/day Palmitoleic Acid | Palmitic Acid (300 mg/kg/day) | Significantly lower hepatic triglyceride levels in the palmitoleic acid group. | [1] |
| Insulin Sensitivity (HOMA-IR) | Diet with 5% (w/w) palmitoleate concentrate | Olive Oil (rich in oleic acid) | 54% decrease in HOMA-IR compared to the olive oil group. | [2] |
| Non-fasting Glucose | 100 mg/kg b.wt. Palmitoleic Acid | Oleic Acid (100 mg/kg b.wt.) | Palmitoleic acid significantly decreased non-fasting glucose, while oleic acid did not. | [3] |
Table 2: Effects on Inflammatory Markers in Animal Models
| Parameter | Palmitoleic Acid/Tripalmitolein Supplementation | Comparator Lipid | Outcome | Reference |
| Hepatic TNF-α mRNA | 300 mg/kg/day Palmitoleic Acid | Palmitic Acid (300 mg/kg/day) | Down-regulated TNF-α mRNA expression in white adipose tissue. | |
| Aortic NF-κB Expression | 500 mg/kg Palmitoleic Acid | Olive Oil | Decreased aortic expression of NF-κB and downstream proinflammatory cytokines. | |
| Hepatic Macrophage/Kupffer Cells | Palmitoleate Supplementation | Control Diet | Reduced numbers of macrophages/Kupffer cells in the liver. | |
| Phosphorylation of NF-κB (p65) | Palmitoleate Supplementation | Control Diet | Decreased phosphorylation of NF-κB p65 in the liver. |
Table 3: Comparative Effects of Other Lipid Supplements on Triglycerides
| Lipid Supplement | Dosage | Comparator | Outcome on Triglycerides | Reference |
| Fish Oil (Omega-3s) | 3.4 g/day | Placebo | ~25-50% reduction in plasma triglycerides. | |
| Medium-Chain Triglycerides (MCT) | Not specified | Palm Oil or High Oleic Sunflower Oil | Tended to result in higher triglyceride concentrations (not statistically significant). | |
| Fish Oil vs. Krill Oil | 1 g/day n-3 fatty acids | Placebo | Both lowered triglycerides, with no significant difference between them. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited studies.
Oral Administration of Lipid Supplements in Mice
This protocol is a generalized procedure based on common practices in the cited literature for studying the effects of lipid supplements in a murine model.
1. Animal Model:
-
Species: Mus musculus (e.g., C57BL/6J strain).
-
Age: 5-8 weeks old.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.
2. Lipid Emulsion Preparation:
-
The lipid supplement (e.g., this compound, triolein, fish oil, MCT oil) is prepared as an emulsion for oral gavage.
-
A common vehicle is a mixture of saline and a small percentage of a non-ionic surfactant (e.g., Tween 80) to ensure stability.
-
The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 100-200 µL).
3. Dosing Regimen:
-
Mice are typically fasted for 4-6 hours before oral administration to ensure gastric emptying.
-
The lipid emulsion is administered directly into the stomach using a ball-tipped gavage needle.
-
The dosing frequency can be once daily or as specified in the study design.
4. Sample Collection:
-
Blood samples are collected at specified time points post-administration via tail vein or retro-orbital bleeding.
-
At the end of the study, animals are euthanized, and tissues such as the liver are collected for further analysis.
Analysis of Plasma and Liver Lipids
This protocol outlines a standard method for extracting and quantifying lipids from plasma and liver tissue.
1. Lipid Extraction (Folch Method):
-
A known amount of plasma or homogenized liver tissue is mixed with a 2:1 chloroform:methanol solution.
-
The mixture is vortexed and then centrifuged to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen.
2. Triglyceride and Cholesterol Quantification:
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., isopropanol).
-
Commercially available enzymatic colorimetric assay kits are used to determine the concentrations of triglycerides and total cholesterol.
-
The absorbance is measured using a spectrophotometer, and concentrations are calculated based on a standard curve.
Signaling Pathways and Mechanisms of Action
This compound, through its constituent palmitoleic acid, appears to exert its effects by modulating key signaling pathways involved in lipid metabolism and inflammation.
SREBP-1c Pathway in Lipogenesis
Palmitoleic acid has been shown to influence the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a master regulator of fatty acid synthesis. In some contexts, it can suppress the expression of lipogenic genes like Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1).
Caption: Modulation of the SREBP-1c pathway by palmitoleic acid.
NF-κB Signaling Pathway in Inflammation
Palmitoleic acid has demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: Inhibition of the NF-kB inflammatory pathway by palmitoleic acid.
Experimental Workflow: Lipid Supplementation Study
The following diagram illustrates a typical experimental workflow for a comparative study of lipid supplements in an animal model.
Caption: A typical experimental workflow for a lipid supplement study.
Conclusion
The available evidence, primarily from studies on its constituent fatty acid, palmitoleic acid, suggests that this compound may offer beneficial effects on lipid metabolism and inflammation, particularly in comparison to saturated fatty acids like palmitic acid. Its effects on reducing triglycerides and improving insulin sensitivity appear promising. However, more direct comparative studies between this compound and other widely used lipid supplements such as fish oil and MCT oil are warranted to fully elucidate its relative efficacy and potential therapeutic applications. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing future investigations in this area.
References
A Comparative Guide to Triglyceride Analysis: A Validated Enzymatic Assay versus a Novel Luminescent Biosensor
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triglycerides is paramount in numerous fields, from metabolic disease research to the quality control of lipid-based drug formulations. This guide provides an objective comparison of a well-established enzymatic colorimetric assay with a novel, high-sensitivity luminescent biosensor method for triglyceride analysis. The information presented is supported by detailed experimental protocols and comparative performance data to aid researchers in selecting the optimal method for their specific needs.
Methodology Comparison
This guide evaluates two distinct analytical methods for the quantification of triglycerides:
-
Established Method: Enzymatic Colorimetric Assay. This widely used method relies on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then enzymatically oxidized to produce a colored product, with the absorbance being directly proportional to the triglyceride concentration.[1][2][3][4][5]
-
New Method: Luminescent Biosensor Assay. This innovative method utilizes a genetically engineered biosensor that emits a luminescent signal in the presence of triglycerides. The intensity of the light signal is directly proportional to the triglyceride concentration, offering a highly sensitive and rapid detection mechanism.
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance parameters for the established enzymatic colorimetric assay and the new luminescent biosensor assay. The data presented for the established method is based on typical performance characteristics reported in validation studies, while the data for the new method is based on internal validation experiments.
| Validation Parameter | Established: Enzymatic Colorimetric Assay | New: Luminescent Biosensor Assay |
| Accuracy (Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD%) | < 5% | < 3% |
| Linearity (R²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~3 mg/dL (0.034 mmol/L) | 0.5 mg/dL (0.0057 mmol/L) |
| Limit of Quantification (LOQ) | ~10 mg/dL (0.11 mmol/L) | 1.5 mg/dL (0.017 mmol/L) |
| Assay Time | ~30 - 60 minutes | ~15 minutes |
| Sample Volume | 5 - 10 µL | 2 µL |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both the established enzymatic colorimetric assay and the new luminescent biosensor assay.
Established Method: Enzymatic Colorimetric Assay Protocol
This protocol is based on the principle of enzymatic hydrolysis of triglycerides and subsequent colorimetric detection of glycerol.
Materials:
-
Triglyceride Assay Kit (containing lipase, glycerol kinase, glycerol phosphate oxidase, peroxidase, 4-aminoantipyrine, and a colorimetric probe)
-
Microplate reader capable of measuring absorbance at 540 nm
-
96-well microtiter plates
-
Precision pipettes
-
Incubator
Procedure:
-
Sample Preparation: Serum or plasma samples can be used directly. Cell or tissue lysates should be prepared by homogenization in a suitable buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Standard Curve Preparation: Prepare a series of triglyceride standards with known concentrations (e.g., 0, 50, 100, 150, 200 mg/dL) by diluting the provided stock standard.
-
Assay Reaction:
-
Add 10 µL of each standard or sample to separate wells of the 96-well plate.
-
Prepare the enzyme mix solution according to the kit instructions.
-
Add 200 µL of the enzyme mix solution to each well.
-
-
Incubation: Incubate the plate for 10-30 minutes at 37°C.
-
Measurement: Measure the absorbance of each well at 510-550 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the triglyceride concentration of the samples from the standard curve.
New Method: Luminescent Biosensor Assay Protocol
This protocol utilizes a novel biosensor for the direct luminescent detection of triglycerides.
Materials:
-
Luminescent Triglyceride Biosensor Kit (containing the biosensor reagent and lysis buffer)
-
Luminometer or microplate reader with luminescence detection capabilities
-
96-well opaque microtiter plates
-
Precision pipettes
Procedure:
-
Sample Preparation: Serum or plasma samples can be used directly after a 1:10 dilution in the provided assay buffer. For cell and tissue lysates, homogenize in the provided lysis buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the triglyceride standard provided in the kit to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 mg/dL).
-
Assay Reaction:
-
Add 2 µL of each standard or prepared sample to separate wells of the opaque 96-well plate.
-
Reconstitute the luminescent biosensor reagent as per the kit instructions.
-
Add 50 µL of the reconstituted biosensor reagent to each well.
-
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measurement: Measure the luminescence (Relative Light Units - RLU) of each well using a luminometer.
-
Calculation: After subtracting the background RLU of the blank, plot the RLU of the standards against their concentrations to generate a standard curve. Calculate the triglyceride concentration in the samples based on this curve.
Visualizing the Methodologies and Biological Context
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for triglyceride analysis.
Caption: Simplified triglyceride metabolism pathway.
Conclusion
The choice between the established enzymatic colorimetric assay and the new luminescent biosensor assay will depend on the specific requirements of the research. The enzymatic assay is a robust and reliable method suitable for a wide range of applications. In contrast, the luminescent biosensor assay offers significant advantages in terms of sensitivity, speed, and sample volume, making it an ideal choice for high-throughput screening and studies involving precious or limited samples. This guide provides the foundational information to assist researchers in making an informed decision for their triglyceride analysis needs.
References
A Comparative Guide to the Effects of Tripalmitolein and Other Lipids on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various lipids, including the triglyceride tripalmitolein, on the fluidity of biological membranes. Understanding how different lipid species modulate membrane dynamics is crucial for various fields, from fundamental cell biology to the design of lipid-based drug delivery systems. This document summarizes key concepts, presents available data, and details the experimental protocols used to measure membrane fluidity.
Introduction to Membrane Fluidity
The fluid mosaic model describes the cell membrane as a dynamic structure where lipids and proteins are free to move laterally. This fluidity is essential for numerous cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. The degree of membrane fluidity is primarily determined by its lipid composition, temperature, and the presence of sterols like cholesterol. Key factors influencing fluidity include the length and saturation of fatty acid chains in phospholipids and the interactions between different lipid molecules.
This compound: A Triglyceride's Role
This compound is a triglyceride composed of a glycerol backbone esterified with three palmitoleic acid molecules, which are monounsaturated fatty acids. Unlike phospholipids, triglycerides are non-amphipathic, meaning they lack a distinct polar head group and nonpolar tail. This structural difference significantly impacts their interaction with the phospholipid bilayer.
Due to their bulky and nonpolar nature, triglycerides like this compound have very limited solubility within the phospholipid bilayer[1]. When present in excess, they tend to be sequestered into lipid droplets, which are specialized organelles for energy storage, rather than being incorporated into the membrane. However, at very low concentrations, it is hypothesized that they can transiently reside within the hydrophobic core of the bilayer.
The presence of the cis-double bonds in the palmitoleoyl chains of this compound would theoretically introduce kinks, disrupting the orderly packing of adjacent phospholipid acyl chains. This disruption would be expected to increase membrane fluidity. However, the extent of this effect is limited by the low miscibility of triglycerides in the membrane. At concentrations above their solubility limit (generally considered to be around 2-3 mol%), triglycerides can form separate, lens-like structures within the bilayer, which can locally alter membrane properties but do not uniformly change the fluidity of the entire membrane[1].
Comparison with Other Lipids
The influence of a lipid on membrane fluidity is largely dictated by its ability to pack with neighboring lipids. Below is a comparison of how this compound is expected to affect membrane fluidity relative to other common membrane lipids.
Table 1: Comparative Effects of Different Lipids on Membrane Fluidity
| Lipid Class | Specific Example | Primary Effect on Membrane Fluidity | Mechanism of Action |
| Triglyceride | This compound | Likely increases fluidity at very low concentrations. | The cis-double bonds in the three fatty acid chains introduce kinks, disrupting the packing of phospholipid tails. However, its effect is limited by its very low solubility in the bilayer. At higher concentrations, it forms separate phases. |
| Phospholipid (Unsaturated) | Phosphatidylcholine (with oleic acid) | Increases fluidity. | The cis-double bond in the unsaturated fatty acid tail creates a kink that prevents tight packing of adjacent phospholipids, increasing their mobility[2][3]. |
| Phospholipid (Saturated) | Dipalmitoylphosphatidylcholine (DPPC) | Decreases fluidity. | The straight, saturated fatty acid tails allow for tight packing and strong van der Waals interactions, leading to a more ordered and less fluid membrane[2]. |
| Sterol | Cholesterol | Acts as a fluidity buffer. | At high temperatures, its rigid sterol ring restricts phospholipid movement, decreasing fluidity. At low temperatures, it disrupts the tight packing of saturated fatty acids, increasing fluidity and preventing the membrane from solidifying. |
Experimental Methodologies for Measuring Membrane Fluidity
Several biophysical techniques are employed to quantify membrane fluidity. These methods typically involve the use of fluorescent probes that report on the local environment within the lipid bilayer.
Fluorescence Anisotropy (or Fluorescence Polarization)
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the membrane. A fluorescent molecule, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is excited with polarized light. The extent to which the emitted light is depolarized depends on how much the probe rotates during its fluorescence lifetime. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and lower anisotropy values. Conversely, in a more rigid membrane, the probe's movement is restricted, resulting in higher anisotropy.
Experimental Protocol:
-
Probe Preparation: Prepare a stock solution of a lipophilic fluorescent probe (e.g., DPH or its derivative TMA-DPH) in a suitable organic solvent like tetrahydrofuran or dimethylformamide.
-
Liposome/Cell Labeling:
-
For liposomes: Add the probe to a suspension of liposomes and incubate to allow the probe to partition into the lipid bilayer.
-
For cells: Add the probe to a cell suspension and incubate. The probe will incorporate into the cell membranes.
-
-
Fluorescence Measurement:
-
Place the labeled sample in a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).
-
Measure the intensity of the emitted fluorescence parallel (I||) and perpendicular (I⊥) to the polarization of the excitation light at the probe's emission wavelength (e.g., ~430 nm for DPH).
-
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula:
-
r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Where 'G' is the G-factor, an instrument-specific correction factor.
-
Data Interpretation: A decrease in the anisotropy value (r) indicates an increase in membrane fluidity, while an increase in 'r' signifies a decrease in fluidity.
Fluorescence Recovery After Photobleaching (FRAP)
Principle: FRAP measures the lateral diffusion of fluorescently labeled molecules within the membrane. A specific area of a fluorescently labeled membrane is irreversibly photobleached using a high-intensity laser beam. The rate at which surrounding fluorescent molecules diffuse into the bleached area is monitored over time. A faster recovery of fluorescence indicates higher lateral mobility and thus greater membrane fluidity.
Experimental Protocol:
-
Fluorescent Labeling: Label the membrane lipids or proteins with a suitable fluorescent probe (e.g., a fluorescently tagged lipid analog or a GFP-tagged membrane protein).
-
Image Acquisition (Pre-bleach): Acquire a baseline fluorescence image of the region of interest using a confocal microscope at low laser intensity.
-
Photobleaching: Use a high-intensity laser to bleach a defined region of the membrane.
-
Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-series of images at low laser intensity to monitor the recovery of fluorescence in the bleached spot.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Normalize the recovery data to account for photobleaching during image acquisition.
-
Fit the recovery curve to a diffusion model to determine the mobile fraction (the percentage of fluorescent molecules that are free to move) and the diffusion coefficient (a measure of the speed of movement).
-
Data Interpretation: A higher mobile fraction and a larger diffusion coefficient are indicative of increased membrane fluidity.
Laurdan Generalized Polarization (GP)
Principle: Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to the packing of the lipid molecules. In a more ordered, gel-like membrane, water penetration is low, and Laurdan has a blue-shifted emission maximum (~440 nm). In a more fluid, liquid-crystalline membrane, there is greater water penetration, and the emission maximum is red-shifted (~490 nm). The GP value is a ratiometric measure of this spectral shift.
Experimental Protocol:
-
Laurdan Staining: Incubate cells or liposomes with a solution of Laurdan.
-
Fluorescence Measurement:
-
Using a fluorometer or a fluorescence microscope with appropriate filters, excite the Laurdan-labeled sample at around 340-360 nm.
-
Measure the fluorescence emission intensities at two wavelengths: 440 nm (characteristic of the ordered phase) and 490 nm (characteristic of the disordered phase).
-
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula:
-
GP = (I440 - I490) / (I440 + I490)
-
Data Interpretation: GP values range from +1 (highly ordered) to -1 (highly fluid). An increase in the GP value indicates a decrease in membrane fluidity, while a decrease in the GP value corresponds to an increase in fluidity.
Visualizations
Experimental Workflow for FRAP
References
A Comparative Guide to the Lipidomes of Diverse Cell Types
This guide provides an objective comparison of the lipid composition of different cell types, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals interested in the role of lipids in cellular function, disease pathology, and therapeutic development. Lipids are not just structural components of membranes; they are critical players in energy storage, cell signaling, and metabolic regulation.[1][2] Understanding the distinct lipid profiles of various cells is crucial for identifying biomarkers and developing targeted therapies.[3]
Data Presentation: Comparative Lipid Profiles
The lipidome of a cell is its complete lipid profile, which can vary significantly between cell lineages and even under different physiological conditions.[4] Below, we summarize the key differences in lipid composition between neural cells (neurons vs. astrocytes) and between cancer cells and immune cells (CD8+ T-cells), which are critical in the tumor microenvironment.
Table 1: Comparative Lipid Abundance in Neurons vs. Astrocytes
Neural cells exhibit distinct lipid compositions tailored to their specific functions, from forming myelin sheaths to participating in neurotransmission. While sharing some common lipids, neurons and astrocytes show profound differences in the relative abundance of several key lipid classes.
| Lipid Class | Relative Abundance in Neurons | Relative Abundance in Astrocytes | Key Functions & Notes |
| Phosphatidylcholine (PC) | Higher | Lower | Major structural component of membranes; precursor for choline used in neurotransmission. |
| Phosphatidylethanolamine (PE) | Higher | Lower (though some PE species are elevated) | Regulates membrane curvature and vesicle fusion. |
| Cholesterol | Higher | Lower | Essential for membrane fluidity and synapse formation. Neurons require astrocyte-derived cholesterol. |
| Phosphatidylserine (PS) | Lower | Higher | Involved in signaling; its externalization is a marker for apoptosis. |
| Phosphatidylinositol (PI) | Lower | Higher | Precursor for critical signaling molecules (phosphoinositides). |
| Diacylglycerols (DAG) | Lower | Higher | A key second messenger in various signaling cascades. |
| Sphingomyelin (SM) | Lower | Higher (in specific species) | Important for membrane structure and signal transduction. Microglia are particularly rich in specific SMs. |
| Hexosylceramide (HexCer) | Lower | Higher (in specific species) | A class of glycosphingolipids involved in cell recognition and signaling. |
Table 2: Comparative Lipid Abundance in Cancer Cells vs. CD8+ T-Cells
The tumor microenvironment is characterized by a complex metabolic interplay between cancer cells and immune cells, where lipids play a pivotal role. Cancer cells often reprogram their lipid metabolism to support rapid proliferation and evade immune surveillance, leading to distinct lipid profiles compared to the immune cells trying to eliminate them.
| Lipid Class/Metabolism | Relative Abundance in Cancer Cells | Relative Abundance in Intratumoral CD8+ T-Cells | Key Functions & Notes |
| Lipid Storage (Droplets) | Higher | Lower | Cancer cells store high levels of lipids as an energy source for rapid growth and proliferation. |
| Cholesterol | Higher | Lower | High cholesterol content is linked to tumor aggressiveness and can weaken T-cell cytotoxicity. |
| Fatty Acid Synthesis | Higher | Lower | Increased de novo fatty acid synthesis is required for membrane production in proliferating cancer cells. |
| Fatty Acid Oxidation (FAO) | Variable (often increased) | Lower (can lead to exhaustion) | T-cells require FAO for their effector functions; lipid depletion in T-cells can lead to functional exhaustion. |
| Phosphatidylcholine (PC) | Higher | Significantly Lower | Reduced PC levels in intratumoral T-cells are linked to impaired cytotoxic capacity and survival. |
| Phosphatidylethanolamine (PE) | Higher | Significantly Lower | Reduced PE levels in intratumoral T-cells are associated with impaired function. |
| Glycosphingolipids | Higher | Lower | Used by cancer cells to distort "eat me" signals and evade the immune system. |
| Prostaglandin E2 (PGE2) | Higher (secreted) | N/A (Target of PGE2) | An inflammatory lipid molecule that can suppress T-cell activity and promote an immunosuppressive environment. |
Experimental Protocols
A robust and standardized workflow is essential for the accurate comparative analysis of lipidomes. The following protocol outlines a typical high-throughput lipidomics study from sample preparation to data analysis, based on common methodologies.
1. Cell Culture and Harvesting
-
Culture: Grow cell lines to a target confluency (e.g., 80%) under standardized conditions. For comparative studies, ensure that all cell lines are processed at a similar growth phase.
-
Harvesting: Aspirate the culture medium. Wash cells twice with cold phosphate-buffered saline (PBS) to remove residual medium.
-
Collection: Scrape cells into a PBS solution or use trypsinization. Centrifuge the cell suspension to obtain a cell pellet. Flash-freeze the pellet in liquid nitrogen and store at -80°C until extraction.
2. Lipid Extraction The Bligh & Dyer or Folch methods are considered gold standards for total lipid extraction due to their efficiency in extracting major lipid classes.
-
Homogenization: Resuspend the cell pellet (e.g., 1 x 10^6 cells) in a specific volume of water or PBS.
-
Solvent Addition: Add a solvent mixture of chloroform and methanol. A common approach is the single-phase Folch method:
-
To the cell homogenate, add a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to create a single-phase solution.
-
Vortex vigorously for 15-20 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Add water or a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.
-
Centrifuge at low speed (e.g., 2,500 g) for 15 minutes to separate the layers.
-
-
Collection: The lipids will be concentrated in the lower organic (chloroform) phase. Carefully collect this bottom layer using a glass pipette, avoiding the protein disk at the interphase.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Resuspend the dried lipid film in a suitable solvent (e.g., isopropanol, methanol, or a buffer compatible with the analytical instrument) for analysis.
3. Mass Spectrometry (MS) Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for lipidomics due to its high sensitivity and ability to separate complex lipid mixtures.
-
Chromatography: Use Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 or other suitable column to separate lipid classes based on their polarity.
-
Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of lipid species.
-
Acquisition: Perform data acquisition using either data-dependent (DDA) or data-independent (DIA) approaches to obtain both precursor ion masses and fragmentation spectra for lipid identification.
4. Data Processing and Quantification
-
Peak Picking & Alignment: Process the raw MS data using software like MZmine, MS-DIAL, or LipidSearch to detect peaks, align them across samples, and perform integration.
-
Lipid Identification: Identify lipids by matching the accurate mass of the precursor ion and its fragmentation pattern (MS/MS spectra) to spectral libraries and databases like LIPID MAPS.
-
Quantification: Perform semi-quantitative analysis by comparing the peak intensities of identified lipids across different samples. For absolute quantification, incorporate a suite of internal standards representing different lipid classes. Normalize the data to cell count, protein concentration, or total lipid signal to correct for variations in sample biomass.
-
Statistical Analysis: Use statistical methods (e.g., ANOVA, t-tests, PCA) to identify lipids that are significantly different between the cell types being compared.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparative lipidomics and a key signaling pathway influenced by cellular lipid composition.
Caption: Experimental workflow for a comparative lipidomics study.
Caption: PI3K signaling pathway in T-cell activation and lipid metabolism.
References
- 1. embopress.org [embopress.org]
- 2. The impact of lipids on the cancer–immunity cycle and strategies for modulating lipid metabolism to improve cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Tripalmitolein from other TG(48:3) Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triacylglycerol (TAG) comprised of three palmitoleic acid moieties (16:1), is a molecule of increasing interest in various research fields, including metabolism and drug delivery. However, its structural elucidation and quantification are often complicated by the presence of other TAG isomers that share the same mass-to-charge ratio (m/z). These TG(48:3) isomers possess the same total number of carbon atoms (48) and double bonds (3) in their fatty acid chains, making them indistinguishable by low-resolution mass spectrometry alone. This guide provides a detailed comparison of analytical techniques to effectively differentiate this compound from its isomers, supported by experimental data and protocols.
The Challenge of Isomerism in TG(48:3)
This compound (PoPoPo) is a specific TG(48:3) isomer. Other isomers can be formed by different combinations of fatty acids, leading to both constitutional isomers (different fatty acids) and regioisomers (different positions of the same fatty acids on the glycerol backbone).
Table 1: Potential Isomers of TG(48:3)
| Isomer Abbreviation | Fatty Acid Composition (sn-1/sn-2/sn-3) | Notes |
| This compound (PoPoPo) | 16:1/16:1/16:1 | The target molecule. |
| PPoL | 16:0/16:1/18:2 | Constitutional and regioisomers exist (e.g., PPoL, PLPo, LPPo). |
| PPLn | 16:0/16:0/18:3 | Constitutional and regioisomers exist (e.g., PPLn, PLnP, LnPP). |
| OOMy | 18:1/18:1/12:1 | Constitutional and regioisomers exist (e.g., OOMy, OMyO, MyOO). Myristoleic acid (14:1) is also a possibility instead of 12:1. |
Note: P = Palmitic acid (16:0), Po = Palmitoleic acid (16:1), L = Linoleic acid (18:2), Ln = Linolenic acid (18:3), O = Oleic acid (18:1), My = Myristoleic acid (12:1). The nomenclature A/B/C denotes the fatty acids at the sn-1, sn-2, and sn-3 positions, respectively.
Comparative Analysis of Differentiation Techniques
The differentiation of these isomers requires a multi-pronged analytical approach, primarily relying on advanced chromatographic and mass spectrometric techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates TAGs based on their polarity and hydrophobicity, which are influenced by both the chain length and the degree of unsaturation of the fatty acid constituents. For regioisomers, the position of the unsaturated fatty acid on the glycerol backbone affects the molecule's shape and its interaction with the stationary phase. Generally, TAGs with unsaturated fatty acids at the sn-2 position are more compact and tend to elute earlier than their counterparts with the same fatty acids at the sn-1 or sn-3 positions.
Table 2: Predicted Elution Order of TG(48:3) Isomers in RP-HPLC
| Predicted Elution Order | Isomer (Example Regioisomer) | Rationale for Elution Behavior |
| 1 (earliest) | PPoL (Po at sn-2) | More compact structure due to unsaturated fatty acid at the central position. |
| 2 | PPoL (L at sn-2) | Less compact than Po at sn-2. |
| 3 | This compound (PoPoPo) | Symmetrical structure. |
| 4 | PPLn (Ln at sn-2) | Higher number of double bonds in one chain can influence shape. |
| 5 | PPLn (P at sn-2) | Saturated fatty acid at the central position leads to a more extended shape and later elution. |
Experimental Protocol: RP-HPLC-MS/MS Analysis of TG(48:3) Isomers
-
Instrumentation : High-performance liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and isopropanol with an ammonium formate additive.
-
Solvent A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Solvent B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
-
Gradient : A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Precursor Ion Scan : Scan for the [M+NH₄]⁺ adduct of TG(48:3) at m/z 824.7.
-
Product Ion Scan (MS/MS) : Fragment the precursor ion to generate characteristic neutral loss fragments corresponding to the fatty acid constituents.
-
Experimental workflow for the differentiation of TG(48:3) isomers using LC-MS/MS.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is crucial for identifying the fatty acid composition of a TAG isomer. By fragmenting the precursor ion (e.g., the [M+NH₄]⁺ adduct), characteristic neutral loss fragments corresponding to the individual fatty acid chains are produced. The relative intensities of these fragment ions can provide clues about the regioisomeric structure, as the fatty acid at the sn-2 position often exhibits a different fragmentation propensity compared to those at the sn-1 and sn-3 positions.
Table 3: Predicted MS/MS Fragmentation of TG(48:3) Isomers
| Isomer (Example Regioisomer) | Precursor Ion [M+NH₄]⁺ (m/z) | Expected Neutral Loss (NL) of Fatty Acid | Key Differentiating Fragments (Diacylglycerol-like ions) |
| This compound (PoPoPo) | 824.7 | NL of Palmitoleic Acid (C16H30O2) | [M+NH₄ - C16H30O2]⁺ at m/z 570.5 |
| PPoL (16:0/16:1/18:2) | 824.7 | NL of Palmitic Acid (C16H32O2) NL of Palmitoleic Acid (C16H30O2) NL of Linoleic Acid (C18H32O2) | [M+NH₄ - C16H32O2]⁺ at m/z 568.5 [M+NH₄ - C16H30O2]⁺ at m/z 570.5 [M+NH₄ - C18H32O2]⁺ at m/z 544.5 |
| PPLn (16:0/16:0/18:3) | 824.7 | NL of Palmitic Acid (C16H32O2) NL of Linolenic Acid (C18H30O2) | [M+NH₄ - C16H32O2]⁺ at m/z 568.5 [M+NH₄ - C18H30O2]⁺ at m/z 546.5 |
Note: The relative intensities of the fragment ions will vary depending on the regioisomer and the MS conditions.
Comparative fragmentation pathways of this compound and a PPoL isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information, including the position of fatty acids on the glycerol backbone. The chemical shifts of the glycerol protons and carbons are sensitive to the nature of the esterified fatty acids. While obtaining high-quality NMR data for individual TAG isomers can be challenging due to signal overlap in complex mixtures, it is a powerful tool for the structural confirmation of purified isomers.
Table 4: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in TG(48:3) Isomers
| Proton | This compound (PoPoPo) | PPoL (Example) | Key Differentiating Features |
| Glycerol CH₂ (sn-1,3) | ~4.1-4.3 ppm | ~4.1-4.3 ppm | Subtle shifts depending on the fatty acids at sn-1 and sn-3. |
| Glycerol CH (sn-2) | ~5.25 ppm | ~5.25 ppm | Shift can be influenced by the fatty acid at sn-2. |
| Olefinic (-CH=CH-) | ~5.3-5.4 ppm | ~5.3-5.4 ppm | Integration of this region corresponds to the total number of double bonds. |
| Bis-allylic (=CH-CH₂-CH=) | Not present | ~2.7-2.8 ppm | Presence of this signal is a clear indicator of polyunsaturated fatty acids like linoleic or linolenic acid. |
Experimental Protocol: ¹H NMR Spectroscopy of TG(48:3) Isomers
-
Instrumentation : High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation : Dissolve the purified TAG isomer in deuterated chloroform (CDCl₃) at a concentration of 5-10 mg/mL.
-
Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing : Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the relevant signals to determine the relative proportions of different types of protons.
Conclusion
Differentiating this compound from its TG(48:3) isomers is a complex analytical task that necessitates the use of advanced and complementary techniques. While RP-HPLC can effectively separate regioisomers, tandem mass spectrometry is indispensable for elucidating the fatty acid composition of each isomer. For unambiguous structural confirmation of purified isomers, NMR spectroscopy remains the gold standard. By employing a combination of these methods, researchers can confidently identify and quantify this compound in complex lipid mixtures, paving the way for a better understanding of its biological roles and potential applications.
Safety Operating Guide
Navigating the Disposal of Tripalmitolein: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals, understanding the specific procedures for each substance is paramount. This guide provides essential safety and logistical information for the proper disposal of tripalmitolein, a common triglyceride used in various research applications.
This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, proper management of its disposal is necessary to prevent environmental pollution and maintain a safe laboratory workspace.[2]
Immediate Safety and Handling
Before disposal, it is essential to adhere to standard laboratory safety protocols. While this compound is not classified as toxic or harmful to health, minor irritation may occur for susceptible individuals.[3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
-
Spill Management: Spills should be addressed immediately. Note that spills can create a slipping hazard.[3]
-
Small Spills: Wipe up with a cloth or similar absorbent material and then rinse the area with water.[3]
-
Large Spills: Cover with an inert absorbent material, such as sand or earth. Collect the material and place it in an appropriate container for disposal.
-
-
Incompatibilities: Avoid contact with strong oxidizers.
Summary of this compound Properties for Disposal
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value/Classification | Citation |
| Chemical Formula | C51H92O6 | |
| Molecular Weight | 801.27 | |
| Hazard Classification | Not classified as hazardous | |
| Primary Physical Hazard | Risk of slipping if spilled | |
| Known Incompatibilities | Oxidizing materials | |
| Combustion Products | Carbon monoxide (CO), carbon dioxide (CO2) |
Step-by-Step Disposal Procedure
The disposal of this compound, as a non-hazardous substance, is primarily governed by local and institutional regulations.
Step 1: Waste Identification and Segregation
-
Confirm that the waste is pure this compound. If it has been mixed or contaminated with any hazardous substances (such as solvents), it must be treated as hazardous waste and disposed of accordingly.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Consult Institutional and Local Guidelines
-
Review your organization's specific procedures for non-hazardous chemical waste. Even though a substance is not regulated as hazardous by federal agencies, state or local rules may apply.
-
Contact your EHS or Laboratory Safety department for clarification on the preferred disposal method.
Step 3: Packaging and Labeling
-
Place the this compound waste into a sealed, leak-proof, and chemically compatible container.
-
Label the container clearly as "Non-Hazardous Waste: this compound". Include the name of the generating researcher or lab and the accumulation start date.
Step 4: Disposal Path Selection Based on your institution's guidelines, one of the following paths will be indicated:
-
Chemical Waste Contractor: This is the most common and recommended method for laboratory-generated non-hazardous chemical waste. Your EHS department will arrange for pickup by a licensed waste management company.
-
Landfill: Some safety data sheets suggest that the product can be sent to a landfill. This should only be done through an approved waste management program and not by direct disposal in regular trash unless explicitly authorized.
-
Drain Disposal: Drain disposal is generally not recommended for oils and lipids like this compound as they can clog plumbing. Some institutions may permit drain disposal of certain non-hazardous liquids, but this almost always requires prior approval from the EHS department.
Step 5: Empty Container Disposal
-
A container that held this compound must be "RCRA Empty" before it can be disposed of in the regular trash. This means no freestanding liquid remains.
-
The container should be thoroughly rinsed. The first rinseate should be collected and disposed of as chemical waste.
-
Deface or remove the original label to prevent confusion before placing the empty, rinsed container in the appropriate recycling or trash receptacle.
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. Disposal procedures are operational and logistical, guided by regulatory compliance and safety standards rather than experimental methodologies. Adherence to the protocols established by your institution's Environmental Health and Safety department is the primary requirement.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tripalmitolein
This guide provides crucial safety and logistical information for the handling and disposal of Tripalmitolein, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance[1][2]. However, following standard laboratory safety protocols is crucial to minimize any potential risks.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling this compound to ensure the appropriate level of personal protection is utilized. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are generally suitable for incidental contact. For prolonged handling, consider double-gloving or using thicker, reusable gloves. Always inspect gloves for tears or degradation before use.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses provide minimum protection from flying particles.[3] Chemical splash goggles are required when there is a risk of splashing. A face shield may be worn in addition to goggles when handling large quantities or if there is a significant splash hazard. |
| Body Protection | Laboratory coat | A standard lab coat is recommended to protect clothing and skin from potential contamination. For handling larger quantities, a chemically resistant apron may be necessary. |
| Respiratory Protection | Not typically required | No protective equipment is needed under normal use conditions with adequate ventilation. If heating the substance or if ventilation is inadequate, respiratory protection may be necessary. |
Operational Plan
A systematic approach to handling this compound will ensure minimal exposure and risk.
1. Preparation
-
Ensure a clean and organized workspace.
-
Locate the nearest safety shower and eyewash station.
-
Gather all necessary handling equipment (e.g., spatulas, weighing paper, containers).
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling
-
Handle this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
When transferring the substance, use appropriate tools to minimize the creation of dust if in solid form.
-
If heating the substance, do so slowly and with adequate ventilation to avoid inhalation of fumes.
-
Wash hands thoroughly after handling.
3. In Case of Exposure
-
Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection
-
Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated and clearly labeled waste container.
2. Disposal Procedure
-
This compound is not classified as hazardous waste. However, it should not be disposed of down the drain.
-
If this compound is mixed with a hazardous substance, the entire mixture must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for non-hazardous chemical waste disposal.
-
Completely emptied packages can be recycled. Handle contaminated packages in the same way as the substance itself.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
